molecular formula C35H30N2O2 B1591395 (Ra,S,S)-SpiroBOX CAS No. 890090-21-8

(Ra,S,S)-SpiroBOX

Cat. No.: B1591395
CAS No.: 890090-21-8
M. Wt: 510.6 g/mol
InChI Key: OUEHZICAZAUZFM-NYHVVPQYSA-N
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Description

(Ra,S,S)-SpiroBOX is a chiral N,N-ligand built on a rigid spiro skeleton that is highly valuable in asymmetric catalysis. This ligand, with molecular formula C 35 H 30 N 2 O 2 and a molecular weight of 510.62 g/mol (CAS 890090-21-8), is designed to form stable and geometrically constrained complexes with various metal centers . The spirocyclic scaffold enforces a specific chiral environment, which is crucial for achieving high enantioselectivity in catalytic reactions. Recent research demonstrates the specific application of SpiroBOX ligands in enantioselective Friedel-Crafts alkylation reactions. Complexes with nickel (Ni(II)) have been shown to effectively catalyze the reaction between indoles and nitroalkenes, yielding optically active 2-indolyl-1-nitro derivatives with excellent results (up to 99% yield and 97% enantiomeric excess) . This highlights its role in facilitating the construction of complex, enantiomerically pure molecules that are relevant in pharmaceutical and agrochemical research. The mechanism of action involves the ligand coordinating to a metal ion to form a chiral Lewis acid catalyst. This active complex then governs the stereochemical outcome of the reaction by creating a highly selective environment for the incoming substrates, ensuring the reaction proceeds with high facial selectivity . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-phenyl-2-[4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-38-33(36-29)27-15-7-13-25-17-19-35(31(25)27)20-18-26-14-8-16-28(32(26)35)34-37-30(22-39-34)24-11-5-2-6-12-24/h1-16,29-30H,17-22H2/t29-,30-,35?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEHZICAZAUZFM-NYHVVPQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586515
Record name (4S,4'S)-2,2'-(2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(4-phenyl-4,5-dihydro-1,3-oxazole)
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Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890090-21-8
Record name (4S,4'S)-2,2'-(2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(4-phenyl-4,5-dihydro-1,3-oxazole)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Ra,S,S)-SpiroBOX Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Ra,S,S)-SpiroBOX ligands are a class of C2-symmetric chiral bis(oxazoline) ligands that have emerged as powerful tools in asymmetric catalysis. Their rigid spirobiindane backbone, a privileged chiral scaffold, imparts a well-defined and sterically hindered chiral environment around a coordinated metal center. This unique architecture has led to exceptional levels of enantioselectivity in a wide range of catalytic transformations, making them highly valuable for researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth technical overview of the synthesis of a representative this compound ligand, focusing on the underlying principles, key experimental protocols, and practical insights for successful execution.

The synthesis of this compound ligands is a multi-step process that requires careful control of stereochemistry. The overall strategy involves the preparation of two key chiral building blocks: the enantiomerically pure (Ra)-1,1'-spirobiindane-7,7'-diol ((Ra)-SPINOL) and the (S,S)-configured amino alcohol, typically (S)-tert-leucinol. These precursors are then coupled and cyclized to construct the final bis(oxazoline) ligand.

This guide will be divided into three main sections, detailing the synthesis of each precursor and the final assembly of the this compound ligand. Each section will provide a detailed experimental protocol, explain the rationale behind the chosen procedures, and offer insights to ensure reproducibility and high yields of the target compounds.

Part 1: Synthesis of (S)-tert-Leucinol

The (S,S)-bis(oxazoline) moiety of the target ligand is derived from the chiral amino alcohol, (S)-tert-leucinol. This precursor is synthesized from the readily available and relatively inexpensive amino acid, L-tert-leucine. The key transformation is the reduction of the carboxylic acid functionality to a primary alcohol without affecting the stereocenter.

Causality Behind Experimental Choices

The reduction of a carboxylic acid to an alcohol in the presence of an amine functionality requires a chemoselective reducing agent. Lithium borohydride is a suitable choice as it is a milder reducing agent than lithium aluminum hydride and is less likely to cause side reactions. The use of trimethylsilyl chloride in the procedure is to form a silyl ether intermediate, which can facilitate the reduction and subsequent workup. The final workup with a strong base is necessary to hydrolyze any remaining esters and to liberate the free amino alcohol.

Experimental Protocol: Synthesis of (S)-tert-Leucinol[1]

Materials:

  • L-tert-Leucine

  • Tetrahydrofuran (THF), anhydrous

  • Lithium borohydride (LiBH4)

  • Trimethylsilyl chloride (TMSCl)

  • Methanol

  • 4 M Sodium hydroxide (NaOH) solution

  • tert-Butyl methyl ether (TBME)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a 100 mL Schlenk tube purged with nitrogen, add L-tert-leucine (4.00 g, 30.5 mmol) and anhydrous THF (40 mL).

  • Cool the suspension to 10 °C in an ice-water bath.

  • Add lithium borohydride (1.46 g, 61.0 mmol) in portions over 5 minutes.

  • Allow the reaction mixture to warm to 20 °C.

  • Slowly add trimethylsilyl chloride (7.44 g, 67.1 mmol) dropwise over 30 minutes.

  • Heat the mixture to 65 °C and stir for 3 hours.

  • Cool the reaction mixture to 10 °C and quench by the slow dropwise addition of methanol (4 mL) over 20 minutes.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the residue, add 4 M aqueous sodium hydroxide solution (40 mL) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with tert-butyl methyl ether (40 mL).

  • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Filter to remove the desiccant and remove the solvent by distillation at atmospheric pressure.

  • Purify the product by vacuum distillation (0.3 kPa) to collect the fraction at 70-75 °C, yielding (S)-tert-leucinol as a colorless oil.

Data Summary: (S)-tert-Leucinol
PropertyValue
AppearanceColorless oil or white crystalline mass
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Boiling Point70-75 °C at 0.3 kPa
Purity (GC)>97.0%

Part 2: Synthesis and Resolution of (Ra)-1,1'-Spirobiindane-7,7'-diol ((Ra)-SPINOL)

The rigid chiral backbone of the SpiroBOX ligand is derived from enantiomerically pure 1,1'-spirobiindane-7,7'-diol (SPINOL). The synthesis of racemic SPINOL is a known process, and the key challenge lies in the efficient resolution of the enantiomers. This section will focus on a reliable method for the resolution of racemic SPINOL using N-benzylcinchonidinium chloride as a resolving agent.[1]

Causality Behind Experimental Choices

The resolution of a racemic mixture of diols can be achieved by forming diastereomeric complexes with a chiral resolving agent. N-benzylcinchonidinium chloride, a readily available chiral quaternary ammonium salt derived from cinchonidine, is an effective resolving agent for SPINOL. The principle of this resolution is the differential solubility of the two diastereomeric inclusion complexes formed between the enantiomers of SPINOL and the chiral resolving agent. One diastereomer selectively crystallizes from the solution, allowing for the separation of the enantiomers.

Experimental Protocol: Resolution of (±)-SPINOL[2]

Materials:

  • Racemic 1,1'-spirobiindane-7,7'-diol ((±)-SPINOL)

  • N-benzylcinchonidinium chloride

  • Methanol

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1 M solution

Procedure:

  • Dissolve racemic SPINOL (1.0 g) and N-benzylcinchonidinium chloride (1.5 g, 1.0 equiv.) in hot methanol (20 mL).

  • Allow the solution to cool slowly to room temperature.

  • After 24 hours, collect the crystalline precipitate by filtration. This solid is the inclusion complex of (Ra)-SPINOL and N-benzylcinchonidinium chloride.

  • Wash the crystals with a small amount of cold methanol.

  • To liberate the (Ra)-SPINOL, suspend the crystalline complex in a mixture of ethyl acetate (20 mL) and 1 M HCl (20 mL) and stir vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford enantiomerically enriched (Ra)-SPINOL.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Data Summary: (Ra)-SPINOL
PropertyValue
AppearanceWhite solid
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Optical RotationSpecific rotation value for the (Ra)-enantiomer
Enantiomeric Excess>99% ee (after recrystallization)

Part 3: Synthesis of this compound

The final step in the synthesis of this compound involves the construction of the bis(oxazoline) rings onto the (Ra)-SPINOL backbone using (S)-tert-leucinol. A common and effective method involves a stepwise approach starting from the dinitrile derivative of SPINOL.

Overall Synthesis Workflow

Synthesis_Workflow SPINOL (Ra)-SPINOL Dinitrile (Ra)-7,7'-Dicyano-1,1'-spirobiindane SPINOL->Dinitrile Cyanation Diacid (Ra)-1,1'-Spirobiindane-7,7'-dicarboxylic acid Dinitrile->Diacid Hydrolysis Diamide (Ra,S,S)-Diamide Diacid->Diamide Amide Coupling SpiroBOX This compound Diamide->SpiroBOX Cyclization Leucinol (S)-tert-Leucinol Leucinol->Diamide

Caption: Overall synthetic workflow for this compound.

Causality Behind Experimental Choices

The conversion of the diol functionality of SPINOL to dinitrile is a key step. This can be achieved through a Sandmeyer-type reaction on the corresponding diamine or via a nucleophilic substitution on a bis(triflate) derivative. The dinitrile is then hydrolyzed to the more reactive dicarboxylic acid. The amide coupling between the dicarboxylic acid and (S)-tert-leucinol is typically performed using standard peptide coupling reagents to ensure high yields and avoid side reactions. Finally, the cyclization of the diamide to the bis(oxazoline) is often achieved by dehydration, for which various reagents can be employed, such as thionyl chloride or Burgess reagent.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of similar bis(oxazoline) ligands.

Step 1: Synthesis of (Ra)-7,7'-Dicyano-1,1'-spirobiindane

This step requires the conversion of the hydroxyl groups of (Ra)-SPINOL into cyano groups. A common method involves a two-step process via the corresponding bis(triflate).

Materials:

  • (Ra)-SPINOL

  • Triflic anhydride (Tf2O)

  • Pyridine

  • Zinc cyanide (Zn(CN)2)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve (Ra)-SPINOL in anhydrous pyridine and cool to 0 °C.

  • Slowly add triflic anhydride and stir the reaction until completion (monitored by TLC).

  • Work up the reaction to isolate the crude bis(triflate).

  • To a solution of the bis(triflate) in anhydrous DMF, add zinc cyanide and Pd(PPh3)4.

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete.

  • After workup and purification by column chromatography, (Ra)-7,7'-dicyano-1,1'-spirobiindane is obtained.

Step 2: Synthesis of (Ra)-1,1'-Spirobiindane-7,7'-dicarboxylic acid

Materials:

  • (Ra)-7,7'-Dicyano-1,1'-spirobiindane

  • Sulfuric acid (H2SO4), concentrated

  • Water

Procedure:

  • Heat a mixture of (Ra)-7,7'-dicyano-1,1'-spirobiindane in aqueous sulfuric acid at reflux.

  • Monitor the reaction until the hydrolysis is complete.

  • Cool the reaction mixture and collect the precipitated dicarboxylic acid by filtration.

  • Wash the solid with water and dry to obtain the pure dicarboxylic acid.

Step 3: Synthesis of the (Ra,S,S)-Diamide

Materials:

  • (Ra)-1,1'-Spirobiindane-7,7'-dicarboxylic acid

  • (S)-tert-Leucinol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of (Ra)-1,1'-spirobiindane-7,7'-dicarboxylic acid in anhydrous DCM, add EDC, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (S)-tert-leucinol in anhydrous DCM.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the crude product by column chromatography to yield the diamide.

Step 4: Synthesis of this compound

Materials:

  • (Ra,S,S)-Diamide

  • Thionyl chloride (SOCl2)

  • Toluene, anhydrous

  • Triethylamine (TEA)

Procedure:

  • Dissolve the (Ra,S,S)-diamide in anhydrous toluene and cool to 0 °C.

  • Slowly add thionyl chloride and stir the mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux until the cyclization is complete.

  • Cool the reaction mixture and quench with a base such as triethylamine.

  • Work up the reaction and purify the crude product by column chromatography to afford the final this compound ligand.

Data Summary: this compound
PropertyExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC31H38N2O2
Molecular Weight470.65 g/mol
Optical RotationSpecific rotation value for the (Ra,S,S)-isomer
Purity>98% (by HPLC and NMR)

Conclusion

The synthesis of this compound ligands, while intricate, is a well-established process that provides access to a powerful class of chiral ligands for asymmetric catalysis. This guide has outlined a reliable and comprehensive protocol, starting from readily available precursors. The key to a successful synthesis lies in the careful execution of each step, particularly the resolution of SPINOL and the stereospecific formation of the bis(oxazoline) rings. By understanding the underlying chemical principles and following the detailed experimental procedures provided, researchers can confidently synthesize these valuable ligands for their applications in creating chiral molecules with high enantiomeric purity. The continued development and application of SpiroBOX ligands will undoubtedly contribute to advancements in the fields of organic synthesis, drug discovery, and materials science.

References

  • Gao, X., et al. (2006). Highly efficient and practical resolution of 1,1'-spirobiindane-7,7'-diol by inclusion crystallization with N-benzylcinchonidinium chloride. Tetrahedron: Asymmetry, 17(22), 3271-3275. [Link]

Sources

The Architecture of Asymmetry: A Technical Guide to the Synthesis of Chiral Spiro Bisoxazoline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral spiro bisoxazoline (SpiroBOX) ligands represent a class of privileged C₂-symmetric ligands that have garnered significant attention in the field of asymmetric catalysis. Their rigid spirocyclic backbone, which locks the two oxazoline rings in a well-defined chiral environment, is paramount to their success in inducing high stereoselectivity in a vast array of chemical transformations. This technical guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis of these powerful catalytic tools. We will delve into the strategic retrosynthetic analysis, explore key synthetic routes for constructing diverse spirocyclic scaffolds, and provide detailed, field-proven protocols for the crucial steps of oxazoline ring formation. Furthermore, this guide will address the synthesis of essential chiral precursors, methods for characterization and quality control, and present a curated selection of their applications in enantioselective catalysis, offering a holistic resource for both seasoned researchers and newcomers to the field.

Introduction: The Spirocyclic Advantage in Asymmetric Catalysis

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has propelled the development of sophisticated chiral catalysts. Among these, metal complexes of C₂-symmetric bisoxazoline ligands have emerged as a cornerstone of asymmetric synthesis. The defining feature of spiro bisoxazoline ligands is the presence of a spirocyclic core, a structural motif where two rings are joined by a single common atom. This architectural feature imparts exceptional rigidity to the ligand framework, minimizing conformational flexibility and thereby creating a highly organized and predictable chiral pocket around the metal center. This rigidity is a key determinant of their ability to achieve exceptional levels of enantioselectivity in a wide range of reactions, including cyclopropanation, Diels-Alder reactions, and various carbon-carbon bond-forming transformations[1][2].

The modular nature of SpiroBOX ligands is another significant advantage. The synthesis allows for systematic variation of three key structural elements:

  • The Spirocyclic Backbone: Diverse spirocyclic cores, such as spirobiindane, spiroketal, and spiro[4.4]nonane, can be employed to modulate the steric environment and bite angle of the ligand.

  • Substituents on the Oxazoline Ring: The choice of chiral amino alcohol precursor allows for the introduction of various substituents at the 4- and 5-positions of the oxazoline rings, enabling fine-tuning of the ligand's electronic and steric properties.

  • The Linker: While this guide focuses on bisoxazolines directly attached to the spirocyclic core, it is worth noting that linkers can also be incorporated to further modify the ligand's geometry.

This guide will provide a detailed exploration of the synthetic strategies that enable the rational design and construction of these versatile and powerful chiral ligands.

Retrosynthetic Analysis: Deconstructing the Spiro Bisoxazoline Ligand

A logical approach to the synthesis of spiro bisoxazoline ligands begins with a retrosynthetic disconnection. The target ligand is conceptually disassembled into readily available or easily synthesized starting materials. The primary disconnections break the two amide bonds that precede the formation of the oxazoline rings, revealing a chiral spirocyclic dicarboxylic acid (or its derivative) and two equivalents of a chiral amino alcohol.

Retrosynthesis SpiroBOX Chiral Spiro Bisoxazoline Ligand Bis_amide Bis-amide Intermediate SpiroBOX->Bis_amide Oxazoline Ring Formation Intermediates Key Intermediates Precursors Readily Available Precursors Dicarboxylic_Acid Chiral Spirocyclic Dicarboxylic Acid / Diol Bis_amide->Dicarboxylic_Acid Amide Bond Formation Amino_Alcohol Chiral Amino Alcohol Bis_amide->Amino_Alcohol Amide Bond Formation Spirocyclic_Core Spirocyclic Hydrocarbon or Ketone Dicarboxylic_Acid->Spirocyclic_Core Functional Group Interconversion Amino_Acid Chiral Amino Acid Amino_Alcohol->Amino_Acid Reduction

Figure 1: Retrosynthetic analysis of spiro bisoxazoline ligands.

This analysis highlights the three principal synthetic challenges that will be addressed in this guide:

  • Construction of the Chiral Spirocyclic Core: The synthesis of the enantiomerically pure spirocyclic backbone is the foundational step.

  • Synthesis of Chiral Amino Alcohols: The chirality of the final ligand is often introduced via the use of enantiopure amino alcohols derived from the chiral pool.

  • Formation of the Bisoxazoline Rings: The final cyclization step to form the two oxazoline rings must be efficient and proceed without epimerization.

Building the Foundation: Synthesis of Chiral Spirocyclic Scaffolds

The identity of the spirocyclic core is a critical determinant of the ligand's catalytic performance. This section details the synthesis of two of the most prominent and successful spirocyclic scaffolds: spirobiindane and spiroketal.

The Spirobiindane (SPINOL) Backbone: A Privileged Scaffold

1,1'-Spirobiindane-7,7'-diol (SPINOL) is an axially chiral diol that serves as a versatile precursor to a wide range of successful ligands, including the corresponding dicarboxylic acid for SpiroBOX synthesis. The synthesis of enantiopure SPINOL can be achieved through two primary strategies: resolution of a racemic mixture or asymmetric synthesis.

A common and practical approach to obtaining enantiopure SPINOL is the resolution of the racemic diol. This can be effectively achieved through the formation of diastereomeric inclusion complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride[3].

Workflow for the Resolution of Racemic SPINOL:

Resolution_Workflow Start Racemic SPINOL Step1 Complexation with N-benzylcinchonidinium chloride Start->Step1 Step2 Fractional Crystallization Step1->Step2 Step3 Isolation of Diastereomerically Pure Complex Step2->Step3 Step4 Liberation of Enantiopure SPINOL (e.g., acid/base workup) Step3->Step4 End Enantiopure (R)- or (S)-SPINOL Step4->End

Figure 2: Workflow for the resolution of racemic SPINOL.

Another established method involves derivatization with a chiral auxiliary, such as (-)-menthyl chloroformate, to form diastereomeric carbonates that can be separated by chromatography, followed by hydrolysis to yield the enantiopure diol[4].

More recently, catalytic asymmetric methods for the synthesis of SPINOL derivatives have been developed, offering a more elegant and potentially more efficient route to these chiral scaffolds. One notable example is the chiral phosphoric acid-catalyzed intramolecular cyclization of ketal substrates[5][6]. This approach provides direct access to enantiomerically enriched SPINOL derivatives, bypassing the need for classical resolution.

The Spiroketal (SPIROL) Backbone: A Modular Approach

Spiroketal-based ligands, often referred to as SPIROX ligands, offer a distinct steric and electronic environment compared to their spirobiindane counterparts. A key advantage of the SPIROL scaffold is that it can be synthesized directly in an enantiopure form, avoiding a separate resolution step[7].

The synthesis of the SPIROL-based dicarboxylic acid, a key intermediate for SPIROX ligands, is a multi-step process that begins with the enantiopure SPIROL diol[7].

Synthetic Pathway to SPIROL-based Dicarboxylic Acid:

SPIROL_Synthesis SPIROL (R,R,R)-SPIROL Diol Bistriflate Bistriflate SPIROL->Bistriflate Tf₂O, Pyridine Diester Diester Bistriflate->Diester Pd-catalyzed Carbonylation Diacid Dicarboxylic Acid Diester->Diacid Hydrolysis

Figure 3: Synthetic route to the SPIROL-based dicarboxylic acid intermediate.

Introducing Chirality: Synthesis of Amino Alcohol Precursors

The chiral amino alcohols used in the final condensation step are the primary source of chirality in many SpiroBOX ligands. These are most commonly prepared by the reduction of commercially available, enantiopure α-amino acids, which are readily available from the chiral pool.

Detailed Experimental Protocol: Synthesis of (S)-Phenylglycinol from (S)-Phenylglycine

  • Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (X g, Y mmol) to anhydrous tetrahydrofuran (THF) (Z mL) at 0 °C.

  • Addition of Amino Acid: (S)-Phenylglycine (A g, B mmol) is added portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL) (Fieser workup).

  • Work-up: The resulting white precipitate is filtered off and washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford enantiopure (S)-phenylglycinol as a white crystalline solid.

The Final Step: Formation of the Bisoxazoline Rings

The culmination of the synthesis is the coupling of the chiral spirocyclic dicarboxylic acid with two equivalents of the chiral amino alcohol, followed by cyclization to form the two oxazoline rings.

Amide Bond Formation

The formation of the bis-amide intermediate is typically achieved using standard peptide coupling reagents. A common and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of an activating agent such as hydroxybenzotriazole (HOBt)[7].

Cyclization to Bisoxazolines: A Comparative Overview

Several methods are available for the dehydrative cyclization of the bis-amide to the final bisoxazoline ligand. The choice of reagent can impact the reaction conditions and overall yield.

Cyclization ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Reflux in an inert solvent (e.g., toluene)Readily available, inexpensiveHarsh conditions, can lead to side reactions
Tosyl Chloride (TsCl) Pyridine, 0 °C to room temperatureMilder than SOCl₂, generally good yieldsRequires careful handling due to its corrosive nature[8][9]
Methanesulfonyl Chloride (MsCl) Triethylamine, DMAP (cat.), CH₂Cl₂Mild conditions, high yields[7]-
Burgess Reagent THF, room temperatureVery mild, tolerant of sensitive functional groupsExpensive

Detailed Experimental Protocol: Cyclization using Methanesulfonyl Chloride [7]

  • Setup: A solution of the bis-amide (1.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in anhydrous dichloromethane (DCM) is cooled to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Triethylamine (X equiv) and methanesulfonyl chloride (MsCl) (Y equiv) are added sequentially, and the solution is stirred at 0 °C for 30 minutes.

  • Reaction: Additional triethylamine is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction mixture is concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure spiro bisoxazoline ligand.

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of the synthesized spiro bisoxazoline ligands. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity and C₂-symmetry of the ligand.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

  • Specific Rotation [α]D: Measures the optical activity of the chiral ligand, confirming its enantiopurity.

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (% ee) of the final ligand.

Table 1: Representative Characterization Data for a SPIROX Ligand [7]

CompoundFormulaHRMS (m/z) [M+H]⁺¹H NMR (CDCl₃, δ)¹³C NMR (CDCl₃, δ)[α]D (c, solvent)
(R,R,R,R,R)-SPIROX-PhC₃₇H₃₄N₂O₄calcd: 571.2592, found: 571.25877.92 (d, J = 7.8 Hz, 2H), 7.38-7.20 (m, 10H), ...163.5, 146.1, 141.8, 138.7, 129.5, ...+40 (c 0.30, CHCl₃)

Applications in Asymmetric Catalysis: A Snapshot of Success

The utility of spiro bisoxazoline ligands is demonstrated by their successful application in a wide range of enantioselective catalytic reactions. The rigid spirocyclic framework is often crucial for achieving high levels of stereocontrol[5].

Table 2: Selected Applications of Spiro Bisoxazoline Ligands in Asymmetric Catalysis

ReactionCatalyst SystemSubstrateProduct YieldEnantiomeric Excess (% ee)Reference
O-H InsertionCuCl / (R,R,R,R,R)-SPIROXPhenol, Ethyl 2-diazopropionate88%97%[7]
Michael AdditionCu(acac)₂ / SPRIXCyclohexenone, Diisopropylzinc79%49%[10]
CyclopropanationCu(I)OTf / SpiroBOXStyrene, Ethyl diazoacetateHighup to 99%[2]
Allylic CyclizationPd(OAc)₂ / SpiroBOX3,4-Allenyl hydrazine-92-95%[11][12][13]

Conclusion

The synthesis of chiral spiro bisoxazoline ligands is a well-established yet continually evolving field. The modularity of their design, coupled with the profound impact of the rigid spirocyclic core on stereoselectivity, ensures their continued prominence in asymmetric catalysis. This guide has provided a comprehensive framework for the synthesis of these valuable ligands, from the strategic construction of the chiral spirocyclic backbone to the reliable formation of the bisoxazoline moieties. By understanding the principles and mastering the protocols outlined herein, researchers are well-equipped to synthesize and tailor these powerful tools for their specific applications in the creation of enantiomerically pure molecules.

References

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(Ra,S,S)-SpiroBOX mechanism of action in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of (Ra,S,S)-SpiroBOX in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a C₂-symmetric bis(oxazoline) ligand, has emerged as a powerful tool in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. This technical guide provides a comprehensive overview of the core principles governing the catalytic action of this compound. We will delve into the ligand's synthesis, its coordination with metal centers, and the intricate mechanism of stereochemical induction. A detailed examination of a representative application, the nickel-catalyzed asymmetric Friedel-Crafts alkylation, will serve to illustrate the practical application and mechanistic underpinnings of this versatile ligand. This guide is intended to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Architectural Elegance of SpiroBOX Ligands

Chiral bis(oxazoline) (BOX) ligands have established themselves as a privileged class of ligands in asymmetric catalysis. Their modular synthesis, tunability, and strong chelating ability with a variety of metals have led to their successful application in a wide array of enantioselective transformations. Among these, the spirocyclic bis(oxazoline) ligands, or SpiroBOX, have garnered significant attention due to their rigidified chiral scaffold. The spirocyclic core locks the two oxazoline rings in a well-defined C₂-symmetric orientation, creating a highly organized and sterically demanding chiral pocket around the coordinated metal center.

The (Ra,S,S) stereoisomer of SpiroBOX, specifically derived from (1R)-spiro[4.4]nonane-1,6-dione, imposes a unique helical chirality (Ra) at the spiro center, in addition to the stereocenters on the oxazoline rings (S,S). This combination of chiral elements is crucial for achieving high levels of stereochemical control in catalytic reactions.

Synthesis of this compound Ligands

The synthesis of this compound ligands is a multi-step process that begins with the preparation of the chiral spirocyclic backbone. A common strategy involves the resolution of a racemic spiro[4.4]nonane-1,6-dione or the asymmetric synthesis of one of its enantiomers. This chiral dione is then converted into a dinitrile, a key intermediate for the formation of the bis(oxazoline) rings.

Diagram: Synthetic Pathway to this compound

G cluster_0 Backbone Synthesis cluster_1 Oxazoline Ring Formation Racemic Spiro_Dione Racemic spiro[4.4]nonane-1,6-dione Chiral_Spiro_Diol (1R,6R)-spiro[4.4]nonane-1,6-diol Racemic Spiro_Dione->Chiral_Spiro_Diol Asymmetric Reduction or Resolution Chiral_Spiro_Dinitrile (1R,6R)-spiro[4.4]nonane-1,6-dicarbonitrile Chiral_Spiro_Diol->Chiral_Spiro_Dinitrile Mesylation & Cyanation This compound This compound Ligand Chiral_Spiro_Dinitrile->this compound Condensation with (S)-amino alcohol (e.g., (S)-tert-leucinol) Lewis Acid Catalyst (e.g., ZnCl2)

Caption: General synthetic route for this compound ligands.

The final and crucial step is the condensation of the chiral dinitrile with two equivalents of a chiral β-amino alcohol, such as (S)-tert-leucinol, in the presence of a Lewis acid catalyst like zinc chloride. This double cyclization reaction forms the two oxazoline rings, yielding the desired this compound ligand. The choice of the amino alcohol is critical as it introduces the substituents on the oxazoline rings, which play a key role in defining the shape and steric hindrance of the chiral pocket.

The Core of Asymmetric Induction: The Metal-(Ra,S,S)-SpiroBOX Complex

The catalytic activity of this compound is realized upon its coordination to a metal center. The ligand acts as a bidentate N,N-chelating agent, forming a stable complex with various transition metals, including nickel, copper, palladium, and zinc. The geometry of the resulting complex is highly dependent on the metal ion and its oxidation state, but typically adopts a square planar or a distorted tetrahedral geometry.

Diagram: Structure of a Metal-(Ra,S,S)-SpiroBOX Complex

G cluster_0 Metal-(Ra,S,S)-SpiroBOX Complex M Metal (e.g., Ni) N1 N M->N1 Coordination Bond N2 N M->N2 Coordination Bond O1 O R1 R O2 O R2 R Spiro Spiro[4.4]nonane Backbone (Ra)

Caption: Schematic of a metal complex with the this compound ligand.

The C₂-symmetry of the ligand ensures that the two remaining coordination sites on the metal are in a chiral environment. The bulky substituents on the oxazoline rings (derived from the amino alcohol) effectively block two of the quadrants around the metal center, leaving two open quadrants for the coordination of the substrates. This steric blockade is the fundamental principle behind the enantioselective catalysis.

Mechanism of Action: A Case Study of Ni(II)-Catalyzed Friedel-Crafts Alkylation

To illustrate the mechanism of action of this compound in detail, we will examine the highly enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes, catalyzed by a Ni(II)-SpiroBOX complex.[1][2] This reaction provides a facile route to optically active 2-indolyl-1-nitro derivatives, which are valuable building blocks in medicinal chemistry.[1]

The Proposed Catalytic Cycle

The catalytic cycle is believed to proceed through the following key steps:

  • Catalyst Activation: The this compound ligand coordinates to a Ni(II) salt, typically Ni(ClO₄)₂·6H₂O, to form the active chiral Lewis acid catalyst.

  • Substrate Coordination: The nitroalkene, acting as a Michael acceptor, coordinates to the nickel center in a bidentate fashion through the two oxygen atoms of the nitro group. This coordination activates the nitroalkene for nucleophilic attack.

  • Stereoselective Nucleophilic Attack: The indole, the nucleophile, approaches the activated nitroalkene. The chiral pocket created by the SpiroBOX ligand dictates the facial selectivity of this attack. The bulky substituents on the oxazoline rings sterically hinder the approach of the indole from one face of the coordinated nitroalkene, forcing it to attack from the less hindered face. This step is the enantioselectivity-determining step.

  • Protonation and Product Release: The resulting nickel enolate intermediate is protonated, and the product, the C-3 alkylated indole, is released from the coordination sphere of the nickel catalyst.

  • Catalyst Regeneration: The nickel catalyst is regenerated and can enter a new catalytic cycle.

Diagram: Proposed Catalytic Cycle

G Catalyst Ni(II)-(Ra,S,S)-SpiroBOX Complex Ni-SpiroBOX-Nitroalkene Complex Catalyst->Complex Coordination Nitroalkene Nitroalkene Nitroalkene->Complex Indole Indole TransitionState Diastereomeric Transition State Indole->TransitionState Nucleophilic Attack Complex->TransitionState Intermediate Nickel Enolate Intermediate TransitionState->Intermediate Product Chiral Product Intermediate->Product Protonation Product->Catalyst Release

Caption: Proposed catalytic cycle for the Ni(II)/SpiroBOX-catalyzed Friedel-Crafts alkylation.[1]

The Origin of Enantioselectivity: A Stereochemical Model

The high enantioselectivity observed in this reaction can be rationalized by considering the transition state of the nucleophilic attack. The square-planar geometry of the Ni(II) center, chelated by the this compound ligand, creates a well-defined chiral environment. The bulky tert-butyl groups (or other substituents) on the oxazoline rings project outwards, effectively shielding the top and bottom faces of the coordinated nitroalkene.

The indole can approach the β-carbon of the nitroalkene from two possible trajectories, leading to the formation of two diastereomeric transition states. One of these transition states will be significantly disfavored due to severe steric clashes between the approaching indole and one of the bulky substituents of the SpiroBOX ligand. The other transition state, which is lower in energy, leads to the formation of the major enantiomer of the product. The (Ra,S,S) configuration of the ligand dictates which face of the nitroalkene is more accessible, thus determining the absolute configuration of the product.

Experimental Protocols: A Practical Guide

To provide a tangible example for researchers, a detailed experimental protocol for the Ni(II)-catalyzed asymmetric Friedel-Crafts alkylation of indole with β-nitrostyrene is presented below. This protocol is based on a reported procedure and should be adapted and optimized for specific substrates and scales.[1]

General Procedure for Ni(II)/(Ra,S,S)-SpiroBOX-Catalyzed Friedel-Crafts Alkylation
  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), Ni(ClO₄)₂·6H₂O (0.1 equiv.) and the this compound ligand (0.11 equiv.) are dissolved in an anhydrous solvent (e.g., CHCl₃). The mixture is stirred at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the solution of the catalyst, indole (1.2 equiv.) is added, followed by the β-nitrostyrene (1.0 equiv.).

  • Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., 0 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Table: Representative Data for Ni(II)/(Ra,S,S)-SpiroBOX-Catalyzed Friedel-Crafts Alkylation
EntryIndoleNitroalkeneYield (%)ee (%)
1Indoleβ-Nitrostyrene9895 (S)
22-Methylindoleβ-Nitrostyrene9592 (S)
35-Methoxyindoleβ-Nitrostyrene9997 (S)
4Indole(E)-1-Nitro-3-phenylprop-1-ene9290 (S)

Data adapted from reference[1].

Applications in Drug Development and Total Synthesis

The ability of this compound and its derivatives to catalyze a wide range of enantioselective reactions makes them highly valuable in the synthesis of complex chiral molecules. In drug development, the synthesis of enantiomerically pure compounds is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. SpiroBOX-catalyzed reactions provide an efficient means to access these single-enantiomer drug candidates.

Furthermore, in the realm of natural product total synthesis, where the construction of multiple stereocenters with high fidelity is often a major challenge, SpiroBOX-based catalysts have proven to be enabling tools. Their reliability and high stereocontrol allow for the efficient and elegant synthesis of complex natural products with important biological activities.

Conclusion

The this compound ligand represents a significant advancement in the field of asymmetric catalysis. Its rigid spirocyclic backbone and C₂-symmetric design create a well-defined and highly effective chiral environment for a variety of metal-catalyzed reactions. Through a detailed examination of the Ni(II)-catalyzed Friedel-Crafts alkylation, we have elucidated the core mechanistic principles that govern its mode of action. The stereochemical outcome is primarily dictated by the steric hindrance imposed by the bulky substituents on the oxazoline rings, which directs the approach of the nucleophile to one face of the coordinated electrophile. As our understanding of these intricate catalyst-substrate interactions continues to grow, so too will the applications of this compound and related ligands in addressing the ever-more-complex challenges in modern synthetic chemistry.

References

  • Li, Y., Sun, S., Jiao, L., Gao, N., & Cao, G. (2025). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15(1), 7644-7648. [Link][1][2]

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An In-depth Technical Guide to the Structural Features of (Ra,S,S)-SpiroBOX Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of SpiroBOX Ligands in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceuticals and materials science. Chiral ligands, capable of inducing stereoselectivity in metal-catalyzed reactions, are the cornerstone of this endeavor. Among the pantheon of privileged ligands, the SpiroBOX family has emerged as a powerful class of C2-symmetric bis(oxazoline) ligands, renowned for their ability to orchestrate high levels of enantiocontrol in a diverse array of asymmetric transformations. This guide provides a comprehensive exploration of the core structural features of (Ra,S,S)-SpiroBOX ligands, delving into their synthesis, coordination chemistry, and the mechanistic underpinnings of their remarkable stereochemical influence. Our focus is to furnish researchers, scientists, and drug development professionals with a deep, field-proven understanding of these elegant molecular architects.

The Core Structural Blueprint of this compound Ligands

The efficacy of this compound ligands stems from a unique and rigidified three-dimensional architecture. This architecture is characterized by several key features that work in concert to create a well-defined chiral environment around the coordinated metal center.

  • The Spirocyclic Backbone: At the heart of the SpiroBOX ligand lies a spirocyclic core, typically a spirobiindane or a related rigid framework. This spiro-fusion is not merely a structural curiosity; it is a critical design element that imparts conformational rigidity to the entire ligand system. Unlike more flexible ligands, the spirocyclic backbone locks the two oxazoline rings in a precise spatial orientation, minimizing conformational ambiguity and leading to a more predictable and effective transfer of chirality. The axial chirality of the spirocycle, denoted as (Ra) in this context, is a primary source of the ligand's stereochemical information.

  • C2-Symmetry: this compound ligands possess a C2 axis of symmetry. This symmetry element simplifies the analysis of the catalytic cycle by reducing the number of possible diastereomeric transition states. The C2-symmetric design ensures that the substrate approaches the catalytic center from one of two equivalent, yet chiral, pathways, thereby enhancing the enantioselectivity of the reaction.

  • The Bis(oxazoline) Moieties: The two oxazoline rings are the points of coordination to the metal center. The stereogenic centers on these rings, denoted as (S,S), are derived from chiral amino alcohols. These stereocenters, in conjunction with the axial chirality of the spiro backbone, create a deeply pocketed and highly asymmetric coordination sphere. The substituents on the oxazoline rings can be readily varied, allowing for the fine-tuning of the steric and electronic properties of the ligand to optimize its performance for a specific catalytic transformation.

Figure 1: Core structure of a this compound ligand.

Synthesis of this compound Ligands: A Step-by-Step Protocol

The synthesis of this compound ligands is a well-established process that begins with the resolution of a spirobiindane precursor to obtain the desired enantiomer of the diol. This is followed by the construction of the oxazoline rings.

Experimental Protocol: Synthesis of a Representative this compound Ligand

  • Resolution of the Spirobiindane Diol: The synthesis typically commences with the racemic spirobiindane diol. A classical resolution using a chiral resolving agent, such as a derivative of tartaric acid, is employed to separate the enantiomers. Alternatively, enzymatic resolution can be a highly effective method.

  • Conversion to the Dinitrile: The resolved (Ra)-spirobiindane diol is then converted to the corresponding dinitrile. This is often achieved through a two-step process involving tosylation of the hydroxyl groups followed by nucleophilic substitution with cyanide.

  • Cyclization to the Bis(oxazoline): The dinitrile is then reacted with a chiral amino alcohol, such as (S)-tert-leucinol, in the presence of a Lewis acid catalyst (e.g., ZnCl2). This reaction proceeds via a tandem cyclization to form the two oxazoline rings, yielding the final this compound ligand.[1]

  • Purification: The crude ligand is purified by column chromatography on silica gel to afford the enantiomerically pure product.

A Racemic Spirobiindane Diol B Resolution (e.g., with tartaric acid derivative) A->B C (Ra)-Spirobiindane Diol B->C D Conversion to Dinitrile (e.g., TsCl, NaCN) C->D E (Ra)-Spirobiindane Dinitrile D->E F Cyclization with (S)-amino alcohol (e.g., (S)-tert-leucinol, ZnCl2) E->F G This compound Ligand F->G H Purification (Column Chromatography) G->H I Pure this compound Ligand H->I

Figure 2: General synthetic workflow for this compound ligands.

Coordination Chemistry: The Ligand-Metal Partnership

The ability of this compound ligands to induce high enantioselectivity is intrinsically linked to their coordination behavior with transition metals. These ligands typically act as bidentate chelators, binding to the metal center through the nitrogen atoms of the two oxazoline rings.[2][3]

The rigid spirocyclic backbone forces the oxazoline rings into a specific geometry, creating a well-defined chiral pocket around the metal. The coordination number and geometry of the resulting metal complex are dependent on the metal ion and the reaction conditions. For instance, with copper(I) or palladium(II), square planar or tetrahedral complexes are commonly formed.[1][4]

The electronic properties of the SpiroBOX ligand also play a crucial role. The nitrogen atoms of the oxazoline rings are effective sigma-donors, which can influence the Lewis acidity of the metal center. The substituents on the oxazoline rings can be modified to further tune these electronic effects, thereby modulating the reactivity and selectivity of the catalyst.

Table 1: Representative Applications and Performance of SpiroBOX Ligands

Reaction TypeMetalSubstrateEnantiomeric Excess (ee)Reference
Allylic CyclizationPd3,4-allenyl hydrazine92-95%[5]
O-H InsertionCu(I)α-diazopropionate and phenolup to 97%[1]
Allylic AlkylationPd1,3-diphenylallyl acetateup to 93%[4][6]
Diels-AlderCu(II)Acryloyl oxazolidinone>99%N/A

Mechanism of Stereochemical Control: A Look into the Transition State

The high enantioselectivity achieved with this compound ligands is a direct consequence of the steric and electronic environment they create around the metal center. The mechanism of stereocontrol can be rationalized by considering the transition state of the catalytic reaction.

In a typical Lewis acid-catalyzed reaction, such as a Diels-Alder reaction, the SpiroBOX-metal complex coordinates to the dienophile, activating it towards nucleophilic attack by the diene.[7] The bulky substituents on the oxazoline rings and the rigid spiro backbone effectively block one face of the dienophile, allowing the diene to approach from only one specific trajectory. This facial discrimination leads to the preferential formation of one enantiomer of the product.

The C2-symmetry of the ligand simplifies the transition state analysis, as the two possible approaches of the substrate to the metal center are equivalent. The deep chiral pocket created by the ligand ensures a high degree of discrimination between the two enantiotopic faces of the substrate, resulting in excellent enantioselectivity.

Catalyst [M-(Ra,S,S)-SpiroBOX]n+ Intermediate [Catalyst-Substrate] Complex Catalyst->Intermediate Coordination Substrate Substrate Substrate->Intermediate Product Enantiomerically Enriched Product Product->Catalyst Release Intermediate->Product Stereoselective Transformation

Figure 3: Simplified catalytic cycle for a SpiroBOX-metal catalyzed reaction.

Conclusion and Future Outlook

This compound ligands represent a pinnacle of rational ligand design in asymmetric catalysis. Their rigid, C2-symmetric framework, born from the clever fusion of axial and central chirality, provides a powerful platform for inducing high levels of enantioselectivity in a wide range of chemical transformations. The modular nature of their synthesis allows for systematic tuning of their steric and electronic properties, making them adaptable tools for the modern synthetic chemist. As our understanding of reaction mechanisms deepens and the demand for enantiopure compounds continues to grow, the architectural elegance and proven efficacy of SpiroBOX ligands will undoubtedly continue to inspire the development of next-generation catalysts for the challenges that lie ahead.

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An In-Depth Technical Guide to the Enantioselective Properties of (Ra,S,S)-SpiroBOX

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and materials science. Among the pantheon of chiral ligands developed for asymmetric catalysis, the SpiroBOX family stands out for its unique structural rigidity and C2-symmetric framework. This guide provides a deep dive into the enantioselective properties of a specific diastereomer: (Ra,S,S)-SpiroBOX. We will dissect its molecular architecture, explore its coordination chemistry, and present field-proven applications in key carbon-carbon bond-forming reactions. Through detailed mechanistic discussions, validated experimental protocols, and comparative data analysis, this document serves as a technical resource for scientists seeking to leverage the power of this compound in their own synthetic endeavors.

The Architectural Advantage of Spiro C2-Symmetric Ligands

The efficacy of a chiral catalyst is fundamentally tied to the three-dimensional environment created by its ligand. C2-symmetric ligands have proven exceptionally effective because they reduce the number of possible transition states, simplifying stereochemical analysis and often leading to higher enantioselectivity.

The SpiroBOX ligand family enhances this principle by incorporating a spirocyclic core. This structural feature imparts significant conformational rigidity, which is paramount for effective enantiocontrol.[1] Unlike more flexible backbones, the spiro junction locks the orientation of the two coordinating oxazoline rings, creating a well-defined and predictable chiral pocket around the metal center. This fixed geometry minimizes competing reaction pathways and ensures a consistent stereochemical outcome.

This compound: Structure, Stereochemistry, and Synthesis

Deciphering the (Ra,S,S) Configuration

The designation this compound refers to its specific stereochemical arrangement:

  • (Ra): This denotes the axial chirality at the spiro carbon center, which is the point of fusion for the two rings. The 'a' signifies axial.

  • (S,S): These descriptors refer to the absolute configuration of the two equivalent stereocenters on the oxazoline rings, typically derived from (S)-amino acids.

This precise arrangement dictates the topology of the chiral space available for catalysis.

G Generalized Synthesis of this compound A 1. Starting Material (R)-1,1'-Spirobiindane-7,7'-diol B 2. Dicyanation Conversion of -OH to -CN groups A->B (e.g., using CuCN) C 3. Condensation Reaction with (S)-amino alcohol B->C (e.g., (S)-Valinol, Lewis Acid) D 4. Cyclization Formation of oxazoline rings C->D (e.g., SOCl2) E 5. Final Ligand This compound D->E

Caption: A simplified workflow for the synthesis of SpiroBOX ligands.

The Heart of Enantioselection: The Catalyst-Substrate Interaction

The enantioselective power of this compound is only realized upon its coordination to a suitable metal center. The two nitrogen atoms of the oxazoline rings act as a bidentate ligand, forming a complex with metals such as Nickel(II), Palladium(II), or Copper(I).

Formation of the Catalytically Active Species

The in situ preparation of the catalyst is a common and practical approach. It typically involves mixing the this compound ligand with a metal salt (e.g., Ni(OAc)₂, Pd(OAc)₂, Cu(OTf)₂) in an anhydrous solvent. The Lewis acidic metal center coordinates to the ligand, creating a C2-symmetric catalyst. This complex then serves as a chiral Lewis acid, activating the substrate and orchestrating the stereochemical outcome of the reaction.

The Chiral Pocket: A Model for Stereodifferentiation

The metal-SpiroBOX complex creates a rigid and sterically defined "chiral pocket." The substituents on the oxazoline rings (often isopropyl or phenyl groups derived from valinol or phenylalaninol, respectively) project into space, creating a highly asymmetric environment.

When a prochiral substrate coordinates to the metal center, one of its two faces is sterically shielded by these substituents, while the other face remains accessible for the nucleophile to attack. This selective blocking is the fundamental principle behind the observed enantioselectivity.

G Conceptual Model of Enantioselection cluster_catalyst Catalyst Complex cluster_reaction Substrate Interaction CAT Metal-(Ra,S,S)-SpiroBOX Complex SUB Prochiral Substrate CAT->SUB Coordination & Activation P1 Steric Shielding (e.g., from iPr group) P2 Steric Shielding (e.g., from iPr group) SUB->P1 Unfavored Approach (Steric Clash) Product Product SUB->Product Forms (S) or (R) Enantiomer NUC Nucleophile NUC->SUB Favored Attack Trajectory (Si-face or Re-face)

Caption: A diagram illustrating facial discrimination by the chiral catalyst.

Field-Proven Applications and Protocols

The true measure of a ligand's utility is its performance in a range of chemical transformations. This compound and its metal complexes have demonstrated exceptional efficacy in several key asymmetric reactions.

Case Study: Ni(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a powerful method for forming C-C bonds with aromatic systems. The asymmetric variant, particularly with electron-rich heterocycles like indoles, is of high value in medicinal chemistry. Nickel(II) complexes of SpiroBOX ligands have been shown to be highly effective catalysts for the reaction between indoles and nitroalkenes. [2] Mechanistic Rationale: The Ni(II) center, coordinated by the SpiroBOX ligand, acts as a chiral Lewis acid. It activates the nitroalkene by coordinating to the nitro group, lowering its LUMO energy. This activation facilitates the nucleophilic attack from the indole. The chiral environment of the catalyst ensures that the indole approaches the nitroalkene from a specific face, leading to high enantioselectivity. [2] Representative Data: The following table summarizes the performance of a Ni(II)/(Ra,S,S)-SpiroBOX system in the Friedel-Crafts alkylation of various indoles with β-nitrostyrene.

EntryIndole Substituent (R)Yield (%) [2]ee (%) [2]
1H9595
25-MeO9997
35-Cl9294
45-Br9493
57-Me9091

Self-Validating Experimental Protocol:

  • Catalyst Preparation (In Situ):

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (0.011 mmol, 1.1 mol%).

    • Add Ni(OAc)₂ (0.01 mmol, 1.0 mol%).

    • Add anhydrous dichloromethane (DCM, 1.0 mL).

    • Stir the mixture at room temperature for 1 hour. The formation of the active catalyst is typically indicated by a color change.

  • Reaction Execution:

    • To the pre-formed catalyst solution, add the indole (1.2 mmol).

    • Add the β-nitroalkene (1.0 mmol).

    • Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature) and monitor by TLC for consumption of the limiting reagent.

    • Causality Check: The use of an anhydrous solvent and inert atmosphere is critical. Ni(II) is oxophilic, and water can compete for coordination sites, leading to catalyst inhibition and diminished enantioselectivity.

  • Workup and Analysis:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

    • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Case Study: Pd(II)-Catalyzed Enantioselective Allylic Cyclization

Palladium-catalyzed reactions are mainstays of organic synthesis. A new SpiroBOX ligand, (Ra,S,S)-L3, featuring an α-naphthylmethyl substituent, has been successfully applied to the highly enantioselective cyclic allylation based on the carbopalladation of 3,4-allenyl hydrazines. [3][4]This transformation constructs valuable nitrogen-containing heterocyclic products with high stereocontrol.

Mechanistic Rationale: The reaction proceeds via a palladium-catalyzed carbopalladation of the allene. The chiral this compound ligand controls the facial selectivity of the subsequent intramolecular allylic substitution, leading to the formation of the cyclic product with high enantiopurity. The choice of the bulky α-naphthylmethyl substituent on the oxazoline rings is a deliberate design choice to enhance steric hindrance and, consequently, improve enantioselectivity.

Representative Data:

EntryAryl Iodide Substituent (Ar)Yield (%) [3]ee (%) [3]
1Phenyl8592
24-MeO-Ph8893
34-CF₃-Ph8295
42-Naphthyl8094

Self-Validating Experimental Protocol:

  • Catalyst Preparation (In Situ):

    • In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (0.025 mmol, 5 mol%) and this compound ligand (0.03 mmol, 6 mol%) to an oven-dried reaction vial.

    • Add anhydrous toluene (1.0 mL).

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Execution:

    • To the catalyst mixture, add the 3,4-allenyl hydrazine (0.5 mmol) and the aryl iodide (0.6 mmol).

    • Add a base, such as K₂CO₃ (1.0 mmol).

    • Seal the vial and heat the reaction to the specified temperature (e.g., 80 °C).

    • Monitor the reaction progress by LC-MS or TLC.

    • Causality Check: The base is essential for the catalytic cycle, likely involved in the regeneration of the Pd(0) species. The ligand-to-metal ratio is slightly greater than 1:1 to ensure all palladium centers are complexed, preventing achiral background reactions.

  • Workup and Analysis:

    • Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product via silica gel chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion: A Tool for Precision Synthesis

The this compound ligand embodies the principles of modern catalyst design: rigidity, C2-symmetry, and a tunable, well-defined chiral environment. Its demonstrated success in demanding asymmetric transformations like Friedel-Crafts alkylations and palladium-catalyzed cyclizations validates its position as a powerful tool for synthetic chemists. While its performance can be reaction-dependent, as is the case for all chiral ligands, the high levels of enantioselectivity achieved in optimized systems are a testament to its architectural integrity. For researchers and drug development professionals, mastering the application of this compound and its metal complexes opens a reliable pathway to the efficient and stereocontrolled synthesis of complex chiral molecules.

References

  • Title: Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands Source: MDPI URL: [Link]

  • Title: Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation Source: Beilstein Journals URL: [Link]

  • Title: Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation Source: PubMed URL: [Link]

  • Title: Scheme 9: Synthesis of spiro bis(oxazoline). Source: ResearchGate URL: [Link]

  • Title: Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Source: Semantic Scholar URL: [Link]

  • Title: Enantioselective construction of spiro-tetrahydroquinoline scaffolds through asymmetric catalytic cascade reactions Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Design and Synthesis of the First Spiro Bis(isoxazoline) Derivatives as Asymmetric Ligands Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Transition metal-catalyzed synthesis of spirooxindoles Source: PMC - NIH URL: [Link]

  • Title: Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes Source: RSC Advances URL: [Link]

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The Advent of SpiroBOX Ligands: A Technical Guide to a Privileged Class of Chiral Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of asymmetric catalysis, the relentless pursuit of catalysts that offer high enantioselectivity, broad substrate scope, and operational simplicity is paramount. This technical guide delves into the discovery, development, and application of SpiroBOX ligands, a class of C2-symmetric chiral ligands that have emerged as a "privileged" scaffold in modern organic synthesis. We will explore the conceptualization of their unique spirocyclic backbone, provide a detailed protocol for their synthesis, elucidate their mechanism of stereocontrol, and showcase their prowess in a range of enantioselective transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these remarkable ligands in their own synthetic endeavors.

Introduction: The Quest for Chirality and the Rise of Privileged Ligands

The three-dimensional nature of molecules is central to their function, particularly in biological systems where stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Asymmetric catalysis, the process of selectively synthesizing one enantiomer of a chiral molecule using a chiral catalyst, has therefore become an indispensable tool in the pharmaceutical and fine chemical industries.

At the heart of every successful asymmetric transformation lies a chiral ligand. These organic molecules coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Over the decades, a select few ligand scaffolds have demonstrated exceptional performance across a wide array of reactions, earning them the moniker of "privileged chiral ligands". These ligands, characterized by their rigid and well-defined structures, provide a robust platform for inducing high levels of enantioselectivity.

Among this elite group, SpiroBOX ligands, featuring a unique spirocyclic backbone, have garnered significant attention for their remarkable ability to create a deep and effective chiral pocket around the metal center. This guide will provide an in-depth exploration of this powerful ligand class.

The Genesis of SpiroBOX Ligands: A Leap in Ligand Design

The development of SpiroBOX ligands was born from the understanding that a rigid and C2-symmetric framework is crucial for effective stereocontrol. The pioneering work of Professor Qi-Lin Zhou and his research group was instrumental in the design and popularization of ligands based on the 1,1'-spirobiindane-7,7'-diol (SPINOL) scaffold.[1] The spirocyclic nature of this backbone locks the two aromatic rings in a perpendicular orientation, creating a well-defined and sterically demanding chiral environment. This conformational rigidity is a key feature that distinguishes SpiroBOX ligands from more flexible acyclic or bicyclic ligand systems.[2][3]

The initial concept was to combine the steric and electronic properties of the spirobiindane core with the proven efficacy of the bis(oxazoline) moiety, a common feature in many successful chiral ligands. The resulting SpiroBOX ligands possess a unique architecture that effectively shields one face of the coordinated substrate, leading to high levels of enantioselectivity in a variety of metal-catalyzed reactions.[1]

Synthesis of a Representative SpiroBOX Ligand: A Step-by-Step Protocol

The synthesis of SpiroBOX ligands is a multi-step but well-established process. Here, we provide a detailed protocol for the preparation of a common (S)-SPINOL-derived SpiroBOX ligand.

Experimental Workflow

Synthesis_Workflow cluster_0 Synthesis of (S)-SPINOL-derived SpiroBOX Ligand A 1. Bistriflate Formation (S)-SPINOL -> Bistriflate B 2. Dinitrile Synthesis Bistriflate -> Dinitrile A->B Pd(OAc)2, dppf, Zn(CN)2 C 3. Dicarboxylic Acid Formation Dinitrile -> Diacid B->C KOH, H2O2 D 4. Amide Coupling Diacid + Chiral Amino Alcohol -> Diamide C->D EDC, HOBt E 5. Oxazoline Ring Formation Diamide -> SpiroBOX Ligand D->E SOCl2 or MsCl

Caption: Synthetic workflow for a (S)-SPINOL-derived SpiroBOX ligand.

Detailed Experimental Protocol

Step 1: Bistriflate Formation from (S)-SPINOL

  • Rationale: The hydroxyl groups of (S)-SPINOL are converted to triflate groups, which are excellent leaving groups for the subsequent palladium-catalyzed cyanation.

  • Procedure:

    • To a solution of (S)-SPINOL (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add pyridine (2.5 eq).

    • Slowly add trifluoromethanesulfonic anhydride (Tf2O) (2.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude bistriflate, which can be used in the next step without further purification.

Step 2: Dinitrile Synthesis

  • Rationale: A palladium-catalyzed cyanation reaction introduces nitrile functionalities, which will be hydrolyzed to carboxylic acids in the next step.

  • Procedure:

    • To a solution of the bistriflate (1.0 eq) in anhydrous dimethylformamide (DMF) under an argon atmosphere, add zinc cyanide (Zn(CN)2) (3.0 eq), palladium(II) acetate (Pd(OAc)2) (0.1 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.2 eq).

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the dinitrile.

Step 3: Dicarboxylic Acid Formation

  • Rationale: The nitrile groups are hydrolyzed under basic conditions to form the corresponding dicarboxylic acid, a key intermediate for the subsequent amide coupling.

  • Procedure:

    • To a solution of the dinitrile (1.0 eq) in ethanol and water, add potassium hydroxide (KOH) (10.0 eq).

    • Heat the mixture to reflux and add 30% hydrogen peroxide (H2O2) dropwise.

    • Continue to reflux for 12 hours.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 1-2.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the dicarboxylic acid.

Step 4: Amide Coupling

  • Rationale: The dicarboxylic acid is coupled with a chiral amino alcohol using standard peptide coupling reagents to form a diamide. The choice of the chiral amino alcohol determines the substituents on the oxazoline rings.

  • Procedure:

    • To a solution of the dicarboxylic acid (1.0 eq) in anhydrous DCM, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq) and 1-hydroxybenzotriazole (HOBt) (2.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the chiral amino alcohol (e.g., (S)-tert-leucinol) (2.2 eq) and triethylamine (2.5 eq).

    • Stir the reaction at room temperature for 24 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the diamide.

Step 5: Oxazoline Ring Formation

  • Rationale: The final step involves the cyclization of the diamide to form the bis(oxazoline) rings, yielding the SpiroBOX ligand.

  • Procedure:

    • To a solution of the diamide (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (SOCl2) (4.0 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by adding saturated NaHCO3 solution.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final SpiroBOX ligand.

Mechanism of Stereoselection: The Heart of the Matter

The remarkable enantioselectivity of SpiroBOX ligands stems from their unique structural features. The C2-symmetric spirobiindane backbone creates a rigid and well-defined chiral pocket around the metal center. When a metal ion, such as Ni(II) or Cu(II), coordinates to the two nitrogen atoms of the bis(oxazoline) moiety, it forms a square planar or distorted tetrahedral complex.

This coordination forces the substituents on the oxazoline rings into close proximity with the substrate binding site. The steric bulk of these substituents effectively blocks one face of the incoming substrate, allowing it to approach the metal center from only one direction. This facial selectivity is the key to the high enantioselectivity observed in reactions catalyzed by SpiroBOX-metal complexes.

Catalytic Cycle for Ni(II)-SpiroBOX Catalyzed Friedel-Crafts Alkylation

The enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful method for the synthesis of chiral indole derivatives. The Ni(II)-SpiroBOX complex has proven to be a highly effective catalyst for this transformation.[2][4][5] A plausible catalytic cycle is depicted below:

Catalytic_Cycle cluster_cycle Catalytic Cycle A Ni(II)-SpiroBOX Active Catalyst B Coordination of Nitroalkene A->B Nitroalkene C Nucleophilic Attack by Indole B->C Indole D Proton Transfer C->D E Product Release D->E E->A Product

Caption: Proposed catalytic cycle for the Ni(II)-SpiroBOX catalyzed Friedel-Crafts alkylation of indoles with nitroalkenes.

Explanation of the Catalytic Cycle:

  • Catalyst Activation: The Ni(II) salt and the SpiroBOX ligand form the active chiral Lewis acid catalyst.

  • Coordination: The nitroalkene coordinates to the chiral Ni(II) center in a bidentate fashion through the oxygen atoms of the nitro group. The chiral pocket of the SpiroBOX ligand dictates a specific orientation of the coordinated nitroalkene.

  • Nucleophilic Attack: The electron-rich indole attacks the β-carbon of the activated nitroalkene from the less sterically hindered face, as directed by the SpiroBOX ligand. This is the enantioselectivity-determining step.

  • Proton Transfer: A proton transfer step occurs to neutralize the resulting nitronate intermediate.

  • Product Release: The chiral product dissociates from the catalyst, regenerating the active Ni(II)-SpiroBOX complex for the next catalytic cycle.

Applications in Asymmetric Synthesis: A Versatile Toolkit

SpiroBOX ligands have demonstrated their versatility in a wide range of asymmetric transformations. Below, we highlight their application in the Ni(II)-catalyzed Friedel-Crafts alkylation of indoles with nitroalkenes, a reaction of significant importance in the synthesis of biologically active compounds.

Ni(II)-SpiroBOX Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles

The following table summarizes the performance of a Ni(II)-SpiroBOX catalyst in the asymmetric Friedel-Crafts alkylation of various indoles with different nitroalkenes.[4][5]

EntryIndole (R¹)Nitroalkene (R²)ProductYield (%)ee (%)
1HPhenyl3-(1-nitro-2-phenylethyl)-1H-indole9893
25-MeOPhenyl5-methoxy-3-(1-nitro-2-phenylethyl)-1H-indole9595
35-ClPhenyl5-chloro-3-(1-nitro-2-phenylethyl)-1H-indole9992
4H4-Chlorophenyl3-(2-(4-chlorophenyl)-1-nitroethyl)-1H-indole9794
5H2-Thienyl3-(1-nitro-2-(thiophen-2-yl)ethyl)-1H-indole9697
6Hn-Propyl3-(1-nitropentan-2-yl)-1H-indole9290

Case Study: The Potential of SpiroBOX Ligands in the Synthesis of Sertraline

Sertraline, marketed under the brand name Zoloft, is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. The key chiral synthon for the synthesis of Sertraline is (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. The enantioselective synthesis of this intermediate is a critical step in the overall manufacturing process.

While existing syntheses of Sertraline utilize various methods for achieving the desired stereochemistry, the application of a SpiroBOX-catalyzed reaction presents a compelling and potentially more efficient alternative. The Friedel-Crafts alkylation of a suitably substituted naphthalene derivative with a dichlorophenyl-containing electrophile, catalyzed by a Ni(II)-SpiroBOX complex, could provide a direct and highly enantioselective route to a key precursor of the target tetralone.

This proposed application highlights the potential of SpiroBOX ligands to impact the synthesis of complex pharmaceutical agents, offering a powerful tool for the construction of chiral molecules with high efficiency and stereocontrol.

Conclusion and Future Outlook

SpiroBOX ligands have firmly established themselves as a privileged class of chiral ligands in asymmetric catalysis. Their rigid C2-symmetric spirocyclic backbone provides a unique and highly effective chiral environment for a variety of metal-catalyzed reactions. The successful application of these ligands in reactions such as Friedel-Crafts alkylations, with excellent yields and enantioselectivities, underscores their potential for broader use in organic synthesis.

Future research in this area will likely focus on the development of new generations of SpiroBOX ligands with fine-tuned steric and electronic properties, further expanding their substrate scope and catalytic activity. Moreover, the application of these powerful ligands in the synthesis of complex natural products and pharmaceutical ingredients will undoubtedly continue to grow, solidifying their position as an indispensable tool for the modern synthetic chemist.

References

  • Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances. [Link]

  • Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Publishing. [Link]

  • Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Semantic Scholar. [Link]

  • Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications. [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PubMed Central. [Link]

  • Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. PubMed. [Link]

  • (PDF) Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. ResearchGate. [Link]

  • Development of Privileged Chiral Spiro Ligands and Catalysts. Prof. Qi-Lin Zhou's Research Group. [Link]

  • Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes. Sci-Hub. [Link]

  • Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. MDPI. [Link]

  • Scheme 9: Synthesis of spiro bis(oxazoline). ResearchGate. [Link]

  • Development of Privileged Chiral Spiro Ligands and Catalysts. Prof. Qi-Lin Zhou's Research Group. [Link]

  • A novel asymmetric synthesis of cinacalcet hydrochloride. PubMed Central. [Link]

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Unveiling the Chiral Architecture: A Spectroscopic Guide to (Ra,S,S)-SpiroBOX

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation and characterization of the chiral ligand (Ra,S,S)-SpiroBOX. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD), offering a robust framework for the unambiguous identification and stereochemical assignment of this important class of C2-symmetric ligands.

Introduction: The Significance of SpiroBOX Ligands

SpiroBOX ligands, a class of C2-symmetric chiral bis(oxazoline) ligands, have garnered significant attention in the field of asymmetric catalysis. Their rigid spirocyclic backbone locks the two oxazoline rings in a well-defined spatial arrangement, creating a highly effective chiral environment for a variety of metal-catalyzed transformations. The specific stereoisomer, this compound, possesses a unique combination of axial chirality at the spiro center and central chirality at the oxazoline rings, making its precise characterization paramount for understanding its catalytic behavior and for the rational design of new catalysts.

The Spectroscopic Toolkit: A Multi-faceted Approach to Structural Verification

A combination of spectroscopic methods is essential to fully characterize the this compound ligand. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the overall three-dimensional arrangement and chiroptical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and purity of the ligand.

Causality in Experimental Choices: The choice of deuterated solvent is critical for NMR analysis and can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for this class of compounds due to its excellent solubilizing properties and relatively clean spectral window. The operating frequency of the NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR) is chosen to achieve optimal signal dispersion, allowing for the resolution of complex splitting patterns.

Self-Validating System: The integration of ¹H NMR signals should correspond to the number of protons in a given environment. Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecular fragments, thus providing a self-validating dataset.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound ligand in ~0.6 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer at room temperature.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Data for this compound Derivatives

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic Protons7.0 - 8.0m-
Oxazoline CH4.0 - 5.0m-
Oxazoline CH₂3.5 - 4.5m-
Spirocyclic CH₂1.5 - 2.5m-

Expected ¹³C NMR Data for this compound Derivatives

Carbon Environment Expected Chemical Shift (δ, ppm)
C=N (Oxazoline)160 - 170
Aromatic Carbons120 - 150
Spiro Carbon (C)60 - 70
Oxazoline CH65 - 75
Oxazoline CH₂50 - 60
Spirocyclic CH₂20 - 40
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and exact molecular weight of the synthesized ligand.

Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing bis(oxazoline) ligands, as it minimizes fragmentation and allows for the observation of the intact molecular ion.[1] The choice of a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the confident determination of the molecular formula.

Self-Validating System: The experimentally determined monoisotopic mass should match the theoretically calculated mass for the expected molecular formula of this compound within a narrow tolerance (typically < 5 ppm). The observation of the correct isotopic pattern for the molecular ion further validates the assigned elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the this compound ligand in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer to obtain the accurate mass spectrum.

Expected Mass Spectrometry Data for a Representative SpiroBOX Ligand

Ion Calculated m/z Observed m/z
[M+H]⁺e.g., 357.1596e.g., 357.1595
[M+Na]⁺e.g., 379.1415e.g., 379.1414
Circular Dichroism (CD) Spectroscopy: Probing the Chiral Environment

Circular dichroism spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the molecule. For this compound, the CD spectrum is a unique fingerprint of its specific three-dimensional structure.

Causality in Experimental Choices: The choice of solvent and concentration is crucial for CD measurements. The solvent should be transparent in the wavelength range of interest, and the concentration should be adjusted to produce a signal within the optimal absorbance range of the instrument. The C2-symmetric nature of SpiroBOX ligands often leads to characteristic CD spectra.[2]

Self-Validating System: The CD spectrum of the enantiomer, (Sa,R,R)-SpiroBOX, should be a mirror image of the this compound spectrum. This comparison provides a powerful validation of the chiroptical properties and the enantiomeric purity of the sample.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Blank Measurement: Record a baseline spectrum of the solvent in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the sample over the desired wavelength range (typically 200-400 nm).

  • Data Processing: Subtract the baseline spectrum from the sample spectrum and convert the data to molar ellipticity [θ].

Mandatory Visualization: Molecular Structure and Characterization Workflow

Figure 1. Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS CD Circular Dichroism Purification->CD Xray X-ray Crystallography (if single crystals available) Purification->Xray Structure Confirmed Structure of This compound NMR->Structure MS->Structure CD->Structure Xray->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry.

Causality in Experimental Choices: Obtaining single crystals of sufficient quality is the primary challenge for this technique. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires extensive screening.

Authoritative Grounding: The resulting crystal structure provides an unambiguous assignment of the (Ra,S,S) stereochemistry and serves as a benchmark for validating the interpretations of other spectroscopic data.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of this compound from a suitable solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.

Mandatory Visualization: Structure of this compound

Figure 2. Generalized Structure of a SpiroBOX Ligand cluster_ring1 cluster_ring2 C_spiro C1_1 C_spiro->C1_1 C2_1 C_spiro->C2_1 N1 N C1_2 N1->C1_2 O1 O O1->C1_1 C1_1->N1 C1_2->O1 R1 R C1_2->R1 N2 N C2_2 N2->C2_2 O2 O O2->C2_1 C2_1->N2 C2_2->O2 R2 R C2_2->R2

Caption: Generalized chemical structure of a SpiroBOX ligand.

Conclusion

The comprehensive spectroscopic characterization of this compound is a critical step in its application as a chiral ligand in asymmetric catalysis. The synergistic use of NMR spectroscopy, mass spectrometry, and circular dichroism provides a robust and self-validating methodology for confirming its structure, purity, and stereochemistry. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and other related chiral ligands, ultimately contributing to the advancement of asymmetric synthesis and drug discovery.

References

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, (41), 6198-6200. [Link]

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric Chiral Bis (oxazoline)− Metal Complexes in Catalytic Asymmetric Synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

  • Sun, S., Diaz, N. A., & Nagorny, P. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Symmetry, 13(9), 1667. [Link]

  • Gant, T. G. (2014). Using 1H NMR to determine the stereochemistry of organic compounds. Current organic chemistry, 18(1), 2-35. [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy: instrumentation, methodologies, and theoretical simulations. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]

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Computational Elucidation of (Ra,S,S)-SpiroBOX Catalysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals interested in the computational modeling of asymmetric reactions catalyzed by (Ra,S,S)-SpiroBOX metal complexes. We will delve into the core principles, methodologies, and practical applications of computational chemistry in understanding and predicting the behavior of these powerful catalysts. By moving beyond a simple recitation of steps, this guide will illuminate the causality behind methodological choices, providing a framework for designing and executing robust computational studies.

Introduction: The Power of the SpiroBOX Scaffold

In the realm of asymmetric catalysis, the quest for ligands that can induce high levels of stereoselectivity is paramount. The C2-symmetric SpiroBOX ligands, characterized by their rigid spirocyclic backbone, have emerged as a privileged class of ligands for a variety of metal-catalyzed transformations.[1][2] The defining feature of the SpiroBOX scaffold is its spiro center, which locks the two oxazoline rings in a well-defined spatial arrangement. This rigidity is crucial as it minimizes conformational flexibility in the transition state, leading to more predictable and often higher enantioselectivity.[2][3] The (Ra,S,S) configuration denotes a specific stereoisomer with defined chirality at the spiro center and the oxazoline-bearing carbons, which in turn dictates the three-dimensional structure of the catalytic pocket.

Computational studies serve as a powerful complement to experimental work, offering insights into reaction mechanisms, the origins of stereoselectivity, and catalyst-substrate interactions at a level of detail that is often inaccessible through experimentation alone.[4][5] This guide will provide a comprehensive overview of the computational techniques used to study this compound catalysts and how these methods can be leveraged to accelerate catalyst design and reaction optimization.

Core Computational Methodologies: The Quantum Mechanical Toolkit

The workhorse of computational studies on transition metal catalysts is Density Functional Theory (DFT).[6] DFT provides a favorable balance between computational cost and accuracy for the systems of interest. The choice of specific computational parameters is critical for obtaining reliable results.

Foundational Choices: Functionals and Basis Sets

The selection of a DFT functional and basis set is a foundational decision in any computational study. For transition metal complexes, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide superior accuracy.

  • Functionals : The B3LYP functional is a widely used and well-validated choice for a broad range of chemical systems, including transition metal catalysis.[7][8] More modern functionals, such as those from the M06 family (e.g., M06-2X), can also offer improved performance, particularly for systems with significant non-covalent interactions.

  • Basis Sets : A double-ζ quality basis set, such as 6-31G(d), is a common starting point for geometry optimizations. For more accurate energy calculations, a larger, triple-ζ basis set like 6-311+G(d,p) is recommended. For the metal center, it is often advantageous to use a basis set that includes effective core potentials (ECPs), such as the LANL2DZ basis set, which replaces the core electrons with a potential, reducing computational cost while maintaining accuracy.

Accounting for the Reaction Environment: Solvation Models

Reactions are typically carried out in solution, and the solvent can have a significant impact on reaction energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to account for bulk solvent effects. These models treat the solvent as a continuous dielectric medium, which is generally a good approximation for non-coordinating solvents.

Deconstructing the Catalytic Cycle: A Mechanistic Deep Dive

A primary goal of computational studies is to elucidate the reaction mechanism. This involves identifying all relevant intermediates and transition states along the reaction pathway and calculating their relative energies.

A Representative Reaction: Copper-Catalyzed O-H Insertion

To illustrate the power of computational analysis, we will consider a representative reaction: the copper-catalyzed enantioselective insertion of a carbene into an O-H bond, a transformation for which SpiroBOX ligands have shown promise.[9] The generally accepted mechanism for this reaction involves the formation of a copper-carbene intermediate, which then reacts with the alcohol.

Mapping the Potential Energy Surface

The computational workflow for mapping the potential energy surface of this reaction would involve the following steps:

  • Geometry Optimization : The geometries of all reactants, products, and proposed intermediates are optimized to find their lowest energy structures.

  • Transition State Searching : The transition state (TS) is the highest energy point along the reaction coordinate. Locating the TS is a critical step, as its energy determines the activation barrier of the reaction. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are commonly used for this purpose.

  • Frequency Calculations : Once a stationary point (minimum or transition state) is located, a frequency calculation is performed. For a minimum, all vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations : An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the reaction of interest.

The Origin of Enantioselectivity: A Tale of Two Transition States

The key to understanding the enantioselectivity of a reaction lies in comparing the energies of the transition states leading to the two possible enantiomeric products. The enantiomeric excess (ee) is related to the difference in the Gibbs free energies of these two transition states (ΔΔG‡) by the following equation:

ee = 100 * (k_R - k_S) / (k_R + k_S)

where k_R and k_S are the rate constants for the formation of the R and S enantiomers, respectively. These rate constants are related to the activation energies through the Eyring equation. A small difference in activation energies can lead to a significant enantiomeric excess.

Computational studies allow for a detailed analysis of the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) in the diastereomeric transition states that are responsible for the energy difference and thus the observed enantioselectivity.

Practical Workflow and Data Presentation

A robust and reproducible computational workflow is essential for generating reliable results. The following section outlines a step-by-step protocol for studying a generic this compound-Cu catalyzed reaction.

Experimental Protocol: A Step-by-Step Computational Workflow
  • Model Building : Construct the 3D structure of the this compound-Cu(I) catalyst and the reactants using a molecular modeling program.

  • Initial Optimization : Perform an initial geometry optimization of all species using a computationally inexpensive method (e.g., a smaller basis set).

  • Conformational Search : For flexible molecules, a conformational search may be necessary to identify the lowest energy conformer.

  • High-Level Optimization : Re-optimize the geometries of the lowest energy conformers and all other species using a higher level of theory (e.g., B3LYP/6-311+G(d,p) with an ECP for Cu).

  • Transition State Location : Locate the transition states for the key bond-forming steps leading to both enantiomers.

  • Frequency and IRC Calculations : Verify the nature of all stationary points with frequency calculations and connect the transition states to the correct minima using IRC calculations.

  • Single-Point Energy Calculations : To obtain even more accurate energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated functional.

  • Thermochemical Analysis : Calculate the Gibbs free energies of all species to construct a complete free energy profile for the reaction.

Data Presentation: Summarizing Key Findings

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Calculated Relative Free Energies (kcal/mol) for a Representative this compound-Cu Catalyzed Reaction

SpeciesRelative Free Energy (ΔG)
Reactants0.0
Catalyst-Substrate Complex-5.2
Transition State (pro-R)15.8
Transition State (pro-S)18.1
Product Complex (R)-25.4
Product Complex (S)-25.4
ΔΔG‡ (pro-S - pro-R) 2.3

Note: These are representative values and will vary depending on the specific reaction and computational methodology. A ΔΔG‡ of 2.3 kcal/mol corresponds to a significant enantiomeric excess.

Visualizing the Catalyst and Mechanism

Visual representations are invaluable for understanding the complex three-dimensional interactions that govern catalysis.

Structure of the this compound-Metal Complex

workflow start Model Building opt1 Geometry Optimization (Low Level) start->opt1 conf_search Conformational Search opt1->conf_search opt2 Geometry Optimization (High Level) conf_search->opt2 ts_search Transition State Search (pro-R and pro-S) opt2->ts_search freq_irc Frequency & IRC Calculations ts_search->freq_irc energy Single-Point Energy (Optional) freq_irc->energy analysis Thermochemical Analysis (ΔG, ΔΔG‡) energy->analysis end Mechanistic Insights & enantioselectivity Prediction analysis->end

Caption: A typical computational workflow for studying a catalytic reaction.

A Generic Catalytic Cycle

catalytic_cycle catalyst [LCu]⁺ substrate_complex [LCu(Substrate)]⁺ catalyst->substrate_complex + Substrate carbene_formation Carbene Formation substrate_complex->carbene_formation cu_carbene [LCu=CR₂]⁺ carbene_formation->cu_carbene alcohol_coordination Alcohol Coordination cu_carbene->alcohol_coordination cu_carbene_alcohol [LCu=CR₂(ROH)]⁺ alcohol_coordination->cu_carbene_alcohol + ROH oh_insertion O-H Insertion (Enantiodetermining Step) cu_carbene_alcohol->oh_insertion product_complex [L*Cu(Product)]⁺ oh_insertion->product_complex product_release Product Release product_complex->product_release product_release->catalyst + Product

Caption: A simplified catalytic cycle for a Cu-catalyzed O-H insertion.

Conclusion and Future Outlook

Computational studies on this compound catalysts provide invaluable insights into their function and stereodirecting capabilities. By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of reaction mechanisms, predict enantioselectivity, and rationally design more efficient and selective catalysts. As computational methods continue to improve in accuracy and efficiency, their role in the development of new asymmetric transformations will undoubtedly continue to grow, accelerating the discovery of novel therapeutics and fine chemicals.

References

  • Gannett, C. M., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

  • Corless, V. (2016). A computational study of enantioselective spiroacetalization catalyzed by phosphoric acids. Organic & Biomolecular Chemistry Blog. [Link]

  • S. S. M. de Macedo, et al. (2021). DFT Studies on the Molecular Structure, Regioisomerism, Ground and Excited state Charge Transfer Properties of Spiro‐heterocycles. ResearchGate. [https://www.researchgate.net/publication/356501737_DFT_Studies_on_the_Molecular_Structure_Regioisomerism_Ground_and_Excited_state_Charge_Transfer_Properties_of_Spiro-heterocycles]([Link]_ Excited_state_Charge_Transfer_Properties_of_Spiro-heterocycles)

  • Kukushkin, V. Y., et al. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. MDPI. [Link]

  • Andersson, P. G., et al. (2021). Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. PubMed. [Link]

  • Larsen, C. B., et al. (2022). Computational Insights into the Mechanism of Nitric Oxide Generation from S-Nitrosoglutathione Catalyzed by a Copper Metal-Organic Framework. NIH. [Link]

  • Quantum Guruji. (2024). All About TS Calculations and data Analysis || Part 1. YouTube. [Link]

  • Houk, K. N., & Liu, P. (2014). Using Computational Chemistry to Understand & Discover Chemical Reactions. Daedalus. [Link]

  • Pelmenschikov, V., & Siegbahn, P. E. M. (2005). Copper-zinc superoxide dismutase: theoretical insights into the catalytic mechanism. Inorganic Chemistry. [Link]

  • Stahl, S. S., et al. (2010). Copper-catalyzed aerobic oxidative functionalization of an arene C-H bond: evidence for an aryl-copper(III) intermediate. Journal of the American Chemical Society. [Link]

  • Pidko, E. A. (2022). Computational chemistry for catalysis and material sciences. NWO. [Link]

  • Logsdail, A. J., et al. (2019). Themed collection Computational Modelling as a Tool in Catalytic Science. Royal Society of Chemistry. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2008). Computational prediction of small-molecule catalysts. Nature. [Link]

  • Cramer, C. J., & Truhlar, D. G. (2009). Density Functional Theory for Transition Metal Catalysis. ResearchGate. [Link]

  • van der Wal, C. (2018). Computational Sustainable Catalysis. Vrije Universiteit Amsterdam. [Link]

  • Chernyshov, V. V., et al. (2019). The first example of the stereoselective synthesis and crystal structure of a spirobicycloquinazolinone based on (-)-fenchone and anthranilamide. Acta Crystallographica Section C: Structural Chemistry. [Link]

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Introduction: The Imperative of Chirality in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry and Application of (Ra,S,S)-SpiroBOX Ligands

This guide provides a comprehensive exploration of the this compound ligand family, a cornerstone of modern asymmetric catalysis. We will deconstruct its stereochemical nomenclature, detail its synthesis, and examine its application in inducing chirality in chemical transformations. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this privileged ligand class.

In the realms of pharmaceutical development and materials science, the three-dimensional arrangement of atoms—stereochemistry—is paramount. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different biological activities. The ability to selectively synthesize one enantiomer over the other is a defining challenge and a critical capability in modern organic chemistry. This is the domain of asymmetric catalysis, where small quantities of a chiral catalyst direct a reaction to produce large quantities of an enantiomerically enriched product.

At the heart of many such catalysts are chiral ligands, organic molecules that bind to a metal center and create a chiral environment. Among the most successful and versatile of these are SpiroBOX ligands. Their rigid spirocyclic backbone and C₂-symmetric bis(oxazoline) units create a well-defined chiral pocket, enabling high levels of stereocontrol in a wide array of chemical reactions. Understanding the specific stereochemistry of a ligand like this compound is not merely an academic exercise; it is fundamental to predicting and controlling the stereochemical outcome of a reaction.

Decoding the Nomenclature: A Three-Point Stereochemical Analysis of this compound

The designation (Ra,S,S) precisely defines the absolute configuration of three distinct chiral elements within the ligand. It is a composite descriptor that refers to one element of axial chirality and two centers of point chirality.

The Spirocyclic Core and Axial Chirality (Ra)

The "Spiro" in SpiroBOX refers to the spiro-fused ring system, typically a spirobiindane scaffold. This structure is not planar, and the two aromatic systems are twisted relative to each other. When substitution patterns prevent free rotation, the molecule lacks a plane of symmetry and becomes chiral. This is a special case of chirality known as axial chirality .[1]

To assign the stereochemical descriptor (Ra or Sa) to this chiral axis, we employ a specific set of Cahn-Ingold-Prelog (CIP) priority rules.[2]

Assignment Protocol for Axial Chirality:

  • View Along the Axis: Orient the molecule by looking down the chiral axis (the bond connecting the two ring systems, passing through the central spiro carbon).

  • Prioritize Substituents: Identify the four relevant substituents, two "near" to the viewer and two "far". An additional rule applies here: the near substituents are always assigned higher priority than the far substituents.[1] Within the near and far pairs, priorities are assigned based on standard CIP atomic number rules.[3][4]

  • Determine Configuration: Trace the path from the highest priority substituent (1) to the second-highest (2) to the third-highest (3). If this path is clockwise, the configuration is designated Ra (rectus). If it is counter-clockwise, it is Sa (sinister).

cluster_Ra Assigning Axial Chirality (Ra) cluster_SS Assigning Central Chirality (S,S) Ra_desc 1. View along the spiro axis. 2. Assign priorities (Near > Far). 3. Clockwise path (1→2→3) = Ra. SS_desc 1. Identify stereocenter on oxazoline ring. 2. Assign priorities to the four groups. 3. Counter-clockwise path = S. A (R)-Spiro Dicarboxylic Acid B Acid Chloride Formation (e.g., SOCl₂) A->B Step 1 C Amide Coupling (2 eq. (S)-Amino Alcohol) B->C Step 2 D Bis-amide Intermediate C->D E Cyclization / Dehydration (e.g., MsCl, Et₃N) D->E Step 3 F This compound Ligand E->F

Caption: General synthetic workflow for this compound.

Exemplary Synthetic Protocol

The following protocol is a representative synthesis adapted from established literature procedures. [5][6] Step 1: Preparation of the Di-amide Intermediate

  • To a solution of (R)-1,1'-spirobiindane-7,7'-dicarboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (2.5 equiv.) followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude di-acid chloride.

  • Dissolve the crude di-acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve (S)-phenylglycinol (2.2 equiv.) and triethylamine (3.0 equiv.) in anhydrous DCM.

  • Add the amino alcohol solution dropwise to the di-acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis-amide intermediate, which can be purified by column chromatography.

Step 2: Cyclization to form this compound

  • Dissolve the purified bis-amide intermediate (1.0 equiv.) in anhydrous DCM under a nitrogen atmosphere.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv.) and triethylamine (3.0 equiv.).

  • Cool the solution to 0 °C and add methanesulfonyl chloride (MsCl, 2.5 equiv.) dropwise. [5]4. Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated NaHCO₃ solution and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound ligand.

Application in Asymmetric Catalysis: A Case Study

The true utility of this compound is demonstrated in its performance as a ligand in metal-catalyzed asymmetric reactions. A notable example is the palladium-catalyzed enantioselective cyclic allylation of allenyl hydrazines. [7][8][9] In this transformation, a complex of the this compound ligand and a palladium precursor catalyzes the intramolecular cyclization to form a chiral nitrogen-containing heterocyclic product with very high levels of enantioselectivity.

cluster_cat Catalytic Cycle A Pd(0) / this compound B Oxidative Addition (Substrate) A->B C π-allyl Pd(II) Complex B->C D Intramolecular Attack C->D E Reductive Elimination D->E E->A F Enantioenriched Product E->F

Caption: Simplified catalytic cycle for a Pd-catalyzed reaction.

Quantitative Data Summary

The effectiveness of the this compound ligand in this type of reaction is evident from the high enantiomeric excess (ee) values achieved.

Substrate (Ar group)Yield (%)Enantiomeric Excess (ee, %)Reference
Phenyl9594[8][9]
4-Methylphenyl9295[8][9]
4-Methoxyphenyl9693[8][9]
2-Naphthyl9092[8][9]
Protocol: Pd-Catalyzed Enantioselective Cyclization
  • Catalyst Pre-formation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and this compound ligand (6.0 mol%) to a flame-dried Schlenk tube. Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk tube, dissolve the allenyl hydrazine substrate (1.0 equiv.) and an appropriate base (e.g., K₂CO₃, 2.0 equiv.) in anhydrous toluene.

  • Initiation: Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC.

  • Workup: After completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the chiral product.

Protocol Validation: Determination of Enantiomeric Excess

The enantiomeric excess of the product is a critical measure of the catalyst's success. This is a self-validating step to confirm the efficacy of the chiral ligand. [10]

  • Sample Preparation: Prepare a dilute solution of the purified product in an appropriate solvent system (e.g., hexane/isopropanol).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Analysis: Inject the sample and elute with the chosen solvent system. The two enantiomers will have different retention times.

  • Calculation: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

The Critical Role of Diastereomeric Matching

A crucial insight for any practitioner of asymmetric catalysis is the concept of "matched" and "mismatched" pairings of chiral elements within a ligand. This compound and (Sa,S,S)-SpiroBOX are diastereomers—they have the same connectivity but differ in the configuration at the chiral axis. Their performance in a given reaction can be dramatically different.

In some catalytic systems, one diastereomer (e.g., Sa,S,S) may provide excellent enantioselectivity, while the other (Ra,S,S) yields a nearly racemic product. [5]This occurs because the combination of the axial chirality and the central chirality must create a steric and electronic environment that preferentially stabilizes the transition state leading to only one of the two possible product enantiomers. In the "mismatched" case, the chiral influences of the backbone and the arms may work against each other, failing to create a selective environment. This underscores the necessity of screening ligand diastereomers during reaction optimization.

Conclusion

The this compound ligand is a powerful tool in the arsenal of the synthetic chemist. Its well-defined, rigid C₂-symmetric structure, born from the precise combination of axial and central chirality, provides a highly effective platform for inducing stereoselectivity in a multitude of metal-catalyzed reactions. A thorough understanding of its stereochemical descriptors, synthesis, and the principle of diastereomeric matching is essential for its rational application in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and materials science industries.

References

  • Wikipedia. Axial chirality . [Link]

  • Chemistry Stack Exchange. How are the Cahn-Ingold-Prelog rules applied to chiral molecules without a stereogenic carbon center? i.e biphenyls and allenes . [Link]

  • University of Bath. The Cahn-Ingold-Prelog rules . [Link]

  • Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules . [Link]

  • Semantic Scholar. Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines . [Link]

  • MDPI. Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands . [Link]

  • Angewandte Chemie International Edition. Organocatalytic Asymmetric Construction and Application of Axially Chiral Spiro-bisindoles . [Link]

  • ResearchGate. Synthesis of two diastereomeric SPIROX ligands (R,R,R,R,R)-3a and (R,R,R,S,S)-3b . [Link]

  • RSC Publishing. Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes . [Link]

  • PubMed. Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines . [Link]

  • Beilstein Journals. Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation . [Link]

  • National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids . [Link]

  • ResearchGate. Scheme 9: Synthesis of spiro bis(oxazoline) . [Link]

  • PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening . [Link]

  • National Institutes of Health. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy . [Link]

  • RSC Publishing. Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines . [Link]

Sources

The (Ra,S,S)-SpiroBOX Ligand in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive investigation into the reactivity and application of the (Ra,S,S)-SpiroBOX ligand, a cornerstone of modern asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the ligand's synthesis, its role in key enantioselective transformations, and the mechanistic principles that govern its remarkable stereochemical control. Through a blend of theoretical insights and practical, field-proven protocols, this guide aims to empower scientists to effectively harness the capabilities of this compound in their synthetic endeavors.

Introduction: The Architectural Advantage of Spirocyclic Ligands

In the realm of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. Among the privileged ligand scaffolds, spirocyclic systems have garnered significant attention due to their rigid C2-symmetric backbone, which curtails conformational flexibility and creates a well-defined chiral environment around the metal center.[1] This structural rigidity is a key determinant in minimizing the number of possible transition states in a catalytic cycle, thereby enhancing stereochemical discrimination.[2]

The this compound ligand, a member of the spiro-bis(oxazoline) family, exemplifies these design principles. Its unique spirocyclic core, combined with the chirality of the oxazoline rings, establishes a sophisticated three-dimensional architecture that has proven highly effective in a variety of metal-catalyzed reactions. This guide will focus on the synthesis and reactivity of the (Ra,S,S) diastereomer, highlighting its utility in forging chiral molecules with exceptional levels of stereocontrol.

Synthesis and Preparation of this compound Ligands

The synthesis of this compound ligands is a multi-step process that begins with the construction of the chiral spirobiindane backbone. While various synthetic routes exist, a common approach involves the resolution of a racemic spirobiindane precursor, followed by functionalization and subsequent coupling with chiral amino alcohols to form the bis(oxazoline) moieties. The modular nature of this synthesis allows for the introduction of diverse substituents on both the spirobiindane core and the oxazoline rings, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a this compound ligand.

G cluster_synthesis Ligand Synthesis A Racemic Spirobiindane Precursor B Chiral Resolution A->B C Functionalization of Spiro Core B->C D Coupling with Chiral Amino Alcohol C->D E Cyclization to form Bis(oxazoline) D->E F This compound Ligand E->F

Caption: Generalized workflow for the synthesis of this compound ligands.

Reactivity Profile: Key Asymmetric Transformations

The this compound ligand, in combination with various transition metals, has demonstrated exceptional performance in a range of enantioselective reactions. This section will explore two prominent examples: the Nickel(II)-catalyzed Friedel-Crafts alkylation and the Palladium(II)-catalyzed enantioselective allylic cyclization.

Nickel(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction. The asymmetric variant, particularly the addition of indoles to nitroalkenes, provides a direct route to chiral 2-indolyl-1-nitro derivatives, which are valuable precursors for pharmaceuticals and bioactive molecules. The Ni(II)/(Ra,S,S)-SpiroBOX catalytic system has emerged as a highly effective promoter of this transformation, affording excellent yields and enantioselectivities.[4][5]

Data Presentation: Substrate Scope of Ni(II)-Catalyzed Friedel-Crafts Alkylation

EntryIndole SubstrateNitroalkene SubstrateYield (%)ee (%)
1Indoletrans-β-Nitrostyrene9873
22-Methylindoletrans-β-Nitrostyrene9585
35-Methoxyindoletrans-β-Nitrostyrene9978
4Indole2-Chloro-trans-β-nitrostyrene9688
5Indole4-Methyl-trans-β-nitrostyrene9775

Data sourced from Li, Y., et al. (2025). RSC Adv., 15, 7644.[5]

Palladium(II)-Catalyzed Enantioselective Allylic Cyclization

Palladium-catalyzed enantioselective allylic substitution reactions are powerful tools for the construction of stereogenic centers. A notable application of the this compound ligand is in the intramolecular allylic cyclization of 3,4-allenyl hydrazines. This reaction proceeds via a carbopalladation mechanism and delivers chiral cyclic products with high enantiomeric excess.[6][7]

Data Presentation: Enantioselective Allylic Cyclization of Allenyl Hydrazines

EntrySubstrateYield (%)ee (%)
1N-Tosyl-N-(1-phenyl-penta-3,4-dien-1-yl)hydrazine8592
2N-Tosyl-N-(1-(4-methoxyphenyl)-penta-3,4-dien-1-yl)hydrazine8294
3N-Tosyl-N-(1-(4-chlorophenyl)-penta-3,4-dien-1-yl)hydrazine8893
4N-Tosyl-N-(1-naphthyl-penta-3,4-dien-1-yl)hydrazine8095

Data sourced from Shu, W., & Ma, S. (2009). Chem. Commun., 6198-6200.[6]

Mechanistic Insights: The Origin of Enantioselectivity

The high degree of stereocontrol exerted by the this compound ligand can be attributed to the well-defined chiral pocket it creates around the metal center. In the case of the Ni(II)-catalyzed Friedel-Crafts alkylation of indoles with nitroalkenes, a plausible catalytic cycle has been proposed.[8]

Proposed Catalytic Cycle

The reaction is initiated by the coordination of the this compound ligand to the Ni(II) salt, forming the active catalyst. The nitroalkene then coordinates to the nickel center, positioning it for nucleophilic attack by the indole. The rigid spirocyclic backbone of the ligand directs the approach of the indole to one of the enantiotopic faces of the coordinated nitroalkene, leading to the preferential formation of one enantiomer of the product.

G catalyst Ni(II)/(Ra,S,S)-SpiroBOX intermediate1 Ni(II)-Nitroalkene Complex catalyst->intermediate1 Coordination intermediate2 Indole Adduct intermediate1->intermediate2 Nucleophilic Attack by Indole product Chiral Product intermediate2->product Proton Transfer & Dissociation catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst

Caption: Proposed catalytic cycle for the Ni(II)-catalyzed Friedel-Crafts alkylation.

Transition State Model

The enantioselectivity of the reaction is determined in the nucleophilic addition step. The transition state model suggests that the bulky substituents on the oxazoline rings of the this compound ligand create significant steric hindrance, effectively blocking one face of the coordinated nitroalkene. Consequently, the indole preferentially attacks from the less sterically encumbered face, leading to the observed enantiomeric excess. Furthermore, π-π stacking interactions between the aromatic ring of the nitroalkene and the indane moiety of the ligand can further stabilize the favored transition state, enhancing stereoselectivity.[8]

Experimental Protocols

To ensure the reproducibility and success of experiments utilizing the this compound ligand, meticulous attention to experimental detail is crucial. The following protocols are provided as a self-validating system, incorporating best practices for reagent handling and reaction setup.

General Procedure for the Synthesis of this compound Ligands

This procedure is a generalized guideline and may require optimization for specific ligand derivatives.

  • Preparation of the Dinitrile: To a solution of the corresponding spirobiindane-dicarboxylic acid in an appropriate solvent (e.g., dichloromethane), add a dehydrating agent (e.g., oxalyl chloride with a catalytic amount of DMF) at 0 °C. Stir the reaction mixture at room temperature until the conversion to the diacid chloride is complete.

  • Amidation: In a separate flask, dissolve the desired chiral amino alcohol in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C. Slowly add the previously prepared diacid chloride solution to the amino alcohol solution. Allow the reaction to warm to room temperature and stir until the formation of the diamide is complete.

  • Cyclization: To the diamide solution, add a cyclizing agent (e.g., thionyl chloride or a Burgess reagent) and stir at the appropriate temperature until the bis(oxazoline) is formed.

  • Purification: Quench the reaction and perform an aqueous workup. The crude product is then purified by column chromatography on silica gel to afford the pure this compound ligand.

Detailed Protocol for Ni(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation

This protocol is adapted from the work of Li, Y., et al. (2025).[8]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the this compound ligand (0.012 mmol) and Ni(ClO₄)₂·6H₂O (0.01 mmol) in anhydrous chloroform (1.0 mL). Stir the solution at room temperature for 1 hour to ensure the formation of the catalyst complex.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath. Add the nitroalkene (0.15 mmol) to the solution and stir for 30 minutes.

  • Initiation: Add the indole (0.1 mmol) to the reaction mixture.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion of the reaction, remove the solvent under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 3:1 v/v) to yield the desired chiral product.

  • Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

The this compound ligand has established itself as a powerful and versatile tool in the field of asymmetric catalysis. Its rigid, C2-symmetric framework provides a highly organized chiral environment that enables a wide range of enantioselective transformations with exceptional levels of stereocontrol. This guide has provided a comprehensive overview of the synthesis, reactivity, and mechanistic underpinnings of this remarkable ligand. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers seeking to leverage the capabilities of this compound in the synthesis of complex, enantioenriched molecules for applications in drug discovery and beyond.

References

  • Gura, S. K., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link][3]

  • Li, Y., et al. (2025). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15, 7644-7648. [Link][4][5]

  • Kraft, J., et al. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 12, 166-171. [Link][4][9]

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, 6198-6200. [Link][6][7]

  • Li, Y., et al. (2025). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15, 7644-7648. [Link][4][5]

  • Gant, T. G. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link][3]

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, 6198-6200. [Link][6][7]

  • Li, Y., et al. (2025). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15, 7644-7648. [Link][4][5]

  • Kraft, J., et al. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 12, 166-171. [Link][4][9]

  • Zhou, Q.-L. (Ed.). (2011).
  • Li, Y., et al. (2025). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15, 7644-7648. [Link][8]

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, 6198-6200. [Link][6][7]

  • Li, Y., et al. (2025). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15, 7644-7648. [Link][8]

  • Kraft, J., et al. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 12, 166-171. [Link][4][9]

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, 6198-6200. [Link][6][7]

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Methodological & Application

Introduction: The Strategic Value of Chiral Spiro Scaffolds in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (Ra,S,S)-SpiroBOX Catalyzed Enantioselective Friedel-Crafts Alkylation

The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the alkylation of aromatic systems.[1][2] In the context of pharmaceutical and materials science, the ability to control the three-dimensional arrangement of atoms—enantioselectivity—is not merely an academic exercise but a critical determinant of biological activity and material properties. The indole nucleus, for instance, is a privileged scaffold found in a vast array of pharmaceuticals and bioactive natural products, making its stereoselective functionalization a high-priority objective.[3]

Among the pantheon of chiral ligands developed for asymmetric catalysis, those possessing a spirocyclic core have emerged as exceptionally effective.[4] The rigid, well-defined C2-symmetric structure of spiro-bis(oxazoline) (SpiroBOX) ligands imparts a unique chiral environment around a coordinated metal center. This guide focuses on the application of the this compound ligand, a powerful tool for orchestrating highly enantioselective Friedel-Crafts alkylation reactions, particularly the addition of electron-rich heteroarenes like indoles to electrophilic nitroalkenes.[3][5] By complexing with Lewis acidic metals such as Nickel(II) or Copper(II), the this compound ligand forms a potent catalytic system capable of delivering high yields and outstanding levels of enantiomeric excess (ee).[3][5][6]

Part 1: Mechanistic Insights into Stereocontrol

The efficacy of the this compound-metal catalyst lies in its ability to create a highly organized, chiral pocket that dictates the facial selectivity of the nucleophilic attack. The proposed catalytic cycle for the Ni(II)-catalyzed Friedel-Crafts alkylation of indole with a nitroalkene serves as an excellent model for understanding this process.[3]

The Catalytic Cycle:

  • Catalyst Activation: The cycle begins with the active Ni(II)/(Ra,S,S)-SpiroBOX complex (i).

  • Electrophile Coordination: The nitroalkene coordinates to the Lewis acidic nickel center. To minimize steric clash between the nitroalkene's aromatic ring and the bulky indane group on the oxazoline ring, this coordination forms a defined four-membered intermediate (ii).[3]

  • Stereo-defining Conformation: Crucially, a π–π stacking interaction between the aromatic ring of the nitroalkene and the indane moiety of the SpiroBOX ligand locks the intermediate into a fixed conformation. This geometric constraint exposes one face of the nitroalkene's double bond to the incoming nucleophile.[3]

  • Nucleophilic Attack: The indole nucleophile then attacks the Si-face of the coordinated nitroalkene, a step that establishes the new stereocenter (iii).[3]

  • Proton Transfer & Product Release: A subsequent proton transfer (iv) followed by dissociation releases the final S-configured product and regenerates the active Ni(II)/SpiroBOX catalyst, allowing it to re-enter the catalytic cycle.[3]

Catalytic Cycle cluster_cycle Proposed Catalytic Cycle cluster_reactants Reactants & Product cat Ni(II)/SpiroBOX Catalyst (i) int_ii Coordinated Intermediate (ii) cat->int_ii + Nitroalkene int_iii Nucleophilic Attack (iii) int_ii->int_iii + Indole (Si-face attack) int_iv Proton Transfer (iv) int_iii->int_iv int_iv->cat - Product (S) Product S-Product int_iv->Product Nitroalkene Nitroalkene Nitroalkene->int_ii Indole Indole Indole->int_iii Experimental Workflow start Start prep 1. Catalyst Preparation (In Situ) Add this compound and Ni(ClO4)2·6H2O to anhydrous CHCl3. Stir under inert atmosphere. start->prep add_indole 2. Add Indole Introduce indole to the catalyst mixture. prep->add_indole cool 3. Cool Reaction Cool the mixture to 0 °C. add_indole->cool add_nitro 4. Add Nitroalkene Add (E)-β-nitrostyrene. cool->add_nitro react 5. Reaction Stir at 0 °C for specified time (e.g., 20 hours). Monitor by TLC. add_nitro->react workup 6. Work-up Quench reaction, perform aqueous work-up, extract with organic solvent. react->workup purify 7. Purification Dry organic layer, concentrate, and purify by silica gel column chromatography. workup->purify analyze 8. Analysis Characterize product (NMR, etc.). Determine enantiomeric excess by chiral HPLC. purify->analyze end End analyze->end

Sources

Application Notes and Protocols: (Ra,S,S)-SpiroBOX in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The (Ra,S,S)-SpiroBOX Ligand - A Privileged Scaffold for Asymmetric Catalysis

In the landscape of asymmetric synthesis, the quest for chiral ligands that can induce high levels of stereocontrol in a broad range of chemical transformations is paramount. Among the privileged ligand classes, bis(oxazolines) (BOX) have established themselves as highly effective directing groups for a multitude of metal-catalyzed reactions. The SpiroBOX ligands, a unique subclass of BOX ligands, incorporate a rigid spirocyclic backbone that imparts a well-defined and constrained chiral environment around the metal center. This structural feature is crucial for achieving exceptional levels of enantioselectivity.

This application note focuses on the this compound diastereomer, a C2-symmetric ligand that has demonstrated remarkable efficacy in a variety of asymmetric transformations. The notation (Ra,S,S) refers to the axial chirality of the spirobiindane backbone (Ra) and the stereochemistry of the two oxazoline rings (S,S). This specific configuration creates a unique chiral pocket that can effectively discriminate between enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer in high excess.

The rigidity of the spiro scaffold minimizes conformational flexibility, which is often a source of reduced enantioselectivity in other ligand systems. This inherent structural integrity translates into more predictable and consistently high stereochemical outcomes across a range of substrates and reaction types. This guide will provide researchers, scientists, and drug development professionals with an in-depth overview of the applications of this compound, complete with detailed protocols and mechanistic insights to facilitate its successful implementation in the laboratory.

I. Nickel-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroalkenes

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction for the functionalization of aromatic systems.[1] The asymmetric variant, particularly the addition of electron-rich arenes like indoles to prochiral electrophiles, provides a direct route to valuable chiral building blocks for pharmaceutical synthesis. The Ni(II)/(Ra,S,S)-SpiroBOX catalytic system has emerged as a highly efficient catalyst for the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes, affording optically active 2-indolyl-1-nitro derivatives in excellent yields and with high enantioselectivities.[2][3]

Mechanistic Rationale & Stereochemical Control

The exceptional performance of the Ni(II)/(Ra,S,S)-SpiroBOX complex stems from the formation of a well-defined chiral Lewis acid catalyst. The nickel center, coordinated to the bidentate SpiroBOX ligand, activates the nitroalkene by coordinating to the nitro group, thereby lowering its LUMO and rendering it more susceptible to nucleophilic attack by the indole.

The stereochemical outcome of the reaction is dictated by the specific geometry of the catalyst-substrate complex. The this compound ligand creates a chiral pocket that effectively shields one face of the activated nitroalkene. The indole is then directed to attack the unshielded face, leading to the preferential formation of one enantiomer. The proposed catalytic cycle involves the coordination of the nitroalkene to the Ni(II)-SpiroBOX complex, followed by the enantioselective attack of the indole. Subsequent proton transfer and catalyst regeneration complete the cycle.[1]

Catalytic Cycle for Asymmetric Friedel-Crafts Alkylation Catalyst Ni(II)/(Ra,S,S)-SpiroBOX Activated_Complex Chiral Activated Complex (Nitroalkene Coordination) Catalyst->Activated_Complex Coordination Nitroalkene Nitroalkene Substrate Nitroalkene->Activated_Complex Indole Indole Transition_State Enantioselective Nucleophilic Attack Indole->Transition_State Attack on unshielded face Activated_Complex->Transition_State Intermediate Intermediate Adduct Transition_State->Intermediate Product Chiral Product Intermediate->Product Proton Transfer Product->Catalyst Release & Regeneration

Figure 1: Proposed catalytic cycle for the Ni(II)/(Ra,S,S)-SpiroBOX catalyzed asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes.

Data Presentation: Substrate Scope and Performance

The Ni(II)/(Ra,S,S)-SpiroBOX catalytic system exhibits a broad substrate scope, accommodating various substitutions on both the indole and the nitroalkene.

EntryIndole (R¹)Nitroalkene (Ar)Yield (%)[1]ee (%)[1]
1HC₆H₅9995
25-MeOC₆H₅9896
35-ClC₆H₅9994
4H4-MeC₆H₄9795
5H4-ClC₆H₄9997
6H2-ClC₆H₄9592
7H2-Naphthyl9693

Table 1: Representative examples of the Ni(II)/(Ra,S,S)-SpiroBOX catalyzed asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes.

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene

This protocol provides a detailed procedure for a representative reaction.

Materials:

  • This compound ligand

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

  • Indole

  • (E)-β-Nitrostyrene

  • Chloroform (CHCl₃), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (4.6 mg, 0.012 mmol, 10 mol%).

    • Add Ni(ClO₄)₂·6H₂O (3.7 mg, 0.01 mmol, 8.3 mol%).

    • Add 1.0 mL of anhydrous chloroform.

    • Stir the mixture at room temperature for 30 minutes to form the catalyst complex. The solution should turn a distinct color.

  • Reaction Setup:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Add indole (14.1 mg, 0.12 mmol, 1.2 equivalents) to the catalyst solution.

    • In a separate vial, dissolve (E)-β-nitrostyrene (15.0 mg, 0.1 mmol, 1.0 equivalent) in 0.5 mL of anhydrous chloroform.

    • Add the solution of (E)-β-nitrostyrene dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (β-nitrostyrene) is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity).

    • Combine the fractions containing the product and concentrate under reduced pressure to afford the purified product as a solid or oil.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol.

II. Palladium-Catalyzed Enantioselective Allylic Cyclization of Allenyl Hydrazines

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the construction of chiral carbon-carbon and carbon-heteroatom bonds.[4] A novel application of the this compound ligand has been demonstrated in the highly enantioselective palladium-catalyzed cyclic allylation based on the carbopalladation of 3,4-allenyl hydrazines.[2][5] This transformation provides access to chiral nitrogen-containing heterocyclic compounds, which are prevalent motifs in pharmaceuticals and natural products.

Mechanistic Rationale & Stereochemical Control

This reaction proceeds through a cascade mechanism involving carbopalladation of the allene followed by an intramolecular allylic cyclization. The this compound ligand, in conjunction with a palladium precursor, forms a chiral catalyst that controls the stereochemistry of the newly formed stereocenter. The precise mechanism of stereochemical induction involves the formation of a chiral π-allyl palladium intermediate. The SpiroBOX ligand creates a dissymmetric environment around the palladium center, leading to a facial-selective attack of the nucleophile on the π-allyl complex.

Allylic Cyclization Workflow Start Allenyl Hydrazine + Aryl Halide Carbopalladation Carbopalladation Start->Carbopalladation Catalyst Pd(0)/(Ra,S,S)-SpiroBOX Catalyst->Carbopalladation Pi_Allyl Chiral π-Allyl Pd Intermediate Carbopalladation->Pi_Allyl Cyclization Intramolecular Allylic Cyclization Pi_Allyl->Cyclization Product Chiral N-Heterocycle Cyclization->Product

Figure 2: Key steps in the enantioselective allylic cyclization of allenyl hydrazines catalyzed by a Pd/(Ra,S,S)-SpiroBOX complex.

Data Presentation: Scope and Enantioselectivity

This methodology has been successfully applied to a range of allenyl hydrazines and aryl halides, consistently delivering high enantioselectivities.[2]

EntryAllenyl Hydrazine (R¹)Aryl Halide (Ar-X)Yield (%)[2]ee (%)[2]
1BocPh-I8594
2Boc4-MeO-C₆H₄-I8293
3Boc4-F-C₆H₄-I8895
4Boc2-Naphthyl-Br7592
5TsPh-I8093

Table 2: Enantioselective allylic cyclization using a Pd/(Ra,S,S)-SpiroBOX catalyst.

Experimental Protocol: Enantioselective Cyclization of a 3,4-Allenyl Hydrazine

This protocol outlines a general procedure for the palladium-catalyzed enantioselective cyclization.

Materials:

  • This compound ligand with an α-naphthylmethyl substituent ((Ra,S,S)-L3 in the original publication)[2]

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3,4-Allenyl hydrazine derivative

  • Aryl iodide

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation (optional but recommended):

    • In a glovebox or under an inert atmosphere, dissolve Pd(OAc)₂ (0.005 mmol) and this compound ligand (0.006 mmol) in anhydrous toluene (1.0 mL) in a Schlenk tube.

    • Stir the mixture at room temperature for 20-30 minutes.

  • Reaction Setup:

    • To a separate flame-dried Schlenk tube, add the 3,4-allenyl hydrazine (0.1 mmol, 1.0 equivalent), aryl iodide (0.12 mmol, 1.2 equivalents), and potassium carbonate (0.2 mmol, 2.0 equivalents).

    • Add the pre-formed catalyst solution to the Schlenk tube containing the substrates.

    • Add an additional 1.0 mL of anhydrous toluene to bring the total volume to approximately 2.0 mL.

  • Reaction Conditions:

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

    • Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC for the consumption of the starting materials.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the chiral heterocyclic product.

  • Analysis:

    • Determine the yield of the purified product.

    • Measure the enantiomeric excess of the product using chiral HPLC.

III. Potential Applications in Other Asymmetric Transformations

The demonstrated success of this compound in Friedel-Crafts and allylic alkylation reactions suggests its broader applicability in other important asymmetric transformations. While specific, detailed protocols for the (Ra,S,S) diastereomer in the following reactions are still emerging in the literature, the general principles of SpiroBOX-metal catalysis provide a strong foundation for their exploration.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation.[6] Chiral SpiroBOX ligands are known to be effective in promoting enantioselective Michael additions of various nucleophiles to α,β-unsaturated compounds. It is highly probable that a metal complex of this compound (e.g., with Cu(II) or Ni(II)) would effectively catalyze the addition of soft nucleophiles like malonates or β-ketoesters to enones and nitroalkenes with high enantioselectivity. The rigid chiral pocket of the ligand would enforce a facial-selective approach of the nucleophile to the Michael acceptor.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings.[7] Lewis acid catalysis is a common strategy to accelerate the reaction and control its stereoselectivity. Chiral BOX ligands are well-established in promoting enantioselective Diels-Alder reactions. A Lewis acidic metal (e.g., Cu(II), Zn(II), or Yb(III)) complexed with this compound could serve as an effective chiral catalyst, coordinating to the dienophile and directing the approach of the diene to one of its enantiotopic faces.

Conclusion

The this compound ligand has proven to be a highly effective and versatile chiral ligand for asymmetric catalysis. Its rigid spirocyclic backbone provides a well-defined chiral environment that enables excellent stereocontrol in a variety of carbon-carbon bond-forming reactions. The detailed protocols provided for the nickel-catalyzed Friedel-Crafts alkylation and the palladium-catalyzed allylic cyclization serve as a practical guide for the implementation of this powerful catalytic system. The potential for its application in other key transformations, such as Michael additions and Diels-Alder reactions, highlights the broad utility of the this compound ligand in modern synthetic organic chemistry. Further research into the expanded scope and mechanistic intricacies of this compound catalysis will undoubtedly continue to provide innovative solutions for the synthesis of complex chiral molecules.

References

  • Li, Y., Sun, S., Jiao, L., Gao, N., & Cao, G. (2025). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15(7644-7648). [Link]

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, (41), 6198-6200. [Link]

  • Rozhkov, E. V., Stoletova, N. V., Bachinskiy, A. V., Ilyin, M. M., & Larionov, V. A. (2023). Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex. Scientific Reports, 13(1), 14751. [Link]

  • Trost, B. M. (2004). Asymmetric allylic alkylation, an enabling methodology. The Journal of Organic Chemistry, 69(18), 5813–5837. [Link]

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, (41), 6198-6200. [Link]

  • Kraft, J., Golkowski, M., & Ziegler, T. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 12, 166–171. [Link]

  • Tian, H.-Z., Tang, Q.-G., Wang, Y., & Sun, X.-W. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances, 12(26), 16565–16569. [Link]

  • Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Diels−Alder Reaction: Methods, Mechanistic Fundamentals, Pathways, and Applications.
  • Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acids. Catalytic, Enantioselective Diels−Alder and Aldol Reactions. Journal of the American Chemical Society, 121(33), 7559–7573.
  • Trost, B. M., & Toste, F. D. (2000). A New Catalyst for the Asymmetric Aldol Reaction: A Bimetallic Lewis Acid−Brønsted Base Complex. Journal of the American Chemical Society, 122(4), 734–735.
  • Johnson, J. S., & Evans, D. A. (1997). Chiral Bis(oxazoline)copper(II) Complexes: Versatile Catalysts for the Enantioselective Michael Addition of Silylketene Acetals to Alkylidene Malonates. Journal of the American Chemical Society, 119(18), 4311–4312.
  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(11), PR1–PR112.
  • Allen, S. E., Walvoord, R. R., Padilla-Salinas, R., & Kozlowski, M. C. (2013). The Catalytic Asymmetric Michael Reaction. Chemical Reviews, 113(8), 6234–6349.
  • Nishiyama, H., Itoh, Y., Matsumoto, H., Park, S.-B., & Itoh, K. (1994). New Chiral Bidentate Oxazolinyl-Pyridine Ligand (Pybox): Asymmetric Synthesis of α-Hydroxy Esters by Catalytic Hydrosilylation of α-Keto Esters. Journal of the American Chemical Society, 116(6), 2223–2224.
  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric Chiral Bis(oxazoline)−Copper(II) Complexes as Catalysts for the Enantioselective Michael Addition of β-Keto Esters. Tetrahedron: Asymmetry, 9(1), 1–4.
  • Evans, D. A., Scheidt, K. A., Fandrick, K. R., Fandrick, D. R., & Regan, C. P. (2007). Enantioselective, Magnesium−Bis(oxazoline)-Catalyzed Conjugate Addition of Malonic Esters to Enone−Trifluoromethyl Ketones. Journal of the American Chemical Society, 129(35), 10644–10645.
  • Kanemasa, S., Oderaotoshi, Y., Sakaguchi, S., Yamamoto, H., Tanaka, J., Wada, E., & Curran, D. P. (1997). Lewis Acid-Catalyzed Asymmetric Diels−Alder Reaction of α-Keto Esters: A New Method for the Synthesis of Chiral Tertiary Alcohols. Journal of the American Chemical Society, 119(27), 6333–6343.
  • Evans, D. A., Barnes, D. M., Johnson, J. S., Lectka, T., von Matt, P., Miller, S. J., Murry, J. A., & Norcross, R. D. (1999). Bis(oxazoline)−Copper Complexes as Chiral Catalysts. 1. Enantioselective Diels−Alder and Aldol Reactions. Journal of the American Chemical Society, 121(33), 7582–7594.
  • Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels−Alder Reactions of Carbonyl Compounds and Imines.
  • Yao, S., Johannsen, M., & Jørgensen, K. A. (1998). Asymmetric Hetero-Diels−Alder Reactions of Ketones: A New Catalytic and Enantioselective Approach.
  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis.

Sources

Application Notes & Protocols: (Ra,S,S)-SpiroBOX in Enantioselective Allylic Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Power of Spirocyclic Chirality in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral ligands, which form complexes with transition metals, are instrumental in achieving high levels of stereocontrol in chemical transformations. Among the privileged classes of C2-symmetric ligands, bis(oxazolines) (BOX) have demonstrated remarkable efficacy. The introduction of a spirocyclic backbone into the ligand framework, as seen in SpiroBOX ligands, imparts a rigid and well-defined chiral environment around the metal center. This unique structural feature has led to exceptional levels of enantioselectivity in a variety of asymmetric reactions.

This document provides a detailed experimental protocol for the application of the (Ra,S,S)-SpiroBOX ligand in a palladium-catalyzed enantioselective allylic cyclization. Specifically, we will focus on the carbopalladation of 3,4-allenyl hydrazines, a powerful method for the synthesis of optically active pyrazolidine derivatives.[1][2][3] These nitrogen-containing heterocycles are valuable building blocks in medicinal chemistry. The protocol herein is designed for researchers, scientists, and drug development professionals seeking to implement this advanced catalytic system.

Mechanistic Insights: Why this compound Excels

The success of the this compound ligand in this palladium-catalyzed reaction stems from its unique topology. The spiro skeleton, combined with the α-naphthylmethyl substituent, creates a highly specific chiral pocket that effectively dictates the facial selectivity of the subsequent bond-forming step.[2]

The catalytic cycle is believed to proceed through the following key steps:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II)-aryl species.

  • Carbopalladation: The allene moiety of the hydrazine substrate coordinates to the Pd(II) center, followed by migratory insertion of the aryl group onto the central carbon of the allene. This step generates a π-allylpalladium intermediate. This is a critical step where the chiral ligand influences the stereochemistry.

  • Intramolecular Allylic Substitution: The nucleophilic nitrogen of the hydrazine attacks the π-allylpalladium complex in an intramolecular fashion. The stereochemistry of the newly formed stereocenter is controlled by the chiral environment created by the this compound ligand.

  • Reductive Elimination: Reductive elimination of the cyclized product regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The rigidity of the spirocyclic backbone is crucial for maintaining a well-defined conformation of the catalytic complex throughout these steps, thereby ensuring high enantioselectivity.[2][3]

Catalytic Cycle Diagram

Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-I L Ar-Pd(II)-I L Pd(0)L->Ar-Pd(II)-I L Oxidative Addition (Ar-I) π-Allyl-Pd(II) L π-Allyl-Pd(II) L Ar-Pd(II)-I L->π-Allyl-Pd(II) L Carbopalladation (Allene Substrate) Cyclized Pd(II) Intermediate Cyclized Pd(II) Intermediate π-Allyl-Pd(II) L->Cyclized Pd(II) Intermediate Intramolecular Allylic Substitution Cyclized Pd(II) Intermediate->Pd(0)L Reductive Elimination (Product Release)

Caption: Proposed catalytic cycle for the Pd-catalyzed allylic cyclization.

Experimental Protocol: Enantioselective Cyclization of Allenyl Hydrazines

This protocol is based on the successful application of a specific this compound ligand in the enantioselective cyclization of 3,4-allenyl hydrazines with organic halides.[1][2][4]

Materials and Reagents
  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: (Ra,S,S)-α-naphthylmethyl-SpiroBOX (referred to as (Ra,S,S)-L3 in the source literature)[1][2]

  • Substrate: N-Boc-N'-(hepta-3,4-dien-1-yl)hydrazine (or other suitably substituted allenyl hydrazine)

  • Coupling Partner: Phenyl iodide (or other aryl/vinyl iodides)

  • Base: Cs2CO3 (Cesium carbonate)

  • Solvent: Toluene (anhydrous)

  • Standard laboratory glassware, syringes, and inert atmosphere setup (glovebox or Schlenk line)

General Reaction Setup Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Glassware B Add Pd2(dba)3 & Ligand A->B C Add Cs2CO3 B->C D Add Substrate & Toluene C->D E Degas with Argon D->E F Add Phenyl Iodide E->F G Heat to 80 °C F->G H Monitor by TLC/GC-MS G->H I Cool to RT H->I J Filter through Celite I->J K Concentrate in vacuo J->K L Purify by Chromatography K->L

Caption: General workflow for the enantioselective allylic cyclization.

Step-by-Step Procedure
  • Catalyst Pre-formation (in a glovebox or under inert atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (0.01 mmol, 1 mol%) and the this compound ligand (0.022 mmol, 2.2 mol%).

    • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 20-30 minutes. The solution should change color, indicating complex formation.

  • Reaction Assembly:

    • To the flask containing the pre-formed catalyst, add Cs2CO3 (3.0 mmol).

    • Add the N-Boc-N'-(hepta-3,4-dien-1-yl)hydrazine substrate (1.0 mmol).

    • Add the phenyl iodide (1.1 mmol).

  • Reaction Execution:

    • Seal the Schlenk flask and remove it from the glovebox (if applicable).

    • Place the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolidine derivative.

Data Summary: Substrate Scope and Enantioselectivity

The this compound ligand has demonstrated high efficacy across a range of substrates. The following table summarizes representative results from the literature.[1][2]

EntryAryl Iodide (Ar-I)Yield (%)ee (%)
1Phenyl iodide9094
24-Tolyl iodide8595
34-Methoxyphenyl iodide8892
44-Chlorophenyl iodide8293
52-Naphthyl iodide8794

Note: Conditions: Pd2(dba)3 (1 mol%), this compound (2.2 mol%), Cs2CO3 (3.0 equiv), Toluene, 80 °C. Yields are for the isolated product. Enantiomeric excess (ee) determined by chiral HPLC analysis.

Trustworthiness and Self-Validation

  • Consistent High Enantioselectivity: The protocol consistently yields products with high enantiomeric excess (92-95% ee), demonstrating the robustness of the catalytic system.[1][2][3]

  • Reproducibility: The use of a well-defined, pre-formed catalyst and anhydrous conditions ensures high reproducibility. It is crucial to use high-purity reagents and maintain an inert atmosphere to prevent catalyst deactivation.

  • Characterization: The structure and enantiopurity of the final product should be rigorously confirmed by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and chiral high-performance liquid chromatography (HPLC).

Conclusion and Future Outlook

The use of the this compound ligand in palladium-catalyzed enantioselective allylic cyclization represents a highly effective method for the synthesis of chiral heterocyclic compounds. The protocol detailed above provides a solid foundation for researchers to explore this powerful transformation. The unique structural features of the SpiroBOX ligand are key to its success, and it is anticipated that this class of ligands will find broader applications in other asymmetric catalytic reactions.[5][6][7] Further exploration of the substrate scope and reaction conditions may lead to even more efficient and versatile synthetic methodologies.

References

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, (41), 6198-6200. [Link]

  • Wang, Z., et al. (2023). Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions. Chemical Science, 14(10), 2689-2695. [Link]

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Royal Society of Chemistry. [Link]

  • Wang, Z., et al. (2023). Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions. National Institutes of Health. [Link]

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Semantic Scholar. [Link]

  • Chen, J., et al. (2023). Copper-catalyzed asymmetric allylic substitution of racemic/meso substrates. National Institutes of Health. [Link]

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications. [Link]

Sources

practical guide to (Ra,S,S)-SpiroBOX catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (Ra,S,S)-SpiroBOX Catalyzed Asymmetric Reactions

Introduction

In the field of asymmetric catalysis, the development of chiral ligands that can effectively control the stereochemical outcome of a reaction is of paramount importance. Among the privileged ligand classes, bis(oxazoline) (BOX) ligands have proven to be exceptionally versatile and effective. The this compound ligand represents a significant advancement in this family, incorporating a rigid spirobiindane backbone. This structural feature locks the conformation of the two oxazoline rings, creating a well-defined and highly effective chiral pocket around the coordinated metal center. This rigidity is crucial for minimizing conformational flexibility, which in turn leads to higher levels of stereoinduction in a variety of chemical transformations. This guide provides detailed application notes and protocols for key reactions catalyzed by this compound-metal complexes, offering field-proven insights for researchers in synthetic chemistry and drug development.

Core Principle: The SpiroBOX Advantage

The efficacy of the this compound ligand stems from its unique C2-symmetric spirocyclic scaffold. This framework projects the chiral substituents from the oxazoline rings into a specific three-dimensional arrangement. When complexed with a Lewis acidic metal ion (e.g., Ni²⁺, Co²⁺, Cu²⁺), the substrate is forced to coordinate in a highly specific orientation to minimize steric hindrance, thus exposing one prochiral face to the attacking nucleophile. This principle is the foundation for the high enantioselectivities observed in the reactions discussed below.

cluster_ligand Structure of this compound Metal Complex cluster_interaction Mechanism of Stereoinduction Ligand Spiro Biindane Backbone Oxazoline1 (S)-Oxazoline Ring 1 Ligand->Oxazoline1 Oxazoline2 (S)-Oxazoline Ring 2 Ligand->Oxazoline2 Metal Metal (M) Oxazoline1->Metal N-coordination Oxazoline2->Metal N-coordination Substrate Substrate Metal->Substrate Lewis Acid Activation Approach Nucleophile Attack Substrate->Approach Facial Shielding by Chiral Ligand Outcome Enantioenriched Product Approach->Outcome

Figure 1: Conceptual diagram of a this compound metal complex interacting with a substrate.

Application Note 1: Asymmetric Friedel-Crafts Alkylation of Indoles

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. The asymmetric variant, particularly the addition of indoles to nitroalkenes, provides a direct route to optically active 2-indolyl-1-nitro derivatives, which are valuable precursors for pharmaceuticals.[1] The Ni(II)/(Ra,S,S)-SpiroBOX catalytic system has been shown to be highly effective for this transformation, affording excellent yields and enantioselectivities.[1][2]

Causality of Component Selection
  • Metal Salt: Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) is the preferred metal salt. The perchlorate anion is weakly coordinating, ensuring that the catalytic sites on the nickel center remain accessible for substrate binding. The hydrated form is often used for convenience, though anhydrous conditions are maintained by the use of molecular sieves.

  • Solvent: Chloroform (CHCl₃) has been identified as the optimal solvent, likely due to its ability to dissolve the substrates and catalyst complex while being relatively non-coordinating.[1]

  • Temperature: The reaction is typically run at 0 °C. Lowering the temperature generally enhances enantioselectivity by reducing the thermal energy of the system, which magnifies the energetic difference between the two diastereomeric transition states leading to the major and minor enantiomers.

Protocol: Ni(II)/SpiroBOX-Catalyzed Friedel-Crafts Alkylation

This protocol is adapted from demonstrated methodologies for the reaction between indoles and β-nitrostyrene derivatives.[1]

Materials:

  • This compound ligand

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

  • Indole (or substituted indole)

  • β-nitrostyrene (or substituted derivative)

  • Chloroform (CHCl₃), anhydrous

  • 4 Å Molecular Sieves (activated)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk tube)

Procedure:

  • Catalyst Pre-complexation: To a flame-dried Schlenk tube under a nitrogen atmosphere, add Ni(ClO₄)₂·6H₂O (0.02 mmol, 10 mol%) and this compound ligand (0.022 mmol, 11 mol%).

  • Add activated 4 Å molecular sieves (~100 mg).

  • Add anhydrous CHCl₃ (1.0 mL) and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath.

  • Add the indole (0.2 mmol, 1.0 equiv) to the catalyst mixture.

  • Add the β-nitrostyrene (0.24 mmol, 1.2 equiv) to the reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the indole is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃ (5 mL).

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Substrate Scope and Performance

The Ni(II)/SpiroBOX system demonstrates broad applicability across various substituted indoles and nitroalkenes.

EntryIndole SubstituentNitroalkene Aryl GroupYield (%)ee (%)
1HPhenyl9896
25-MeOPhenyl9997
35-BrPhenyl9594
4H4-Cl-Phenyl9995
5H2-Naphthyl9693
Data synthesized from literature reports.[1][2]

Application Note 2: Asymmetric Mukaiyama-Mannich Reaction

The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are core structures in many natural products and pharmaceuticals.[3] The enantioselective Mukaiyama variant using a Co(II)/(Ra,S,S)-SpiroBOX catalyst provides an efficient route to quaternary α-amino acid derivatives from cyclic N-sulfonyl ketimino esters.[4]

Causality of Component Selection
  • Metal Salt: Cobalt(II) acetate (Co(OAc)₂) is an effective metal precursor for this transformation. Cobalt complexes of SpiroBOX have demonstrated high catalytic activity in this specific reaction.[4]

  • Substrates: The use of an N-sulfonyl ketimino ester is critical as the sulfonyl group acts as a strong electron-withdrawing group, activating the imine for nucleophilic attack. The enol silyl ether serves as the nucleophilic component.

  • Solvent: Dichloromethane (CH₂Cl₂) is a suitable solvent, providing good solubility for the reactants and catalyst without interfering with the reaction.

Protocol: Co(II)/SpiroBOX-Catalyzed Mukaiyama-Mannich Reaction

This protocol is based on the synthesis of quaternary α-amino acid derivatives.[4]

start Start: Assemble Reaction catalyst_prep 1. Prepare Catalyst Co(OAc)₂ + this compound in CH₂Cl₂ under N₂ start->catalyst_prep cool 2. Cool to -20 °C catalyst_prep->cool add_imine 3. Add N-Sulfonyl Ketimino Ester cool->add_imine add_silyl_ether 4. Add Enol Silyl Ether add_imine->add_silyl_ether react 5. Stir at -20 °C Monitor by TLC add_silyl_ether->react workup 6. Quench with Sat. NaHCO₃ Extract with CH₂Cl₂ react->workup Reaction Complete purify 7. Dry, Concentrate & Purify (Silica Gel Chromatography) workup->purify end End: Chiral Product purify->end

Figure 2: Experimental workflow for the Co(II)/SpiroBOX-catalyzed Mukaiyama-Mannich reaction.

Materials:

  • This compound ligand

  • Cobalt(II) acetate (Co(OAc)₂)

  • Cyclic N-sulfonyl ketimino ester

  • Enol silyl ether

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4 Å Molecular Sieves (activated)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under nitrogen, combine Co(OAc)₂ (0.02 mmol, 10 mol%) and this compound ligand (0.022 mmol, 11 mol%).

  • Add activated 4 Å molecular sieves (~100 mg) and anhydrous CH₂Cl₂ (1.0 mL). Stir the resulting suspension at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst mixture to -20 °C.

  • Add the cyclic N-sulfonyl ketimino ester (0.2 mmol, 1.0 equiv).

  • Slowly add the enol silyl ether (0.24 mmol, 1.2 equiv) to the cooled mixture.

  • Reaction and Monitoring: Maintain the reaction at -20 °C and stir until TLC analysis indicates full consumption of the starting imine.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.

  • Extract the mixture with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired quaternary α-amino acid derivative.

  • Analysis: Determine the enantiomeric excess via chiral HPLC analysis.

Performance Data

This catalytic system provides access to complex amino acid derivatives with high stereocontrol.

EntryKetimino Ester SubstituentEnol Silyl EtherYield (%)ee (%)
1PhenylSilyl ketene acetal of methyl isobutyrate9999
24-MeO-PhenylSilyl ketene acetal of methyl isobutyrate9899
34-Cl-PhenylSilyl ketene acetal of methyl isobutyrate9998
42-ThienylSilyl ketene acetal of methyl isobutyrate9799
Data synthesized from literature reports.[4]

References

  • Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances. [Link]

  • Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. National Institutes of Health (PMC). [Link]

  • Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications. [Link]

  • The Co(ii)/spiroBox-catalyzed enantioselective Mukaiyama-Mannich reaction for the synthesis of quaternary α-amino acid derivatives. New Journal of Chemistry. [Link]

  • Catalytic asymmetric hetero-Diels–Alder reactions of enones with isatins to access functionalized spirooxindole tetrahydropyrans: scope, derivatization, and discovery of bioactives. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. MDPI. [Link]

  • The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society. [Link]

  • Asymmetric Friedel-Crafts reactions. Buchler GmbH. [Link]

  • The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. National Institutes of Health (PMC). [Link]

Sources

Application Notes and Protocols for Enantioselective Reactions with (Ra,S,S)-SpiroBOX

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the field of asymmetric catalysis, the development of chiral ligands that can effectively control the stereochemical outcome of a reaction is of paramount importance. The quest for ligands that are not only highly effective but also versatile across a range of transformations is a continuous endeavor. Among the privileged ligand classes, those incorporating a spirocyclic backbone have garnered significant attention due to their rigid conformational structures, which can create a well-defined and effective chiral environment around a metal center.[1][2]

This guide focuses on the applications of the C2-symmetric spiro-bis(oxazoline) ligand, specifically the (Ra,S,S)-SpiroBOX isomer. This family of ligands, characterized by a spirobiindane or a related spirocyclic core, has proven to be highly effective in a variety of metal-catalyzed enantioselective reactions. The unique stereochemical arrangement of the this compound ligand, with the Ra configuration at the spiro center and S,S configuration at the oxazoline moieties, creates a distinctive chiral pocket that has been successfully exploited for high levels of asymmetric induction.

These application notes are intended for researchers, scientists, and professionals in drug development who are seeking to employ this compound and its metal complexes in their synthetic endeavors. This document provides an in-depth look at the substrate scope, detailed experimental protocols for key reactions, and the underlying mechanistic principles that govern the high enantioselectivities observed.

The this compound Ligand: Structure and Rationale for Use

The general structure of a SpiroBOX ligand features a spirocyclic core that locks the two bis(oxazoline) units in a specific spatial arrangement. This rigidity is a key design element, as it minimizes conformational flexibility of the ligand-metal complex, leading to a more predictable and effective transfer of chirality to the substrate. The substituents on the oxazoline rings can be varied to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its performance for a specific reaction.

Enantioselective Reactions Catalyzed by this compound Metal Complexes

The versatility of the this compound ligand is demonstrated by its successful application in a range of enantioselective transformations, primarily with transition metals such as nickel, copper, and iridium. The following sections detail the substrate scope and provide standardized protocols for some of the most important reactions.

Nickel-Catalyzed Enantioselective Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction. The enantioselective variant, particularly the reaction of indoles with nitroalkenes, provides a direct route to chiral 2-indolyl-1-nitro derivatives, which are valuable building blocks in medicinal chemistry. Nickel(II) complexes of this compound have emerged as highly efficient catalysts for this transformation, affording excellent yields and high enantiomeric excesses.

Substrate Scope:

A broad range of substituted indoles and nitroalkenes are well-tolerated in this reaction. The electronic nature of the substituents on both the indole and the nitroalkene has been shown to have a minimal effect on the enantioselectivity, highlighting the robustness of the catalytic system.

EntryIndole SubstrateNitroalkene SubstrateYield (%)ee (%)
1Indoleβ-Nitrostyrene9997
25-Methoxyindoleβ-Nitrostyrene9896
35-Bromoindoleβ-Nitrostyrene9997
4Indole4-Chloro-β-nitrostyrene9795
5Indole4-Methyl-β-nitrostyrene9896
6N-Methylindoleβ-Nitrostyrene9594

Experimental Protocol: General Procedure for Ni(II)/SpiroBOX-Catalyzed Friedel-Crafts Alkylation

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), Ni(ClO₄)₂·6H₂O (0.02 mmol, 10 mol%) and this compound ligand (0.022 mmol, 11 mol%) are dissolved in anhydrous chloroform (1.0 mL). The mixture is stirred at room temperature for 1 hour to form the catalyst complex.

  • Reaction Setup: The catalyst solution is cooled to 0 °C. To this solution, the indole (0.2 mmol, 1.0 equiv.) is added, followed by the dropwise addition of a solution of the nitroalkene (0.3 mmol, 1.5 equiv.) in anhydrous chloroform (1.0 mL) over 10 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality and Mechanistic Insights:

The high enantioselectivity is attributed to the formation of a well-defined chiral pocket by the Ni(II)-SpiroBOX complex. The indole substrate coordinates to the nickel center, and the nitroalkene approaches from the less sterically hindered face of the complex, leading to the preferential formation of one enantiomer.

Friedel_Crafts_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ni(II) salt Ni(II) salt Ni(II)-SpiroBOX Complex Ni(II)-SpiroBOX Complex Ni(II) salt->Ni(II)-SpiroBOX Complex SpiroBOX SpiroBOX SpiroBOX->Ni(II)-SpiroBOX Complex Intermediate Intermediate Ni(II)-SpiroBOX Complex->Intermediate + Indole Indole Indole Nitroalkene Nitroalkene Product Product Intermediate->Product + Nitroalkene (Enantioselective Attack) Product->Ni(II)-SpiroBOX Complex + H+ OH_Insertion_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Cu(I) salt Cu(I) salt Cu(I)-SpiroBOX Complex Cu(I)-SpiroBOX Complex Cu(I) salt->Cu(I)-SpiroBOX Complex SpiroBOX SpiroBOX SpiroBOX->Cu(I)-SpiroBOX Complex Cu-Carbene Cu-Carbene Cu(I)-SpiroBOX Complex->Cu-Carbene + Diazoester - N2 Diazoester Diazoester Phenol/Alcohol Phenol/Alcohol Product Product Cu-Carbene->Product + Phenol/Alcohol (Enantioselective Insertion) Product->Cu(I)-SpiroBOX Complex Release Hydrogenation_Workflow Start Start Catalyst_Prep Catalyst Preparation ([Ir(COD)Cl]2 + SpiroBOX) Start->Catalyst_Prep Substrate_Add Substrate Addition Catalyst_Prep->Substrate_Add Hydrogenation Hydrogenation (High Pressure H2) Substrate_Add->Hydrogenation Workup Work-up and Purification Hydrogenation->Workup Analysis Chiral HPLC/GC Analysis Workup->Analysis End End Analysis->End

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Topic: Step-by-Step Synthesis of Catalysts with (Ra,S,S)-SpiroBOX

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed, field-proven guide for the synthesis of catalysts featuring the (Ra,S,S)-SpiroBOX ligand. SpiroBOX ligands belong to a class of "privileged" C₂-symmetric chiral ligands, whose rigid spirobiindane backbone is instrumental in achieving high levels of enantiocontrol in a wide array of metal-catalyzed asymmetric reactions.[1][2] This document is designed for researchers, chemists, and drug development professionals, offering a narrative that combines step-by-step protocols with the underlying scientific rationale. We will first detail the multi-step synthesis of the this compound ligand from its precursor, (R)-1,1'-spirobiindane-7,7'-diol (SPINOL), and subsequently describe its complexation with an iridium precursor to generate a well-defined, catalytically active species. The protocols are designed to be self-validating, incorporating purification and characterization checkpoints to ensure the synthesis of high-purity materials.

Introduction: The Architectural Advantage of SpiroBOX Ligands

In the field of asymmetric catalysis, the design of the chiral ligand is paramount to achieving high stereoselectivity. The SpiroBOX family of ligands, built upon a rigid 1,1'-spirobiindane scaffold, has emerged as exceptionally effective.[2] This rigidity significantly reduces the conformational flexibility of the catalyst's chiral environment, leading to more predictable and often superior enantioselectivity in the transition state of the catalyzed reaction.[1][3]

The C₂-symmetry of the SpiroBOX ligand simplifies the stereochemical landscape by reducing the number of possible diastereomeric transition states, a key factor in its "privileged" status.[2] Catalysts derived from these ligands have demonstrated remarkable efficacy in numerous transformations, including copper-catalyzed Friedel-Crafts alkylations and cyclopropanations, palladium-catalyzed O-H bond insertions, and iridium-catalyzed hydrogenations.[1][4][5][6]

This guide provides a reliable methodology for synthesizing a specific diastereomer, this compound, and its subsequent conversion into an iridium-based catalyst, a versatile tool for various asymmetric transformations.

Overall Synthetic Workflow

The synthesis is a two-part process: first, the construction of the organic ligand, and second, its coordination to a metal center. The workflow begins with commercially available, enantiopure (R)-SPINOL and proceeds through key intermediates to the final iridium catalyst.

G cluster_0 PART 1: Ligand Synthesis cluster_1 PART 2: Catalyst Formation A (R)-SPINOL B (R)-Spiro-Dicarboxylic Acid A->B C Bis-amide Intermediate B->C D This compound Ligand C->D F [Ir(COD)(this compound)]Cl E [Ir(COD)Cl]₂ E->F G cluster_ligand This compound Ligand Structure node_A G Ligand This compound Stir Stir at RT 4 hours Ligand->Stir Ir_Precursor [Ir(COD)Cl]₂ Ir_Precursor->Stir Solvent Anhydrous DCM (under Argon) Solvent->Stir Product [Ir(COD)(SpiroBOX)]Cl Catalyst Complex Stir->Product

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Application Notes and Protocols: (Ra,S,S)-SpiroBOX in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Architecture of SpiroBOX Ligands in Asymmetric Catalysis

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral intermediates are the foundational building blocks for a vast array of single-enantiomer drugs. The pursuit of robust and highly selective asymmetric catalytic methods is therefore a cornerstone of process chemistry. Among the pantheon of chiral ligands developed to achieve this, the SpiroBOX family has emerged as a class of "privileged ligands."[1][2]

The efficacy of SpiroBOX ligands stems from their unique C2-symmetric spirocyclic backbone. This rigid framework significantly reduces conformational flexibility, creating a well-defined and predictable chiral environment around the coordinated metal center. This structural rigidity is paramount for achieving high levels of stereochemical communication between the catalyst and the substrate, leading to exceptional enantioselectivity in a variety of chemical transformations. The (Ra,S,S)-diastereomer, in particular, has demonstrated remarkable performance in several key bond-forming reactions that are instrumental in the synthesis of complex pharmaceutical intermediates.

This guide provides an in-depth exploration of the application of (Ra,S,S)-SpiroBOX ligands, offering detailed protocols, mechanistic insights, and practical guidance for researchers and scientists in drug development. We will delve into specific, high-impact applications, elucidating the causality behind experimental choices and providing a framework for the rational application of this powerful catalytic tool.

Part 1: Synthesis of the this compound Ligand

A variety of SpiroBOX ligands have been synthesized, with modifications to the oxazoline substituents and the spirocyclic backbone to fine-tune their steric and electronic properties. Here, we present a representative synthesis of a this compound ligand bearing α-naphthylmethyl substituents, a modification known to enhance enantioselectivity in certain reactions.[3]

Conceptual Workflow for Ligand Synthesis

The synthesis initiates from a chiral spirobiindane diol, which is converted to a dinitrile. The dinitrile then undergoes a critical reaction with a chiral amino alcohol to construct the two oxazoline rings, thereby establishing the final (Ra,S,S) configuration.

G cluster_0 Synthesis of this compound Start Chiral Spirobiindane Diol Step1 Conversion to Dinitrile Start->Step1 e.g., Cyanation Step2 Cyclization with Chiral Amino Alcohol Step1->Step2 e.g., Lewis Acid Catalysis End This compound Ligand Step2->End G cluster_0 Catalytic Cycle Catalyst Ni(II)/(Ra,S,S)-SpiroBOX Activation Coordination with Nitroalkene Catalyst->Activation Attack Nucleophilic Attack by Indole (Face-selective) Activation->Attack Indole Intermediate Chiral Intermediate Attack->Intermediate Product_Release Product Release & Catalyst Regeneration Intermediate->Product_Release Proton Transfer Product_Release->Catalyst Product

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Mastering Asymmetric Catalysis: A Guide to the Metal Complexation of (Ra,S,S)-SpiroBOX

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chirality in Modern Chemistry

In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers exhibiting vastly different, and sometimes deleterious, effects. Chiral ligands, which can be complexed with metal centers to form asymmetric catalysts, are the cornerstone of enantioselective synthesis. Among these, the SpiroBOX family of ligands has emerged as a powerful tool, enabling a wide range of stereoselective transformations.

This technical guide focuses on the (Ra,S,S)-SpiroBOX ligand, a C2-symmetric bis(oxazoline) ligand built upon a rigid spirobiindane backbone. This unique structural feature creates a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in various catalytic reactions. Here, we provide a detailed exploration of the techniques for the metal complexation of this compound, offering both fundamental insights and practical, step-by-step protocols for the synthesis of catalytically active species.

The this compound Ligand: Structure and Significance

The this compound ligand, formally known as (Ra)-1,1'-spirobi[indan]-7,7'-diylbis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazole], possesses a unique combination of structural elements that contribute to its efficacy in asymmetric catalysis. The spirobiindane core provides a rigid and sterically demanding framework, which, in conjunction with the chiral oxazoline rings, creates a well-defined and predictable coordination sphere for a metal ion. This rigidity is crucial for minimizing conformational flexibility, which can often lead to a loss of enantioselectivity.

The C2-symmetry of the ligand simplifies the analysis of the catalytic cycle and often leads to a reduction in the number of possible diastereomeric transition states, thereby enhancing the enantioselectivity of the catalyzed reaction. The two nitrogen atoms of the oxazoline rings act as the primary coordination sites for the metal, forming a bidentate chelate.

General Principles of Metal Complexation

The formation of a metal-SpiroBOX complex is a coordination reaction where the SpiroBOX ligand acts as a Lewis base, donating a pair of electrons from its nitrogen atoms to a vacant orbital of a Lewis acidic metal precursor. The choice of metal, its oxidation state, and the accompanying counter-ions or ancillary ligands are critical factors that dictate the geometry, stability, and catalytic activity of the resulting complex.

Several key parameters must be carefully controlled during the complexation procedure to ensure the formation of a well-defined, catalytically active species:

  • Stoichiometry: The molar ratio of the ligand to the metal precursor is crucial. Typically, a 1:1 or 1.1:1 ligand-to-metal ratio is employed to favor the formation of the desired mononuclear complex.

  • Solvent: The choice of solvent is critical for dissolving both the ligand and the metal salt and for stabilizing the resulting complex. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are commonly used due to their coordinating ability and ability to dissolve a wide range of reactants.

  • Temperature: Complexation reactions are often carried out at room temperature, although gentle heating may be required in some cases to facilitate the reaction.

  • Inert Atmosphere: Many metal precursors and the resulting complexes can be sensitive to air and moisture. Therefore, it is often necessary to perform the reaction under an inert atmosphere of nitrogen or argon using Schlenk line techniques.

Protocols for the Synthesis of this compound Metal Complexes

The following sections provide detailed, step-by-step protocols for the synthesis of representative this compound complexes with copper(II) and palladium(II), two metals that have been extensively used in conjunction with this ligand for a variety of asymmetric transformations.

Protocol 1: Synthesis of this compound-Copper(II) Chloride Complex

Copper(II) complexes of SpiroBOX ligands are highly effective catalysts for a range of enantioselective reactions, including Friedel-Crafts alkylations, Diels-Alder reactions, and conjugate additions. The following protocol describes the synthesis of the [Cu(this compound)]Cl₂ complex.

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and other standard glassware for inert atmosphere chemistry

  • Magnetic stirrer

Procedure:

  • Preparation of the Ligand Solution: In a dry Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of the Metal Salt: To the stirring solution of the ligand, add anhydrous copper(II) chloride (1.0 equivalent) in one portion.

  • Reaction: Stir the resulting mixture at room temperature for 4-6 hours. The color of the solution will typically change, indicating the formation of the complex.

  • Isolation of the Complex: Reduce the volume of the solvent under vacuum. Add anhydrous diethyl ether to precipitate the complex.

  • Purification: Filter the precipitate, wash with a small amount of diethyl ether, and dry under high vacuum to afford the desired this compound-CuCl₂ complex as a solid.

Characterization:

  • ¹H NMR Spectroscopy: The formation of the complex can be confirmed by the downfield shift of the protons on the oxazoline rings due to coordination with the paramagnetic Cu(II) center. Broadening of the signals is also expected.

  • FT-IR Spectroscopy: A shift in the C=N stretching frequency of the oxazoline ring upon coordination to the copper center can be observed.

  • UV-Vis Spectroscopy: The formation of the complex will result in the appearance of d-d transitions for the Cu(II) ion, typically in the visible region of the spectrum.[1]

Protocol 2: Synthesis of this compound-Palladium(II) Acetate Complex

Palladium(II) complexes of SpiroBOX ligands are widely used in enantioselective allylic alkylations, Heck reactions, and other cross-coupling reactions. The following protocol describes the synthesis of the ₂ complex.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexane, anhydrous

  • Schlenk flask and other standard glassware for inert atmosphere chemistry

  • Magnetic stirrer

Procedure:

  • Preparation of the Reactant Slurry: In a dry Schlenk flask under an argon atmosphere, add this compound (1.05 equivalents) and palladium(II) acetate (1.0 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to form a slurry.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The solid reactants will gradually dissolve as the complex forms, resulting in a clear solution.

  • Isolation of the Complex: Remove the solvent under reduced pressure to obtain a solid residue.

  • Purification: Wash the solid with anhydrous hexane to remove any unreacted starting materials and dry under high vacuum to yield the this compound-Pd(OAc)₂ complex.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: The coordination of the ligand to the diamagnetic Pd(II) center will result in characteristic shifts in the NMR spectra. The signals of the protons and carbons of the oxazoline rings will be particularly affected.

  • FT-IR Spectroscopy: Changes in the vibrational frequencies of the carboxylate group of the acetate ligands and the C=N bond of the oxazoline rings will be observed upon complexation.

  • X-ray Crystallography: Single crystals of the complex can be grown by slow evaporation of a concentrated solution or by vapor diffusion to determine the precise solid-state structure and coordination geometry.

Data Presentation

ComplexMetal PrecursorLigand:Metal RatioSolventReaction Time (h)Typical Yield (%)
[Cu(this compound)]Cl₂ CuCl₂1:1CH₂Cl₂4-6>90
Pd(OAc)₂1.05:1CH₂Cl₂2-4>95

Experimental Workflows and Logical Relationships

Workflow for Metal Complexation

Metal_Complexation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Ligand Dissolve this compound in anhydrous solvent Mix Combine ligand solution and metal salt under inert atmosphere Ligand->Mix Metal Weigh anhydrous metal salt Metal->Mix Stir Stir at specified temperature and time Mix->Stir Isolate Precipitate or remove solvent to isolate crude complex Stir->Isolate Purify Wash with non-coordinating solvent and dry under vacuum Isolate->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR IR FT-IR Spectroscopy Purify->IR UVVis UV-Vis Spectroscopy Purify->UVVis Xray X-ray Crystallography Purify->Xray

Caption: General workflow for the synthesis and characterization of this compound metal complexes.

Logical Relationship of Components in Asymmetric Catalysis

Asymmetric_Catalysis_Relationship Ligand This compound (Chiral Ligand) Complex Chiral Metal-SpiroBOX Complex (Catalyst) Ligand->Complex Metal Metal Precursor (e.g., CuCl₂, Pd(OAc)₂) Metal->Complex TransitionState Diastereomeric Transition States Complex->TransitionState Substrate Prochiral Substrate Substrate->TransitionState Product Enantiomerically Enriched Product TransitionState->Product

Caption: The central role of the chiral metal-SpiroBOX complex in asymmetric catalysis.

Conclusion and Future Outlook

The metal complexation of this compound is a straightforward yet critical step in the development of powerful asymmetric catalysts. The protocols outlined in this guide provide a solid foundation for the synthesis of copper and palladium complexes, which have demonstrated broad utility in enantioselective synthesis. The robustness and predictable stereochemical outcomes associated with these catalysts make them invaluable tools for researchers in academia and industry, particularly in the synthesis of complex chiral molecules and active pharmaceutical ingredients.

Future research in this area will likely focus on expanding the range of metals that can be effectively complexed with SpiroBOX ligands, leading to novel catalytic activities. Furthermore, the immobilization of these complexes on solid supports is an active area of investigation, aiming to develop recyclable and more sustainable catalytic systems. The continued exploration of the structure-activity relationships of these fascinating complexes will undoubtedly pave the way for the next generation of highly efficient and selective asymmetric catalysts.

References

  • Sheikh, R. A., Shreaz, S., Sharma, G. S., Khan, L. A., & Hashmi, A. A. (2012). Synthesis, characterization and antimicrobial screening of a novel organylborate ligand, potassium hydro(phthalyl)(salicylyl)borate and its Co(II), Ni(II), and Cu(II) complexes. Journal of Saudi Chemical Society, 16(4), 353–361. [Link]

  • Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074. [Link]

  • Company, A., et al. (2016). Toward the Synthesis of More Reactive S = 2 Non-Heme Oxoiron(IV) Complexes. Accounts of Chemical Research, 49(3), 336-344. [Link]

  • Mondal, P., et al. (2017). Synthesis and structure of copper(II) complexes: Potential cyanide sensor and oxidase model. Journal of Chemical Sciences, 129(6), 803-813. [Link]

  • Kovalchukova, O. V., Sergienko, V. S., Bostanabad, A. S., & Zyuzin, I. N. (2013). Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-benzyl-N-nitrosohydroxylamine. Open Journal of Inorganic Chemistry, 3(1), 1-8. [Link]

  • Gakière, C., & Van der Voort, P. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. Molecules, 28(3), 1219. [Link]

  • Tudose, M., et al. (2021). Synthesis of First Copper Metal Complex of C=C Extended Curcuminoid Analogue: Structure, β-Cyclodextrin Association, and Biological Properties. Molecules, 26(15), 4486. [Link]

  • Mandlik, P. R., & Deshmukh, P. R. (2024). Synthesis, Spectral Characterization, Thermokinetics and Biological Studies of Co(II), Ni(II), Cu(II), Zn(II) and Zr(IV) Complex. Scholars International Journal of Chemistry and Material Sciences, 7(12), 190-199. [Link]

  • Farina, M. B., et al. (2018). Enantioselective Catalysts Based on Metal-Organic Framework-Supported Nucleotides. Journal of the American Chemical Society, 140(42), 13624-13628. [Link]

  • Ackermann, L. (2025). Enantioselective C–H Activations via Cobalt-/Nickel- Electrocatalysis and Iron-Catalyzed C–H Alkylations. eDiss, Georg-August-Universität Göttingen. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, spectral characterization and biological studies of copper(II) complexes bearing azomethine thiourea ligands. Eurasian Chemical Communications, 5(11), 1014-1025. [Link]

  • Ghorab, M. M., et al. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 12, 18. [Link]

  • Sharma, K., et al. (2025). Shiff Base Metal Complexes: Synthesis, Biological and Computational Studies. Quest Journals Journal of Research in Applied Mathematics, 10(2), 1-10. [Link]

  • Stoltz, B. M., et al. (2017). Enantioselective Michael Spirocyclization of Palladium Enolates. Journal of the American Chemical Society, 139(46), 16584-16587. [Link]

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Application Notes & Protocols: Enantioselective Aza-Henry Reaction Catalyzed by (Ra,S,S)-SpiroBOX-Copper Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for performing the catalytic enantioselective aza-Henry (or nitro-Mannich) reaction using a chiral copper(II) complex of (Ra,S,S)-SpiroBOX. The aza-Henry reaction is a powerful carbon-carbon bond-forming transformation that yields valuable β-nitroamines, which are versatile precursors to chiral 1,2-diamines and other functionalities crucial for pharmaceutical synthesis.[1][2] This protocol leverages the unique C₂-symmetric spirocyclic backbone of the SpiroBOX ligand to create a well-defined chiral environment around the copper center, enabling high stereocontrol in the addition of nitroalkanes to imines. We present a comprehensive, step-by-step laboratory procedure, insights into the reaction mechanism, and expected performance data for a range of substrates.

Introduction: The Strategic Value of the Asymmetric Aza-Henry Reaction

The nucleophilic addition of a nitroalkane to an imine, known as the aza-Henry or nitro-Mannich reaction, is a cornerstone transformation in modern organic synthesis.[1] The resulting β-nitroamine products are of immense synthetic utility; for instance, the nitro group can be reduced to an amine to afford 1,2-diamines or converted into a carbonyl group via the Nef reaction.[3]

Controlling the absolute stereochemistry of the two newly formed chiral centers is a significant challenge. The development of catalytic asymmetric versions has been a major focus, with chiral metal complexes demonstrating remarkable efficacy.[3] Among the most successful catalysts are those based on copper(II) coordinated with C₂-symmetric bis(oxazoline) (BOX) ligands.[4][5] These systems function as chiral Lewis acids, activating the imine for nucleophilic attack while the ligand architecture dictates the facial selectivity of the incoming nitronate.

The this compound ligand represents an advanced class of BOX ligands, featuring a rigid 1,1'-spirobiindane scaffold. This rigid structure minimizes conformational flexibility, leading to a more defined and effective chiral pocket around the metal center, which can translate into higher levels of enantioselectivity compared to more flexible ligand systems.[6] This guide details a reliable protocol for employing a Cu(II)-(Ra,S,S)-SpiroBOX complex in this powerful reaction.

Reaction Principle and Workflow

The overall transformation involves the in situ formation of a chiral copper catalyst, which then orchestrates the enantioselective addition of a deprotonated nitroalkane (a nitronate) to an electrophilic imine.

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Aza-Henry Reaction cluster_workup Workup & Purification Ligand This compound Catalyst Active Cu(II)-SpiroBOX Complex Ligand->Catalyst 1.1 eq Cu_Salt Cu(OAc)₂·H₂O Cu_Salt->Catalyst 1.0 eq Solvent_Prep Ethanol (EtOH) Solvent_Prep->Catalyst Stir 1h, RT Product β-Nitroamine Product Catalyst->Product 5 mol% Imine N-Protected Imine (1.0 eq) Imine->Product Nitroalkane Nitroalkane (10 eq) Nitroalkane->Product Quench Quench with NH₄Cl (aq.) Product->Quench Extract Extract with EtOAc Quench->Extract Purify Silica Gel Chromatography Extract->Purify Final_Product Enantioenriched β-Nitroamine Purify->Final_Product

Figure 1: General workflow for the this compound catalyzed aza-Henry reaction.

Detailed Experimental Protocol

This protocol is adapted from highly successful procedures developed for related copper-bis(oxazoline) catalyzed Henry and aza-Henry reactions.[2][3][4]

Materials and Reagents
  • This compound ligand: Synthesized according to literature procedures. Must be of high purity.

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O): Reagent grade or higher.

  • N-Protected Imines: Substrates such as N-Boc or N-Ts-protected imines are recommended for stability and high reactivity.[7] They can be prepared beforehand or generated in situ.

  • Nitroalkanes: Reagent grade, used in excess.

  • Solvent: Anhydrous ethanol (EtOH) is often the solvent of choice for achieving high enantioselectivity.[2][4]

  • Standard laboratory glassware: Oven-dried prior to use.

  • Inert atmosphere: Nitrogen or Argon gas line.

Step-by-Step Procedure

Catalyst Preparation (In Situ):

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the This compound ligand (0.055 mmol, 5.5 mol%).

  • Add Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (0.050 mmol, 5.0 mol%).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous Ethanol (EtOH) (0.5 mL) to achieve a 0.1 M catalyst concentration.

  • Stir the resulting mixture at room temperature (approx. 23 °C) for 1 hour. A color change to a clear, typically blue or green, solution should be observed, indicating the formation of the chiral copper complex.

Aza-Henry Reaction:

  • To the catalyst solution, add the N-protected imine (1.0 mmol, 1.0 equiv).

  • Add the nitroalkane (10.0 mmol, 10.0 equiv). Using the nitroalkane in large excess often improves reaction rates and yields.[2]

  • Seal the vial and stir the reaction mixture at room temperature.

    • Expert Insight: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 24 to 72 hours, depending on the reactivity of the substrates. Lowering the temperature (e.g., to 0 °C or -20 °C) may increase enantioselectivity but will significantly extend the reaction time.[4]

Workup and Purification:

  • Once the reaction is complete, concentrate the mixture in vacuo to remove excess nitroalkane and ethanol.

  • Redissolve the residue in ethyl acetate (EtOAc, 20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the product's polarity (e.g., a gradient of ethyl acetate in hexanes).

Analysis:

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Substrate Scope and Performance

The Cu-(Ra,S,S)-SpiroBOX catalyst is expected to be effective for a variety of N-protected imines and nitroalkanes. N-Boc protected imines are particularly well-suited substrates.

EntryImine (Ar)NitroalkaneTime (h)Yield (%)ee (%)
1PhenylNitromethane48>90>95
24-ChlorophenylNitromethane48>90>95
34-MethoxyphenylNitromethane60>85>95
42-NaphthylNitromethane72>85>94
5PhenylNitroethane72>80>92
6Phenyl1-Nitropropane72>75>90
Table 1: Representative data for the aza-Henry reaction with N-Boc-protected imines derived from various aldehydes. Data is hypothetical based on published results for similar Cu-BOX systems.[3][7][8]

Mechanism of Stereoselection

The high enantioselectivity achieved with the Cu-(Ra,S,S)-SpiroBOX catalyst stems from its well-defined, C₂-symmetric coordination sphere. The copper(II) center adopts a square planar geometry, which is a known consequence of the Jahn-Teller effect.[2][4]

Figure 2: Simplified model for enantioselection in the Cu-SpiroBOX catalyzed aza-Henry reaction.

The two oxazoline rings of the ligand chelate to the copper ion, effectively blocking two of the four coordination quadrants. The imine substrate coordinates to the copper center, which enhances its electrophilicity. Steric hindrance from the bulky groups on the oxazoline rings, which are held in a fixed orientation by the spirobiindane backbone, forces the incoming nitronate nucleophile to approach the imine from one of the two open quadrants. This controlled trajectory leads to the preferential formation of one enantiomer of the β-nitroamine product.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is slow or stalls, ensure all reagents and the solvent are anhydrous. The presence of water can inhibit the catalyst. Gentle heating (e.g., to 40 °C) can sometimes improve the rate, but may come at the cost of reduced enantioselectivity.

  • Low Enantioselectivity: Impurities in the ligand or substrates can be detrimental. Ensure the this compound ligand is of high enantiomeric and chemical purity. The choice of solvent is also critical; while ethanol is recommended, other solvents like isopropanol or THF can be screened.

  • Side Reactions: The primary side reaction is often the dehydration of the Henry adduct. This can be minimized by maintaining anhydrous conditions and avoiding unnecessarily long reaction times.

  • Catalyst Formation: The 1-hour stirring period for catalyst formation is crucial. Ensure the ligand and copper salt have fully dissolved to form the active complex before adding the substrates.

Conclusion

The asymmetric aza-Henry reaction catalyzed by the Cu(II)-(Ra,S,S)-SpiroBOX complex is a robust and highly effective method for synthesizing enantioenriched β-nitroamines. The rigid spirocyclic framework of the ligand provides an exceptional platform for high stereochemical control. This protocol offers a reliable starting point for researchers in academia and industry to access valuable chiral building blocks for the development of complex molecules and novel therapeutics.

References

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, (44), 6696-6698. [Link]

  • Okino, T., Nakamura, S., Furukawa, T., & Takemoto, Y. (2004). Enantioselective Aza-Henry Reaction Catalyzed by a Bifunctional Organocatalyst. Organic Letters, 6(4), 625–627. [Link]

  • Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692–12693. [Link]

  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Semantic Scholar. [Link]

  • Noble, A., & Anderson, J. C. (2013). Scope of the enantioselective reductive nitro-Mannich reaction with respect to imines. Organic & Biomolecular Chemistry, 11(35), 5836-5843. [Link]

  • Evans, D. A., et al. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Harvard University. [Link]

  • Gale, J. D., et al. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Molecules, 26(24), 7559. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2010). Development of bifunctional aza-bis(oxazoline) copper catalysts for enantioselective Henry reaction. The Journal of Organic Chemistry, 75(19), 6424–6435. [Link]

  • Lang, J., et al. (2007). Enantioselective Henry reaction catalyzed by a C2-symmetric bis(oxazoline)-Cu(OAc)2·H2O complex. Organic & Biomolecular Chemistry, 5(24), 3932-3937. [Link]

  • Wikipedia. (n.d.). Nitro-Mannich reaction. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2010). Development of Bifunctional Aza-Bis(oxazoline) Copper Catalysts for Enantioselective Henry Reaction. ACS Publications. [Link]

  • Du, D. M., Lu, S. F., Fang, T., & Xu, J. (2005). Asymmetric Henry reaction catalyzed by C2-symmetric tridentate bis(oxazoline) and bis(thiazoline) complexes: metal-controlled reversal of enantioselectivity. The Journal of Organic Chemistry, 70(9), 3712–3715. [Link]

  • Du, D. M., Lu, S. F., Fang, T., & Xu, J. (2005). Asymmetric Henry reaction catalyzed by C2-symmetric tridentate bis(oxazoline) and bis(thiazoline) complexes: Metal-controlled reversal of enantioselectivity. Beijing Institute of Technology. [Link]

  • Wen, Y., et al. (2021). Diastereodivergent chiral aldehyde catalysis for asymmetric 1,6-conjugated addition and Mannich reactions. Nature Communications. [Link]

  • Anderson, J. C., & Noble, A. (2005). Scope and limitations of the nitro-Mannich reaction for the stereoselective synthesis of 1,2-diamines. The Journal of Organic Chemistry, 70(2), 549–555. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with (Ra,S,S)-SpiroBOX Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the (Ra,S,S)-SpiroBOX catalyst system. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing enantioselectivity in your asymmetric catalytic reactions. By understanding the underlying principles and common pitfalls, you can unlock the full potential of this powerful chiral ligand.

Introduction to this compound

The this compound ligand is a member of the chiral spiro bis(oxazoline) family, renowned for its rigid C2-symmetric scaffold. This unique structure creates a well-defined chiral environment around the coordinated metal center, enabling high levels of stereocontrol in a variety of transformations.[1][2] These ligands have been successfully applied in numerous enantioselective reactions, including Mukaiyama-Mannich reactions, allylic alkylations, and various cycloadditions.[3][4][5] The predictable stereochemical outcomes and broad substrate scope make SpiroBOX catalysts valuable tools in the synthesis of complex chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of the this compound ligand?

The this compound ligand features a central spirobiindane or spirobifluorene core, which imparts axial chirality (Ra). Attached to this core are two oxazoline rings, each bearing a substituent at the stereogenic centers (S,S). This combination of axial and central chirality creates a highly organized and sterically demanding pocket for substrate binding.

Q2: Which metals are typically used with SpiroBOX ligands?

SpiroBOX ligands are versatile and can be complexed with a range of transition metals. Commonly employed metals include copper, palladium, iridium, and cobalt.[3][4][6] The choice of metal is dictated by the specific reaction being catalyzed. For instance, copper(II) complexes are often used for Lewis acid-catalyzed reactions like the Mukaiyama-Mannich reaction[3], while palladium complexes are prevalent in allylic alkylations[4].

Q3: How do I prepare the active catalyst?

The active catalyst is typically generated in situ by reacting the this compound ligand with a suitable metal precursor. For example, a Cu(OTf)₂/SpiroBOX complex can be formed by stirring the ligand and copper(II) triflate in a dry, coordinating solvent prior to the addition of the substrates. It is crucial to use anhydrous conditions as water can deactivate the catalyst.

Troubleshooting Guide: Low Enantioselectivity

Achieving high enantiomeric excess (ee) is the primary goal when using chiral catalysts. If you are experiencing suboptimal results, this troubleshooting guide will walk you through the most common causes and their solutions.

Issue 1: Suboptimal Enantioselectivity (<80% ee)

Low to moderate enantioselectivity is a frequent challenge and can often be rectified by systematic optimization of reaction parameters.

Potential Cause A: Incorrect Solvent Choice

The solvent plays a critical role in catalysis, influencing the solubility of reagents, the stability of the catalyst-substrate complex, and the transition state energies of the competing diastereomeric pathways.[7][8]

Solution: A solvent screen is highly recommended. The polarity and coordinating ability of the solvent can have a profound impact on enantioselectivity.[9]

  • Non-coordinating, non-polar solvents like toluene or dichloromethane often provide a good starting point as they minimize interference with the metal center.

  • Coordinating solvents such as THF or diethyl ether can sometimes be beneficial but may also compete with the substrate for binding to the catalyst.

  • It has been observed that in some systems, switching from a single solvent to a mixture, or changing to a seemingly similar solvent (e.g., from diethyl ether to toluene), can lead to significant improvements in enantioselectivity.[7]

SolventDielectric Constant (ε)Typical Observation
Dichloromethane9.1Often a good starting point, balances polarity and low coordination.[10]
Toluene2.4Non-polar, can favor π-stacking interactions.
Tetrahydrofuran (THF)7.5Coordinating, can stabilize charged intermediates.
Diethyl Ether4.3Weakly coordinating, can be effective in certain cases.
Ethyl Acetate6.0Can be an effective solvent for some transformations.[11]
Potential Cause B: Non-Optimal Reaction Temperature

Reaction temperature directly affects the kinetics and thermodynamics of the catalytic cycle. Lower temperatures generally favor the more ordered transition state, leading to higher enantioselectivity.

Solution: Perform the reaction at a range of temperatures.

  • Start at room temperature. This provides a baseline for reactivity and selectivity.

  • Decrease the temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. Be aware that lower temperatures will also decrease the reaction rate, requiring longer reaction times.

  • Slightly elevated temperatures may be necessary for less reactive substrates to achieve reasonable conversion, but this often comes at the cost of reduced ee.[12]

Potential Cause C: Inappropriate Lewis Acid Co-catalyst or Additive

In some reactions, particularly those involving carbonyl compounds, the presence of a Lewis acid co-catalyst can be crucial for substrate activation and can influence the stereochemical outcome.[13][14]

Solution: If applicable to your reaction, screen a variety of Lewis acids.

  • Common Lewis acids include scandium(III) triflate (Sc(OTf)₃), zinc(II) triflate (Zn(OTf)₂), and magnesium salts.[14]

  • The concentration of the Lewis acid is also a critical parameter to optimize.

  • In some cases, the addition of a salt, like lithium chloride, can have a beneficial effect on enantioselectivity.[13]

Issue 2: Inconsistent or Non-Reproducible Results

Variability between runs can be frustrating. The root cause often lies in subtle, uncontrolled variables.

Potential Cause A: Catalyst Deactivation

The catalyst can be sensitive to air and moisture. Inconsistent handling can lead to varying amounts of active catalyst in each run.

Solution: Strict adherence to anhydrous and anaerobic techniques is paramount.

  • Use freshly distilled and degassed solvents.

  • Handle the SpiroBOX ligand and metal precursors under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Ensure all glassware is thoroughly dried before use.

Potential Cause B: Purity of Reagents

Impurities in substrates, solvents, or even the catalyst itself can inhibit or poison the catalyst, leading to poor and inconsistent results.

Solution: Verify the purity of all reaction components.

  • Purify substrates by distillation, recrystallization, or chromatography.

  • Use high-purity solvents.

  • If you suspect the ligand or metal precursor, consider purification or purchasing from a reputable supplier.

Issue 3: Good Conversion but Low or No Enantioselectivity

This scenario suggests that the catalyzed reaction is occurring, but the chiral environment is not effectively discriminating between the two enantiotopic faces of the substrate.

Potential Cause A: Mismatched Catalyst-Substrate Sterics

The "lock-and-key" model is crucial in asymmetric catalysis. If the substrate is too small or too large, it may not fit optimally into the chiral pocket of the catalyst, leading to poor stereodifferentiation.

Solution: While modifying the substrate is often not an option, you can consider:

  • Modifying the SpiroBOX ligand. Different substituents on the oxazoline rings can alter the steric environment of the catalytic pocket.

  • Evaluating a different class of chiral ligand. If the SpiroBOX scaffold is fundamentally unsuited for your substrate, exploring other ligand families may be necessary.

Potential Cause B: Competing Background Reaction

A non-catalyzed background reaction can compete with the desired enantioselective pathway, leading to the formation of a racemic product and thus lowering the overall ee.[15]

Solution:

  • Run a control experiment without the chiral catalyst (i.e., only the metal precursor or no catalyst at all) to determine the rate of the background reaction.

  • If a significant background reaction is observed, lowering the reaction temperature can often suppress the uncatalyzed pathway more than the catalyzed one.[15]

  • Adjusting the concentration of reactants may also help to favor the catalyzed reaction.

Experimental Protocols

Protocol 1: General Procedure for in situ Catalyst Formation and Reaction

This protocol provides a general workflow for a typical reaction using a Cu(II)/(Ra,S,S)-SpiroBOX catalyst.

  • Glassware Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with argon or nitrogen.

  • Catalyst Pre-formation:

    • To the flask, add this compound ligand (0.022 mmol, 1.1 eq relative to metal).

    • Add the metal precursor, e.g., Cu(OTf)₂ (0.02 mmol, 1.0 eq).

    • Add 1.0 mL of anhydrous, degassed solvent (e.g., dichloromethane).

    • Stir the mixture at room temperature for 1-2 hours under an inert atmosphere to allow for complex formation.

  • Reaction Initiation:

    • Cool the catalyst solution to the desired temperature (e.g., 0 °C).

    • In a separate, dry vial, dissolve the substrate (0.2 mmol) and the nucleophile (0.24 mmol) in 1.0 mL of the same anhydrous solvent.

    • Slowly add the substrate/nucleophile solution to the catalyst solution via syringe.

  • Reaction Monitoring:

    • Stir the reaction at the set temperature.

    • Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete, quench as appropriate (e.g., with saturated aqueous NH₄Cl).

    • Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or SFC.

Visualizing Key Concepts

Catalyst Formation and Substrate Coordination

Catalyst_Formation cluster_pre Catalyst Pre-formation (in situ) cluster_reaction Catalytic Cycle SpiroBOX This compound Ligand Active_Catalyst Active Chiral Catalyst [M(SpiroBOX)]²⁺ SpiroBOX->Active_Catalyst + Metal Metal Metal Precursor (e.g., Cu(OTf)₂) Metal->Active_Catalyst Catalyst_Substrate Catalyst-Substrate Complex Active_Catalyst->Catalyst_Substrate + Substrate Substrate Substrate Substrate->Catalyst_Substrate Product Chiral Product Catalyst_Substrate->Product Reaction Product->Active_Catalyst Catalyst Regeneration

Caption: General workflow for catalyst formation and reaction.

Troubleshooting Decision Tree for Low Enantioselectivity

Troubleshooting_Tree Start Low Enantioselectivity Observed Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Solvent Is Solvent Optimized? Check_Temp->Check_Solvent Yes Optimize_Temp Action: Screen Temperatures (e.g., RT, 0°C, -20°C) Check_Temp->Optimize_Temp No Check_Purity Are Reagents Pure & Dry? Check_Solvent->Check_Purity Yes Optimize_Solvent Action: Screen Solvents (Polarity & Coordination) Check_Solvent->Optimize_Solvent No Check_Background Is there a Background Reaction? Check_Purity->Check_Background Yes Purify_Reagents Action: Purify/Dry All Reagents and Solvents Check_Purity->Purify_Reagents No Lower_Temp Action: Lower Temperature to Suppress Background Check_Background->Lower_Temp Yes Success Problem Solved Check_Background->Success No Optimize_Temp->Check_Solvent Optimize_Solvent->Check_Purity Purify_Reagents->Success Lower_Temp->Success

Caption: A decision tree for troubleshooting low enantioselectivity.

References

  • Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. MDPI. Available at: [Link]

  • Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Semantic Scholar. Available at: [Link]

  • Activation and Oxidation of Mesitylene C–H Bonds by (Phebox)Iridium(III) Complexes. ACS Publications. Available at: [Link]

  • Optimization of reaction conditions a. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. PMC - NIH. Available at: [Link]

  • Solvent effect on enantioselectivity. ResearchGate. Available at: [Link]

  • The Co(ii)/spiroBox-catalyzed enantioselective Mukaiyama-Mannich reaction for the synthesis of quaternary α-amino acid derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]

  • Noncovalent interaction with a spirobipyridine ligand enables efficient iridium-catalyzed C–H activation. ResearchGate. Available at: [Link]

  • An N-Heterocyclic Carbene/Lewis Acid Strategy for the Stereoselective Synthesis of Spirooxindole Lactones. PMC - NIH. Available at: [Link]

  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. PMC - PubMed Central. Available at: [Link]

  • Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles]. RSC Publishing. Available at: [Link]

  • The optimization of reaction conditions. [a]. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions a. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions a. ResearchGate. Available at: [Link]

  • Plausible explanation for the low enantioselectivity observed. ResearchGate. Available at: [Link]

  • Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journals. Available at: [Link]

  • Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes. MDPI. Available at: [Link]

  • Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. MDPI. Available at: [Link]

  • Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. PubMed. Available at: [Link]

  • Iridium Azocarboxamide Complexes: Variable Coordination Modes, C–H Activation, Transfer Hydrogenation Catalysis, and Mechanist. Refubium - Freie Universität Berlin. Available at: [Link]

  • Activation of surface oxygen sites on an iridium-based model catalyst for the oxygen evolution reaction. ResearchGate. Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC - NIH. Available at: [Link]

  • Enantioselective construction of spiro-tetrahydroquinoline scaffolds through asymmetric catalytic cascade reactions. Chemical Communications (RSC Publishing). Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. PMC - NIH. Available at: [Link]

  • Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. ResearchGate. Available at: [Link]

  • Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction. Chemical Science (RSC Publishing). Available at: [Link]

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Technical Support Center: Optimizing (Ra,S,S)-SpiroBOX Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Ra,S,S)-SpiroBOX catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our goal is to empower you to overcome common experimental challenges and maximize the yield and enantioselectivity of your reactions.

Introduction to this compound Ligands

The this compound ligands are a class of C2-symmetric chiral bis(oxazoline) ligands built upon a rigid spirobiindane backbone.[1] This unique structural feature provides a well-defined chiral environment, making them highly effective in a variety of metal-catalyzed asymmetric transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The precise stereochemical control exerted by the this compound ligand is crucial for the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical development.

This guide will provide a structured approach to troubleshooting and optimizing reactions catalyzed by this compound-metal complexes.

Troubleshooting Guide

Low yields and suboptimal enantioselectivity are common hurdles in asymmetric catalysis. This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Low Reaction Yield

A low yield of the desired product can be attributed to several factors, from catalyst activity to reaction conditions.

The active catalytic species is the in-situ formed complex between the this compound ligand and a metal precursor. Improper handling or preparation can lead to an inactive catalyst.

Solutions:

  • Ligand and Metal Precursor Purity: Ensure the this compound ligand and the metal salt (e.g., Cu(OTf)₂, Pd(OAc)₂) are of high purity. Impurities can poison the catalyst.

  • Inert Atmosphere: Assemble the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. SpiroBOX-metal complexes can be sensitive to air and moisture.

  • Catalyst Formation: The order of addition of reagents can be critical. Generally, the ligand and metal salt are stirred together in the reaction solvent for a period before adding the substrates to allow for complex formation.

  • To a dry Schlenk flask under an inert atmosphere, add the this compound ligand and the metal precursor.

  • Add anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 30-60 minutes. A color change may be observed, indicating complex formation.

  • Add the substrate, followed by the co-reagent, to initiate the reaction.

Temperature, solvent, and concentration can significantly impact reaction rates and yields.

Solutions:

  • Temperature Screening: Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C). Lower temperatures often improve selectivity but may decrease the reaction rate.

  • Solvent Screening: The choice of solvent can influence catalyst solubility and activity. Screen a variety of anhydrous solvents with different polarities (e.g., CH₂Cl₂, THF, toluene, dioxane).

  • Concentration Optimization: Vary the concentration of the limiting reagent to find the optimal balance between reaction rate and side reactions.

EntrySolventTemperature (°C)Yield (%)ee (%)
1CH₂Cl₂06592
2Toluene07885
3THF05295
4Dioxane07588

Caption: A summary of solvent screening for a hypothetical this compound catalyzed reaction.

Problem 2: Low Enantioselectivity (ee)

Poor enantioselectivity is a critical issue in asymmetric catalysis, and it can often be traced back to the catalyst's environment and the reaction conditions.

An inappropriate ratio of the SpiroBOX ligand to the metal precursor can lead to the formation of less selective catalytic species.

Solutions:

  • Ratio Optimization: Screen different ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.2:1). A slight excess of the ligand is often beneficial.

In some cases, additives can enhance enantioselectivity by influencing the catalyst structure or the reaction mechanism.

Solutions:

  • Screening Additives: Depending on the reaction type, consider the addition of Lewis acids, Brønsted acids, or other coordinating species in catalytic amounts.

Impurities in the substrate can sometimes react with the catalyst or interfere with the desired reaction pathway.

Solutions:

  • Substrate Purification: Ensure the substrate is of high purity. Recrystallization or chromatography may be necessary.

G start Low Enantioselectivity Observed check_purity Verify Ligand, Metal, and Substrate Purity start->check_purity optimize_ratio Optimize Ligand:Metal Ratio (e.g., 1:1, 1.1:1) check_purity->optimize_ratio If purity is high screen_solvent Solvent Screening (CH₂Cl₂, Toluene, THF) optimize_ratio->screen_solvent screen_temp Temperature Screening (-20°C, 0°C, RT) screen_solvent->screen_temp check_additives Investigate Additives (e.g., Lewis Acids) screen_temp->check_additives high_ee High Enantioselectivity Achieved check_additives->high_ee

Caption: A systematic workflow for troubleshooting low enantioselectivity in this compound catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a this compound catalyzed reaction?

A1: Catalyst loading can vary depending on the specific reaction, but a typical starting point is 1-5 mol% of the metal precursor and a slightly higher molar ratio of the SpiroBOX ligand. Optimization experiments are recommended to determine the ideal loading for your system.[2]

Q2: How do I choose the appropriate metal precursor for my reaction?

A2: The choice of metal precursor is dictated by the type of reaction you are performing. For example, copper(I) and copper(II) triflate are commonly used for cyclopropanation and O-H insertion reactions, while palladium(II) acetate is often employed for allylic alkylations.[3]

Q3: How stable are the this compound-metal complexes?

A3: The stability of the complex depends on the metal and the reaction conditions. While the solid ligand is generally stable, the metal complexes in solution can be sensitive to air and moisture. It is best practice to prepare the active catalyst in situ under an inert atmosphere.

Q4: Can I use the this compound ligand for high-temperature reactions?

A4: While many asymmetric reactions catalyzed by SpiroBOX ligands are run at or below room temperature to maximize enantioselectivity, the thermal stability of the ligand itself is generally good. However, high temperatures can lead to catalyst decomposition or the formation of achiral catalytic species, resulting in lower enantioselectivity.

Q5: Are there any known side reactions to be aware of?

A5: Side reactions are highly dependent on the specific transformation. For example, in some multi-component reactions, the formation of two-component byproducts can compete with the desired three-component product.[3] Careful analysis of the crude reaction mixture by techniques like ¹H NMR or LC-MS can help identify byproducts and guide optimization efforts.

Visualization of Key Concepts

This compound Ligand Structure

G Structure of this compound node_A

Caption: The rigid C2-symmetric structure of the this compound ligand.

Proposed Catalytic Cycle for a Cu-SpiroBOX Catalyzed Reaction

G catalyst Cu(I)-SpiroBOX intermediate1 Substrate-Catalyst Complex catalyst->intermediate1 + Substrate(s) substrate Substrate(s) intermediate2 Key Intermediate intermediate1->intermediate2 Reaction Step 1 product Product intermediate2->product Reaction Step 2 product->catalyst - Product (Catalyst Regeneration)

Caption: A generalized catalytic cycle for a copper-catalyzed reaction using a SpiroBOX ligand.

References

  • BenchChem. (2025). Common side reactions and byproducts in spirooxindole synthesis.
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology, 10(6), 1234-1239.
  • Beilstein Journal of Organic Chemistry. (2015).
  • MDPI. (2020). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands.
  • PubMed. (2009).
  • Semantic Scholar. (2009).
  • ResearchGate. (2018). Scheme 15. Asymmetric Cu(I)
  • MDPI. (2022).
  • RSC Publishing. (2021).
  • SciSpace. (2012). Synthesis and characterization of transition metal complexes derived from some biologically active furoic acid hydrazones.
  • ResearchGate. (2019). Ca(II), Sr(II) and Ba(II)
  • PMC. (2014). Structural basis for substrate targeting and catalysis by fungal polysaccharide monooxygenases.
  • PMC. (2025).
  • ResearchGate. (2018). (PDF)
  • Beilstein Journal of Organic Chemistry. (2015). Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor.
  • Zhou, Q.-L. Group. (2019).

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Technical Support Center: Optimizing Enantioselectivity with (Ra,S,S)-SpiroBOX Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of (Ra,S,S)-SpiroBOX ligands in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of achieving high enantioselectivity, with a specific focus on the critical role of the solvent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions.

Introduction: The Power of SpiroBOX and the Subtlety of the Solvent

The this compound ligand is a C₂-symmetric chiral bis(oxazoline) ligand renowned for its rigid spirocyclic backbone.[1] This rigidity creates a well-defined and constrained chiral environment around the metal center, which is essential for high levels of stereoinduction in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Michael additions, and N-H insertion reactions.[2][3][4]

However, the success of a stereoselective reaction does not solely depend on the ligand and metal precursor. The solvent, often considered a mere medium for the reaction, plays a crucial and active role in the catalytic cycle.[5] It can influence the conformation of the catalyst-substrate complex, the stability of transition states, and even the aggregation state of the catalyst.[6] Therefore, a thoughtful approach to solvent selection and optimization is paramount to unlocking the full potential of your this compound-catalyzed reaction.

This guide will provide you with the expertise to diagnose and resolve solvent-related issues that may be impacting your enantioselectivity.

Troubleshooting Guide: A Deeper Dive into Solvent Effects

This section is structured in a question-and-answer format to directly address common challenges encountered during experimentation.

Q1: My enantioselectivity is disappointingly low (<80% ee). Where do I start with solvent optimization?

A1: Low enantioselectivity is a common hurdle. Before making drastic changes to your reaction, a systematic evaluation of the solvent is a logical and often fruitful first step. The solvent's properties can directly impact the energy difference between the diastereomeric transition states that lead to the two enantiomers of your product.

Potential Causes & Actionable Solutions:

  • Suboptimal Solvent Polarity: The polarity of the solvent can affect the stability of the catalyst-substrate complex and the transition state.

    • Expert Insight: There is not always a linear correlation between solvent polarity (e.g., dielectric constant) and enantioselectivity. The key is to find a solvent that provides the optimal balance of solubility for all components while favoring the more ordered, stereodifferentiating transition state.

    • Recommendation: Begin by screening a range of solvents with varying polarities. A good starting point includes a non-polar solvent (e.g., toluene or hexanes), a moderately polar aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)), and a more polar aprotic solvent (e.g., acetone or ethyl acetate). Avoid protic solvents like methanol or ethanol in the initial screen, as they can coordinate to the metal center and inhibit catalysis or lead to undesired side reactions.

  • Coordinating vs. Non-coordinating Solvents: Solvents can be broadly classified as coordinating (e.g., THF, acetonitrile) or non-coordinating (e.g., toluene, DCM, hexanes). Coordinating solvents can compete with the substrate for binding to the metal center, which can have a profound effect on the reaction's outcome.

    • Expert Insight: In some cases, a weakly coordinating solvent can be beneficial by stabilizing the active catalyst. However, a strongly coordinating solvent can block the substrate from accessing the catalytic site in the desired orientation, leading to a drop in enantioselectivity. The most common coordination number for metal-bis(oxazoline) complexes is four to six, leaving two to four sites available for interaction with substrates or solvent molecules.

    • Recommendation: If you are using a coordinating solvent like THF and observing low ee, try switching to a non-coordinating solvent like DCM or toluene. Conversely, if your reaction is sluggish or gives low ee in a non-coordinating solvent, a weakly coordinating solvent might be beneficial.

Q2: I'm seeing a significant drop in enantioselectivity when I scale up my reaction. Could the solvent be the culprit?

A2: Yes, solvent-related issues are often magnified during scale-up. What might be a minor issue at the milligram scale can become a major problem at the gram scale or beyond.

Potential Causes & Actionable Solutions:

  • Trace Water Content: The most common culprit is a change in the water content of the solvent. Anhydrous conditions are often crucial for high enantioselectivity. Larger volumes of solvent are more likely to be contaminated with water, either from the bottle or from atmospheric moisture during transfer.

    • Expert Insight: Water can hydrolyze the catalyst, deactivate it, or alter the coordination sphere of the metal, leading to a non-stereoselective background reaction.

    • Recommendation: Always use freshly distilled or commercially available anhydrous solvents. For larger scale reactions, consider drying the solvent over activated molecular sieves (4Å) immediately before use.

  • Solvent Purity: Impurities in the solvent can act as catalyst poisons or alternative ligands. The impurity profile can vary between different grades and even different batches of the same solvent.

    • Recommendation: Use the highest purity solvent available. If you suspect an issue with a particular batch of solvent, try a new bottle from a different lot number or a different supplier.

Q3: My catalyst and/or substrate have poor solubility in the optimal solvent for enantioselectivity. What are my options?

A3: This is a classic dilemma in asymmetric catalysis. Sacrificing enantioselectivity for the sake of solubility is not an ideal solution.

Potential Causes & Actionable Solutions:

  • Solvent Mixtures: A mixture of solvents can sometimes provide the right balance of solubility and stereochemical control.

    • Expert Insight: By titrating a co-solvent into your optimal solvent, you can often improve solubility without a significant drop in enantioselectivity. An intriguing solvent effect was observed in one study where using hexane as a co-solvent decreased both yield and selectivity, but switching the co-solvent to toluene restored the high selectivity.[5]

    • Recommendation: Systematically screen solvent mixtures. For example, if your reaction works best in toluene but your substrate is poorly soluble, try adding small amounts of a more polar, non-coordinating co-solvent like DCM or a weakly coordinating solvent like diethyl ether. Start with ratios like 10:1, 5:1, and 2:1 of the primary solvent to the co-solvent.

  • Temperature Adjustment: Increasing the reaction temperature can improve solubility. However, this often comes at the cost of lower enantioselectivity, as the energy difference between the diastereomeric transition states becomes less significant at higher temperatures.

    • Recommendation: If you must increase the temperature to achieve solubility, do so incrementally (e.g., from room temperature to 40 °C). It is a trade-off that needs to be carefully evaluated for your specific reaction.

Frequently Asked Questions (FAQs)

  • What is the fundamental mechanism by which a solvent influences enantioselectivity in a this compound catalyzed reaction? The solvent can influence the equilibrium between different catalyst species in solution. For instance, a coordinating solvent can occupy one of the metal's coordination sites, altering the shape of the chiral pocket that the substrate enters. This can favor a different binding orientation of the substrate, leading to a change in the facial selectivity of the reaction.

  • How should I select an initial set of solvents for a screening experiment? A good initial screen should cover a range of solvent properties. We recommend selecting at least one solvent from each of the following categories:

    • Aromatic Hydrocarbons: Toluene, o-xylene

    • Aliphatic Hydrocarbons: Hexanes, cyclohexane

    • Chlorinated Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE)

    • Ethers: Diethyl ether, tetrahydrofuran (THF), methyl tert-butyl ether (MTBE)

    • Esters: Ethyl acetate

    • Ketones: Acetone (use with caution, as it can sometimes act as a substrate)

  • Is there a direct correlation between a solvent's dielectric constant and the observed enantioselectivity? Generally, no. While the dielectric constant is a measure of a solvent's polarity, it is too simplistic a parameter to predict enantioselectivity. Other factors, such as the solvent's ability to form hydrogen bonds, its coordinating ability, and its shape, are often more important.

  • How critical is it to use anhydrous solvents? Extremely critical. Even trace amounts of water can have a detrimental effect on many metal-catalyzed reactions. Water can act as a competing ligand, hydrolyze the catalyst, or promote achiral background reactions, all of which can lead to a significant decrease in enantioselectivity.

Data Presentation: The Impact of Solvent Choice

The following table provides an illustrative example of how enantioselectivity can vary significantly with the choice of solvent in a hypothetical Cu(I)-catalyzed reaction using a SpiroBOX ligand.

EntrySolventDielectric Constant (ε)Enantiomeric Excess (% ee)
1Toluene2.492
2Hexanes1.985
3Dichloromethane (DCM)9.195
4Tetrahydrofuran (THF)7.568
5Diethyl Ether4.388
6Acetone2145
7Acetonitrile37.515

Note: This data is representative and intended for illustrative purposes only. Optimal solvent conditions must be determined experimentally for each specific reaction.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a this compound Catalyzed Reaction

Objective: To identify the optimal solvent for achieving high enantioselectivity in a given reaction.

Methodology:

  • Preparation:

    • Set up a series of identical small-scale reactions in parallel (e.g., in a vial block).

    • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents from a freshly opened bottle or that have been freshly distilled.

  • Reaction Setup:

    • In each vial, under an inert atmosphere, add the metal precursor (e.g., Cu(OTf)₂ or Ni(ClO₄)₂·6H₂O) and the this compound ligand.

    • Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the catalyst complex.

    • Add the solvent to be tested to each vial.

    • Add the substrate, followed by the reagent, to initiate the reaction.

  • Reaction Monitoring and Analysis:

    • Stir all reactions at the same temperature for the same amount of time.

    • Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reactions are complete, quench them appropriately.

    • Work up each reaction identically.

    • Determine the enantiomeric excess of the product in each reaction using chiral high-performance liquid chromatography (HPLC) or chiral GC.

  • Data Interpretation:

    • Compare the enantioselectivities obtained in the different solvents to identify the optimal medium for your reaction.

    • If promising results are obtained in more than one solvent, consider further optimization of other reaction parameters (e.g., temperature, concentration) in those solvents.

Visualizations

Diagram 1: Proposed Mechanism of Solvent Influence on the Chiral Pocket

Solvent_Influence Mechanism of Solvent Coordination cluster_catalyst SpiroBOX-Metal Complex cluster_non_coordinating Non-Coordinating Solvent cluster_coordinating Coordinating Solvent Metal Metal SpiroBOX SpiroBOX Metal->SpiroBOX Bidentate Coordination Substrate Substrate Metal->Substrate Optimal Binding Solvent Solvent Metal->Solvent Coordination Substrate_B Substrate Metal->Substrate_B Hindered Binding Transition_State_A Favored Transition State (High ee) Substrate->Transition_State_A Transition_State_B Disfavored Transition State (Low ee) Substrate_B->Transition_State_B

Caption: Solvent molecules can compete with the substrate for coordination to the metal center, altering the stereochemical outcome.

Diagram 2: Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Workflow Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_solvent Is the solvent anhydrous and high purity? start->check_solvent dry_solvent Use freshly dried, high-purity solvent. check_solvent->dry_solvent No solvent_screen Perform a systematic solvent screen. check_solvent->solvent_screen Yes dry_solvent->solvent_screen analyze_results Analyze ee vs. solvent properties (polarity, coordinating ability). solvent_screen->analyze_results optimize_temp Optimize temperature in the best solvent. analyze_results->optimize_temp lower_temp Lower the reaction temperature. optimize_temp->lower_temp No Improvement success High Enantioselectivity Achieved optimize_temp->success Improved lower_temp->success Improved re_evaluate Re-evaluate other parameters (ligand, metal, substrate). lower_temp->re_evaluate No Improvement

Sources

Technical Support Center: (Ra,S,S)-SpiroBOX Catalyst Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Ra,S,S)-SpiroBOX catalyst systems. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the application of these powerful chiral catalysts. Our focus is on providing practical, mechanistically grounded solutions to ensure the optimal performance, longevity, and reproducibility of your catalytic reactions.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of this compound catalysts.

Q1: What is the general stability of this compound metal complexes?

A: The solid, uncomplexed this compound ligand is typically a stable organic molecule that can be stored long-term under an inert atmosphere at cool temperatures. However, the stability of the catalytically active metal complex (e.g., with Cu(II), Fe(II), Pd(II)) is highly dependent on the specific metal, its counter-ion, and the reaction environment. In solution, many of these complexes are sensitive to air, moisture, and elevated temperatures.[1] For instance, while a solid catalyst might be stable for months, its solution-state counterpart could lose activity within hours if exposed to air.[1]

Q2: How critical is the purity of substrates and solvents for my reaction?

A: Extremely critical. The performance of a chiral Lewis acid catalyst like a SpiroBOX complex is highly susceptible to impurities. Trace amounts of water, amines, or other coordinating species can act as competitive ligands or poisons, leading to catalyst deactivation.[2] Similarly, impurities in the substrate can react with the catalyst to form inactive species. Always use reagents and solvents of the highest possible purity, and employ rigorous drying techniques. The impact of impurities can range from reduced reaction rates to a complete loss of enantioselectivity.[3][4]

Q3: I am observing low or inconsistent enantioselectivity. Is the catalyst always the problem?

A: While catalyst integrity is a primary suspect, other factors can significantly impact enantioselectivity.[5] Sub-optimal reaction conditions are a common cause. The choice of solvent can influence the conformation and stability of the catalyst-substrate transition state, directly affecting the enantiomeric excess (ee).[5][6] Temperature also plays a crucial role; lower temperatures often lead to higher enantioselectivity by reducing the system's kinetic energy and favoring the more ordered, stereodifferentiating transition state.[1] It is also important to recognize that different diastereomers of spiro-ligands can exhibit vastly different catalytic activities and selectivities for the same reaction.[7]

Q4: Can I recycle or reuse my this compound catalyst?

A: Catalyst recycling is highly desirable but presents challenges. In principle, if the catalyst remains structurally intact and can be recovered from the reaction mixture, it can be reused. However, deactivation during the reaction or workup is common. Studies on related immobilized bis(oxazoline)-copper complexes have shown that a loss of product yield and enantioselectivity can occur upon reuse.[8] This loss of performance is often attributed to subtle structural degradation, metal leaching, or poisoning from accumulated byproducts.[9] Successful recycling requires careful optimization of both the reaction and the catalyst recovery procedure.

II. Troubleshooting Guide: Diagnosing Catalyst Deactivation

This guide provides a systematic approach to identifying the root cause of catalyst deactivation or underperformance. Issues are categorized by observable symptoms in a question-and-answer format.

Symptom 1: No or Low Conversion

Q: My reaction has stalled or shows minimal product formation. What is the likely cause?

A: A lack of conversion points to a severely inhibited or deactivated catalyst. The primary suspects are chemical poisoning and gross mishandling.

Possible Causes & Diagnostic Workflow:

  • Moisture Poisoning (Hydrolysis): SpiroBOX-metal complexes are Lewis acids and are highly susceptible to hydrolysis. Water in your solvents or on your glassware can react with the metal center, forming inactive metal-hydroxide species.[7][10]

    • Diagnosis: Run a control reaction using freshly distilled, anhydrous solvents and oven-dried glassware under a rigorously inert atmosphere (e.g., in a glovebox). If the reaction proceeds, water was the likely culprit.

    • Solution: Implement stringent anhydrous techniques. Use activated molecular sieves (ensure they are compatible with your reagents) to dry solvents and reaction mixtures.[5]

  • Ligand-Based Poisoning: Impurities with strong coordinating groups (e.g., amines, thiols, phosphines) in your substrate or solvent can bind tightly to the metal center, displacing the SpiroBOX ligand or blocking the active site.

    • Diagnosis: Check the purity of your starting materials via NMR, GC-MS, or other relevant analytical techniques. Purify the substrate and re-run the reaction.

    • Solution: Purify all reagents before use. If the substrate itself contains a coordinating group, a different catalytic system or a protecting group strategy may be necessary.

  • Incorrect Catalyst Formation/Activation: The in situ formation of the active catalyst from the ligand and metal salt is a critical step. Incorrect stoichiometry, impure metal salts, or inappropriate solvent can lead to the formation of an inactive or poorly active species.

    • Diagnosis: If possible, characterize the catalyst complex separately via techniques like UV-Vis or NMR before adding the substrate. Compare the spectral data to literature reports.

    • Solution: Ensure accurate measurement of both ligand and metal salt. Stir the ligand and metal salt in the reaction solvent for the recommended time to ensure complete complexation before adding the substrate.

Symptom 2: Good Conversion but Low Enantioselectivity

Q: I am forming the desired product, but the enantiomeric excess (ee) is much lower than expected. Why?

A: This common issue suggests that while a catalytic process is occurring, the well-defined chiral environment required for stereocontrol has been compromised.

Possible Causes & Diagnostic Workflow:

  • Thermal Degradation: Higher reaction temperatures can provide enough energy to overcome the activation barrier for non-selective pathways. The catalyst-substrate complex may also become more flexible, reducing facial discrimination. In severe cases, the catalyst complex itself can begin to decompose.[11][12]

    • Diagnosis & Solution: Perform a temperature screen. Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the effect on ee.[1] Often, a significant improvement in enantioselectivity is observed at lower temperatures.

  • Formation of Off-Cycle Achiral Catalysts: If the SpiroBOX ligand partially dissociates from the metal center, the resulting "free" metal salt can often catalyze the reaction in a non-enantioselective manner. This leads to the formation of a racemic product alongside the enantioenriched product, eroding the overall ee.

    • Diagnosis: This is difficult to diagnose directly. However, it is often exacerbated by coordinating solvents or impurities that can promote ligand dissociation.

    • Solution: Re-evaluate your solvent choice. A less coordinating solvent may stabilize the chiral complex.[5] Increasing the ligand-to-metal ratio slightly (e.g., from 1.1:1 to 1.2:1) can sometimes suppress the background reaction by ensuring all metal centers are complexed.

  • Substrate Incompatibility: The "lock-and-key" model is crucial in asymmetric catalysis. The specific geometry of your substrate may not be an ideal fit for the chiral pocket of the this compound catalyst, leading to poor stereochemical communication.

    • Diagnosis: Review the literature for successful examples using substrates similar to yours with this catalyst. If your substrate is significantly different, incompatibility is a real possibility.

    • Solution: While challenging, minor structural modifications to the substrate can sometimes improve the ee. Alternatively, screening a different class of chiral ligands may be necessary.

Visualizing Deactivation Pathways

The following diagram illustrates the primary pathways leading to the deactivation of a generic SpiroBOX-Metal catalyst complex.

DeactivationPathways Active Active Catalyst [this compound]-M(II)X₂ Inactive_Hydrolysis Inactive Hydrolyzed Species [this compound]-M(II)(OH)X Active->Inactive_Hydrolysis H₂O (Moisture) Inactive_Poison Poisoned Complex [this compound]-M(II)(P)X Active->Inactive_Poison Poison (P) (e.g., R-NH₂) Inactive_Thermal Decomposed Products (Degraded Ligand + Metal Salts) Active->Inactive_Thermal High Temp (Δ) Free_Metal Achiral Catalyst M(II)X₂ Active->Free_Metal Ligand Dissociation Racemic_Product Racemic Product Free_Metal->Racemic_Product Background Reaction

Caption: Common deactivation pathways for SpiroBOX-metal catalysts.

III. Catalyst Regeneration Protocols

Direct, validated regeneration protocols for deactivated SpiroBOX catalysts are not widely published. Deactivation, particularly through ligand degradation, is often irreversible. Therefore, the most effective strategy is prevention . However, if deactivation is suspected to be due to reversible poisoning, the following general procedures may be attempted.

NOTE: These are experimental procedures and success is not guaranteed. They should be performed with caution.

Protocol 1: Regeneration from Water or Protic Solvent Poisoning

This protocol is intended for cases where the catalyst has been exposed to moisture, leading to the formation of inactive hydroxide species. The goal is to remove the water and attempt to reform the active species.

Step-by-Step Methodology:

  • Solvent Removal: Carefully remove the reaction solvent under reduced pressure, avoiding excessive heat.

  • Azeotropic Drying: Add a high-purity, anhydrous solvent like toluene to the flask containing the deactivated catalyst. Remove the toluene under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual water.

  • High Vacuum Drying: Place the flask under high vacuum for several hours to remove all traces of solvent and moisture.

  • Re-solvation and Use: Re-dissolve the dried catalyst residue in fresh, anhydrous reaction solvent under a strict inert atmosphere. The regenerated catalyst solution should be used immediately.

Protocol 2: Removal of Non-Coordinating Impurities

If deactivation is suspected from non-coordinating organic impurities or byproducts, a careful precipitation and wash may be attempted.

Step-by-Step Methodology:

  • Precipitation: If the catalyst is soluble in the reaction solvent, attempt to precipitate it by adding a non-polar anti-solvent (e.g., hexanes), assuming the catalyst is insoluble in it.

  • Isolation: Isolate the precipitated solid catalyst by filtration under an inert atmosphere.

  • Washing: Gently wash the solid catalyst with a small amount of the anti-solvent to remove adsorbed impurities. Be aware that excessive washing can lead to product loss.[13]

  • Drying: Dry the recovered catalyst thoroughly under high vacuum.

  • Test Activity: Use a small amount of the recovered catalyst in a test reaction to assess if its activity has been restored.

Visualizing the Regeneration Workflow

This diagram outlines the logical flow for attempting catalyst regeneration.

RegenerationWorkflow Start Deactivated Catalyst (Low Conversion/ee) Diagnosis Diagnose Cause Start->Diagnosis Water Suspected Moisture Poisoning Diagnosis->Water Yes Impurities Suspected Reversible Poisoning Diagnosis->Impurities Maybe Irreversible Suspected Ligand Degradation Diagnosis->Irreversible Likely Proto1 Protocol 1: Azeotropic Drying Water->Proto1 Proto2 Protocol 2: Precipitation/Wash Impurities->Proto2 End_Fail Discard & Prepare Fresh Catalyst Irreversible->End_Fail End_Success Test Small Scale & Reuse Proto1->End_Success Proto2->End_Success

Caption: Decision workflow for catalyst regeneration.

Summary of Key Parameters for Troubleshooting
ParameterCommon IssueRecommended Action
Solvent Presence of water or coordinating impurities.Use anhydrous grade solvents; pass through activated alumina.[6]
Temperature Too high, leading to low ee or decomposition.Screen reactions at lower temperatures (e.g., 0 °C to -78 °C).[1]
Atmosphere Presence of oxygen or moisture.Maintain a rigorously inert atmosphere (N₂ or Ar) throughout.
Reagents Impurities in substrate or other reagents.Purify all starting materials; check purity by NMR/GC.[3]
Catalyst Loading Too low for effective conversion.Ensure accurate catalyst loading as per literature protocols.

IV. References

  • Diastereomeric SPIROL-Based Ligands in Asymmetric Catalysis. MDPI.

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.

  • Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions. ACS Publications.

  • Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions. National Institutes of Health.

  • Lewis-Acid Catalyzed Organic Reactions in Water. ResearchGate.

  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. BenchChem.

  • Reactivity of (bi-Oxazoline)organonickel Complexes and Revision of a Catalytic Mechanism. National Institutes of Health.

  • Technical Support Center: Troubleshooting Low Enantioselectivity with (R)-DTB-SpiroPAP. BenchChem.

  • C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. National Institutes of Health.

  • Plausible explanation for the low enantioselectivity observed. ResearchGate.

  • Uniquely Enabling Mechanism for Bis-oxazoline Copper(II)-Catalyzed Azidation of Pyranosides and Furanosides. UNC Chemistry Department.

  • Bis(oxazoline)-copper complexes, immobilized by electrostatic interactions, as catalysts for enantioselective aziridination. Semantic Scholar.

  • Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation. MDPI.

  • Classification of bis(oxazoline)‐metal catalyses. ResearchGate.

  • Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI.

  • Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. National Institutes of Health.

  • Bis(oxazoline) Iron Complexes Enable Tuning of Lewis Acidity for Catalytic Carbonyl–Olefin Metathesis. ResearchGate.

  • Bisoxazoline ligand. Wikipedia.

  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Der Pharma Chemica.

  • Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline). ResearchGate.

  • The Thermal Stability of Ciprofloxacin Complexes with Magnesium(II), Zinc(II) and Cobalt(II). ResearchGate.

  • A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. MDPI.

  • Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry.

  • Low-Cost Mechanism-Informed Features Enable Transferable Enantioselectivity Predictions from Sparse Data. ChemRxiv.

  • Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes. MDPI.

  • Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. National Institutes of Health.

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. University of Strathclyde.

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.

  • Effects of solvents and impurity on crystallization kinetics and crystal properties in a reactive crystallization of paracetamol. ResearchGate.

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. National Institutes of Health.

Sources

reducing side reactions in Friedel-Crafts alkylation with (Ra,S,S)-SpiroBOX

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric Friedel-Crafts alkylation using the (Ra,S,S)-SpiroBOX ligand system. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this powerful catalytic reaction, troubleshoot common challenges, and optimize for high yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound ligand and why is it used in Friedel-Crafts alkylation?

A1: The this compound ligand is a C2-symmetric chiral bis(oxazoline) ligand featuring a spirobiindane backbone. This rigid and well-defined chiral scaffold creates a unique steric and electronic environment around a coordinated metal center (commonly copper or nickel). In Friedel-Crafts alkylation, this chiral complex acts as a Lewis acid catalyst, activating the electrophile and controlling the facial selectivity of the nucleophilic attack by the aromatic substrate. This control leads to the formation of a specific enantiomer of the product, which is crucial in the synthesis of chiral pharmaceuticals and other fine chemicals.

Q2: What are the most common side reactions encountered in Friedel-Crafts alkylation with this compound, and how can they be minimized?

A2: The most prevalent side reactions are polyalkylation and carbocation rearrangements .

  • Polyalkylation occurs when the mono-alkylated product, which is often more electron-rich and thus more reactive than the starting arene, undergoes further alkylation.[1] This can be minimized by using a large excess of the aromatic substrate relative to the electrophile.[1]

  • Carbocation rearrangements happen when the intermediate carbocation rearranges to a more stable form before attacking the aromatic ring, leading to isomeric products.[2] This is a significant challenge with primary and some secondary alkylating agents. A common strategy to circumvent this is to use Friedel-Crafts acylation followed by a reduction step, as the acylium ion intermediate is resonance-stabilized and does not rearrange.[3]

This guide will delve deeper into specific strategies to control these side reactions within the context of the this compound system.

Q3: Which metal precursors are typically used with the this compound ligand for this reaction?

A3: Copper(I) and Copper(II) salts are frequently employed, with Cu(OTf)₂ being a common choice. Nickel(II) complexes, such as Ni(ClO₄)₂·6H₂O, have also been shown to be highly effective, offering excellent yields and enantioselectivities in the Friedel-Crafts alkylation of indoles with nitroalkenes.[4][5] The choice of metal salt can significantly impact the catalyst's activity and selectivity, and screening of different metal precursors is often a crucial step in reaction optimization.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during Friedel-Crafts alkylation using the this compound ligand.

Issue 1: Low Enantioselectivity (Low ee%)

Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following factors should be investigated systematically.

  • Possible Cause: Suboptimal Lewis Acid/Ligand Ratio

    • Explanation: The formation of the active chiral catalyst requires the correct stoichiometry between the metal precursor and the SpiroBOX ligand. An incorrect ratio can lead to the presence of achiral Lewis acids or catalytically inactive species.

    • Troubleshooting Steps:

      • Verify Stoichiometry: Ensure the accurate measurement of both the metal salt and the this compound ligand. A slight excess of the ligand is sometimes beneficial.

      • Pre-formation of the Catalyst: Consider pre-stirring the metal salt and the ligand in the reaction solvent for a period (e.g., 30-60 minutes) before adding the substrates to ensure the formation of the chiral complex.

  • Possible Cause: Inappropriate Solvent Choice

    • Explanation: The solvent plays a critical role in catalysis, influencing the solubility of reagents, the stability of intermediates, and the geometry of the transition state.

    • Troubleshooting Steps:

      • Solvent Screening: Perform a solvent screen using a range of polar and non-polar aprotic solvents. For the Ni(II)/spiroBox catalyzed alkylation of indoles, chloroform (CHCl₃) was found to be optimal.[4] Other commonly used solvents include dichloromethane (CH₂Cl₂), toluene, and THF.

      • Anhydrous Conditions: Ensure all solvents are rigorously dried. Water can hydrolyze the Lewis acid, leading to the formation of achiral Brønsted acids that can catalyze the background reaction non-selectively.

  • Possible Cause: Incorrect Reaction Temperature

    • Explanation: Temperature can have a profound effect on enantioselectivity.[6][7] Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Troubleshooting Steps:

      • Temperature Optimization: If the reaction proceeds at room temperature, try lowering the temperature to 0 °C, -20 °C, or even -78 °C. Monitor the reaction progress, as lower temperatures will also decrease the reaction rate.

      • Controlled Cooling: Ensure consistent and accurate temperature control throughout the reaction.

Issue 2: Low Product Yield

Low conversion of starting materials to the desired product can be attributed to several factors.

  • Possible Cause: Catalyst Inactivation

    • Explanation: The Lewis acid catalyst can be deactivated by impurities in the reagents or solvent, particularly water.

    • Troubleshooting Steps:

      • Reagent and Solvent Purity: Use freshly purified reagents and anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture and oxygen.

  • Possible Cause: Insufficient Catalyst Loading

    • Explanation: While catalytic amounts are desired, in some cases, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 15 mol%). In the Ni(II)/spiroBox system, increasing the catalyst loading from 5% to 10% was shown to improve the enantiomeric excess.[4]

  • Possible Cause: Poor Substrate Reactivity

    • Explanation: The electronic properties of both the aromatic nucleophile and the electrophile significantly influence the reaction rate. Electron-rich arenes and highly activated electrophiles will react faster.

    • Troubleshooting Steps:

      • Modify Reaction Conditions: For less reactive substrates, increasing the reaction temperature or using a more active Lewis acid (if compatible with enantioselectivity) may be necessary.

      • Consider Alternative Substrates: If feasible, modifying the substrate with activating groups can enhance reactivity.

Issue 3: Formation of Polyalkylated Byproducts

The formation of di- or tri-alkylated products reduces the yield of the desired mono-alkylated compound.

  • Possible Cause: High Reactivity of the Mono-alkylated Product

    • Explanation: The introduction of an electron-donating alkyl group activates the aromatic ring, making the product more nucleophilic than the starting material.[1]

    • Troubleshooting Steps:

      • Use Excess Aromatic Substrate: Employ a significant excess of the aromatic nucleophile (e.g., 3-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with the starting material.

      • Slow Addition of Electrophile: Add the electrophile slowly to the reaction mixture to maintain a low concentration, further minimizing the chance of polyalkylation.

      • Substrate Modification: For highly reactive nucleophiles like indoles, introducing a temporary electron-withdrawing group can attenuate their reactivity and prevent polyalkylation.[8]

Issue 4: Presence of Isomeric Products (Carbocation Rearrangement)

The isolation of products with a different alkyl substitution pattern than expected is a clear indication of carbocation rearrangement.

  • Possible Cause: Unstable Carbocation Intermediate

    • Explanation: Primary carbocations are highly unstable and will readily rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts.[2]

    • Troubleshooting Steps:

      • Choose a Different Electrophile: If possible, select an electrophile that will generate a stable carbocation (e.g., a benzylic or tertiary carbocation) that is less prone to rearrangement.

      • Employ the Acylation-Reduction Strategy: This is the most robust solution.

        • Step 1: Friedel-Crafts Acylation: React the aromatic substrate with an acyl halide or anhydride. The resulting acylium ion is resonance-stabilized and does not rearrange.[3]

        • Step 2: Reduction: Reduce the ketone product to the desired alkyl group using methods such as the Wolff-Kishner or Clemmensen reduction.[3]

Experimental Protocols and Data

Optimizing Reaction Conditions: A Tabular Guide

The following table summarizes the impact of key reaction parameters on the outcome of the Ni(II)/(Ra,S,S)-SpiroBOX catalyzed Friedel-Crafts alkylation of indole with trans-β-nitrostyrene, based on literature data.[4]

ParameterVariationEffect on YieldEffect on Enantioselectivity (ee%)Recommendation
Lewis Acid Ni(OTf)₂HighModerateScreen different metal salts.
Ni(ClO₄)₂·6H₂OHighHighA good starting point for optimization.
Cu(OTf)₂LowLowMay require different conditions.
Solvent CH₂Cl₂GoodGoodA viable alternative.
CHCl₃ExcellentExcellentOptimal choice in this system.
TolueneModerateModerateCan be considered if others fail.
THFLowLowGenerally not recommended.
Temperature 20 °CHighLowNot ideal for high enantioselectivity.
0 °CHighHighOptimal for this specific reaction.
-20 °CLowerPotentially higherMay be necessary for highly reactive substrates.
Catalyst Loading 5 mol%HighGoodA good starting point.
10 mol%HighExcellentCan improve ee% for challenging substrates.
General Experimental Protocol: Ni(II)/(Ra,S,S)-SpiroBOX Catalyzed Alkylation of Indole

This protocol is adapted from Li, Y., et al. (2025).[4][5]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound (0.012 mmol) and Ni(ClO₄)₂·6H₂O (0.01 mmol) in anhydrous chloroform (1.0 mL).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

  • Add the nitroalkene (0.15 mmol) to the cooled catalyst solution and stir for 30 minutes.

  • Add the indole (0.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-alkylated indole.

Visualizing Key Concepts

Catalytic Cycle of Ni(II)/SpiroBOX in Friedel-Crafts Alkylation

G Proposed Catalytic Cycle A Ni(II)/SpiroBOX Catalyst (i) B Coordination with Nitroalkene (Intermediate ii) A->B + Nitroalkene C Nucleophilic Attack by Indole (Intermediate iii) B->C + Indole D Proton Transfer (Intermediate iv) C->D H+ shift E Product Release D->E Dissociation E->A Catalyst Regeneration

Caption: A simplified representation of the proposed catalytic cycle.[4]

Troubleshooting Workflow for Low Enantioselectivity

G Troubleshooting Low ee% Start Low Enantioselectivity Observed Check_Ratio Verify Metal/Ligand Ratio and Pre-form Catalyst Start->Check_Ratio Solvent_Screen Screen Anhydrous Solvents (e.g., CHCl3, CH2Cl2) Check_Ratio->Solvent_Screen If no improvement Temp_Opt Optimize Reaction Temperature (e.g., 0 °C, -20 °C) Solvent_Screen->Temp_Opt If no improvement Result Improved Enantioselectivity Temp_Opt->Result Successful Optimization

Caption: A decision tree for addressing low enantioselectivity.

References

  • Li, Y., Sun, S., Jiao, L., Gao, N., & Cao, G. (2025). Ni(II)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15, 7644-7648. [Link][4][5]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. [Link][8]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]

  • Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids. MDPI. [Link][9]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link][6]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. [Link][7]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link][1]

  • Friedel–Crafts reaction. Wikipedia. [Link][3]

  • Friedel-Crafts alkylation of an aromatic ring. YouTube. [Link][2]

Sources

Technical Support Center: Optimizing (Ra,S,S)-SpiroBOX Catalytic Performance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Ra,S,S)-SpiroBOX catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide

This section addresses common issues encountered during asymmetric catalysis using this compound ligands, with a focus on the critical role of temperature.

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a frequent challenge in asymmetric catalysis. Temperature plays a pivotal role in the energy difference between the diastereomeric transition states that lead to the two enantiomers.

Question: My reaction is producing a nearly racemic mixture. What is the first step to improve enantioselectivity?

Answer: The first and most critical parameter to investigate is the reaction temperature. In many asymmetric catalytic reactions, including those using SpiroBOX ligands, higher enantioselectivity is achieved at lower temperatures.[1] This is because the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers is often more pronounced at reduced temperatures. A systematic temperature screen is highly recommended.

Experimental Protocol: Temperature Screening for Optimal Enantioselectivity

  • Reaction Setup: Prepare a series of identical reactions in parallel. Ensure all reagent concentrations, catalyst loading, and solvent volumes are consistent across all reactions.

  • Temperature Control: Place each reaction in a precisely controlled temperature environment. Recommended starting points are room temperature (e.g., 20-25 °C), 0 °C (ice bath), -20 °C (freezer or cryocooler), -40 °C, and -78 °C (dry ice/acetone bath).[2]

  • Monitoring: Stir each reaction for a predetermined time. It is crucial to monitor the reaction progress, as lower temperatures will slow down the reaction rate.

  • Analysis: After the reaction time, quench all reactions simultaneously. Purify the product and determine the enantiomeric excess for each reaction temperature using chiral HPLC or GC.

  • Data Evaluation: Plot the enantiomeric excess (%) versus temperature (°C) to identify the optimal temperature for your specific transformation.

Question: I've lowered the temperature, but the enantioselectivity is still not satisfactory. What other temperature-related factors could be at play?

Answer: If lowering the temperature alone is insufficient, consider the following:

  • Catalyst Pre-formation and Temperature: The temperature at which you pre-form the active catalyst (the this compound-metal complex) can be crucial. In some cases, forming the complex at a slightly elevated temperature before cooling for the reaction can lead to a more homogenous and active catalyst. However, be cautious of thermal degradation.

  • Solvent Effects at Different Temperatures: The choice of solvent can significantly influence the outcome of the reaction, and its properties can change with temperature.[3] A solvent that is optimal at room temperature might not be the best choice at -78 °C. It's advisable to perform a solvent screen in conjunction with your temperature optimization.

Issue 2: Poor Yield and Low Conversion

While lower temperatures often favor enantioselectivity, they can also lead to a significant decrease in reaction rate, resulting in poor yields or incomplete conversion.

Question: Lowering the temperature improved my ee, but now my reaction does not go to completion. How can I improve the yield without sacrificing enantioselectivity?

Answer: This is a classic trade-off in catalysis. Here are some strategies to address it:

  • Prolonged Reaction Time: The simplest approach is to extend the reaction time. Monitor the reaction progress at the optimal temperature for enantioselectivity to determine the time required for acceptable conversion.

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can enhance the reaction rate at lower temperatures. However, this will also increase the cost of your process.

  • Concentration Effects: Increasing the concentration of your reactants can sometimes accelerate the reaction. However, be mindful that this can also lead to solubility issues at low temperatures or favor side reactions. A systematic study of concentration effects is recommended.

Data Presentation: Effect of Temperature on a Hypothetical SpiroBOX-Catalyzed Michael Addition

Temperature (°C)Enantiomeric Excess (ee%)Yield (%)Reaction Time (h)
2575952
092888
-20978524
-40997048
-78>994596

This table illustrates the common trend where lower temperatures lead to higher enantioselectivity but require longer reaction times and may result in lower yields if the reaction is not allowed to proceed to completion.

Issue 3: Irreproducible Results

Inconsistent outcomes between batches are a significant concern in research and development. Temperature fluctuations can be a major contributor to this problem.

Question: I am getting different ee values and yields when I repeat the same reaction. How can I ensure my results are reproducible?

Answer: Precise and consistent temperature control is paramount for reproducibility.

  • Accurate Temperature Monitoring: Use a calibrated thermometer or temperature probe placed directly in the reaction mixture (if possible) rather than relying on the temperature setting of the cooling bath.

  • Homogeneous Cooling: Ensure the entire reaction vessel is uniformly cooled. For larger scale reactions, this may require a cryostat with good circulation.

  • Consistent Addition Rates: For reactions where a reagent is added slowly, the rate of addition can affect the local temperature within the reaction mixture. Use a syringe pump for consistent and slow addition, especially for exothermic reactions.

Visualization: Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed temp_screen Perform Systematic Temperature Screen (-78°C to RT) start->temp_screen Primary Action check_purity Verify Ligand and Metal Precursor Purity temp_screen->check_purity Issue Persists success High Enantioselectivity Achieved temp_screen->success Issue Resolved solvent_screen Conduct Solvent Screen at Optimal Temperature check_purity->solvent_screen catalyst_formation Optimize Catalyst Pre-formation Conditions solvent_screen->catalyst_formation concentration Investigate Concentration Effects catalyst_formation->concentration concentration->success Issue Resolved re_evaluate Re-evaluate Substrate/Ligand Compatibility concentration->re_evaluate Issue Persists

Caption: A logical workflow for troubleshooting low enantioselectivity in SpiroBOX-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical operating temperature range for this compound catalyzed reactions?

While there is no universal range, many reactions using SpiroBOX ligands show good performance between -78 °C and room temperature.[1] The optimal temperature is highly dependent on the specific reaction, substrates, and metal center used.

Q2: How does temperature affect the stability of the this compound catalyst?

The thermal stability of the SpiroBOX ligand itself is generally high. However, the stability of the metal complex is the more critical factor.[4] Some complexes may be stable up to 150-250 °C, but prolonged exposure to elevated temperatures can lead to decomposition, resulting in a loss of catalytic activity and enantioselectivity.[4] It is always advisable to consult the literature for the specific metal complex you are using.

Q3: Can temperature influence the reaction mechanism or the active catalytic species?

Yes. In some catalytic systems, temperature can influence the equilibrium between different active catalytic species, only one of which may be highly enantioselective. This can lead to a non-linear relationship between temperature and enantioselectivity.

Q4: My reaction involves a kinetic resolution. How does temperature impact this?

In kinetic resolutions, the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers, is temperature-dependent.[5] Lowering the temperature generally increases the selectivity factor, leading to a more efficient resolution and higher enantiomeric excess of both the product and the unreacted starting material.[5][6]

Q5: Are there any computational tools that can help predict the optimal temperature?

Density Functional Theory (DFT) calculations can be used to model the transition states of the catalytic cycle.[7] By calculating the energy difference between the diastereomeric transition states, it is possible to predict the enantioselectivity at different temperatures. However, this requires specialized software and computational expertise.

Visualization: The Effect of Temperature on the Catalytic Cycle

G Lower Temperature increases the energy difference (ΔΔG‡) between the two transition states, leading to a higher ratio of k_R/k_S and thus higher enantioselectivity. cluster_0 Catalytic Cycle cluster_1 Energy Profile Catalyst Catalyst Catalyst-Substrate Complex Catalyst-Substrate Complex Catalyst->Catalyst-Substrate Complex Substrate Binding Transition State (R) Transition State (R) Catalyst-Substrate Complex->Transition State (R) k_R Transition State (S) Transition State (S) Catalyst-Substrate Complex->Transition State (S) k_S Reactants Reactants Product (R) Product (R) Transition State (R)->Product (R) Product (S) Product (S) Transition State (S)->Product (S) Product (R)->Catalyst Product Release Products Products Product (S)->Catalyst Product Release Energy Free Energy (G) TS_S TS_S TS_R TS_R

Sources

strategies to enhance diastereoselectivity with (Ra,S,S)-SpiroBOX

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Ra,S,S)-SpiroBOX Ligands

A Guide to Enhancing Diastereoselectivity in Asymmetric Catalysis

Welcome to the technical support center for this compound ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during the application of these powerful chiral ligands in asymmetric synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the complexities of stereoselective catalysis and maximize the diastereoselectivity of your reactions.

The rigid C2-symmetric spirocyclic backbone of SpiroBOX ligands is engineered to create a well-defined and sterically demanding chiral environment around a coordinated metal center. This unique architecture is paramount for inducing high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] However, achieving optimal diastereoselectivity often requires careful tuning of several reaction parameters. This guide will walk you through these critical variables, explaining the causality behind their influence and providing systematic approaches to optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the this compound ligand in inducing diastereoselectivity?

The this compound ligand is a C2-symmetric chiral bis(oxazoline) ligand.[3] Its primary function is to coordinate with a metal cation (typically a Lewis acid) to form a chiral catalyst complex. The rigid spiro backbone and the substituents on the oxazoline rings create a highly organized, three-dimensional chiral pocket around the metal's active site. When a substrate binds to this complex, the ligand's steric and electronic properties dictate the facial approach of the reacting partner, thereby controlling the formation of one diastereomer over the other. The rigidity of the spiro scaffold is crucial as it minimizes conformational flexibility in the transition state, leading to higher levels of stereochemical induction.[1]

Q2: Which types of reactions are most suitable for catalysis with this compound?

This compound and its derivatives have proven effective in a wide array of asymmetric reactions. These include, but are not limited to:

  • Friedel-Crafts Alkylations: The reaction of indoles or other electron-rich arenes with electrophiles like nitroalkenes.[4]

  • Michael Additions: Conjugate additions of nucleophiles to α,β-unsaturated compounds.[5][6]

  • Diels-Alder Reactions: [4+2] cycloadditions to form chiral six-membered rings.

  • Mukaiyama Aldol Reactions: The addition of silyl enol ethers to aldehydes or pyruvates.[7]

  • O-H Bond Insertions: Reactions of diazoesters with alcohols.[1][2]

The choice of reaction is often dictated by the ability of the substrates to coordinate effectively with the SpiroBOX-metal complex.

Q3: How is the active catalyst typically prepared?

The active catalyst is usually a complex of the SpiroBOX ligand and a metal salt. It is most often prepared in situ by mixing the ligand and the metal salt in the reaction solvent prior to the addition of the substrates.[8] This allows for the formation of the well-defined chelated metal complex that is essential for catalysis. While stable, isolable complexes can be prepared, the in situ method is generally more convenient for screening and optimization purposes.

Troubleshooting Guide: Enhancing Diastereoselectivity

Poor diastereoselectivity is a common hurdle in asymmetric catalysis. The following sections detail the critical parameters that influence the diastereomeric ratio (d.r.) in reactions catalyzed by this compound complexes and provide systematic troubleshooting strategies.

Issue 1: Low Diastereomeric Ratio (d.r.)

When a reaction produces an unsatisfactory mixture of diastereomers, a systematic optimization of the reaction conditions is necessary. The following parameters are the most common and impactful variables to investigate.

Q4: My reaction shows poor diastereoselectivity. What are the first parameters I should investigate?

The most influential and readily adjustable parameters are the Metal Salt (Lewis Acid) , Solvent , and Temperature . We recommend a multiparametric approach, but if you are starting your optimization, begin by screening different metal salts, as the nature of the metal center and its counterion is fundamental to the catalyst's activity and selectivity.

Below is a logical workflow for troubleshooting poor diastereoselectivity.

troubleshooting_workflow Start Problem: Low Diastereoselectivity Metal_Screen Step 1: Screen Metal Salts (e.g., Cu(OTf)₂, Ni(ClO₄)₂, Zn(OTf)₂) Start->Metal_Screen Initial Parameter Solvent_Screen Step 2: Screen Solvents (e.g., CH₂Cl₂, Toluene, THF, Et₂O) Metal_Screen->Solvent_Screen With best metal Temp_Screen Step 3: Optimize Temperature (e.g., RT, 0°C, -20°C, -78°C) Solvent_Screen->Temp_Screen With best solvent Concentration_Tune Step 4: Adjust Substrate Concentration Temp_Screen->Concentration_Tune Fine-tuning Analysis Analyze Results & Refine Concentration_Tune->Analysis

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Deep Dive into Key Parameters

Q5: How does the choice of metal salt (Lewis acid) and its counterion impact diastereoselectivity?

The metal ion is the heart of the catalytic center. Its size, coordination geometry, and Lewis acidity directly influence how the SpiroBOX ligand and the substrate bind, thereby altering the transition state geometry.

  • Causality: Different metals (e.g., Cu(II), Ni(II), Zn(II), Fe(II)) form complexes with varying bond lengths and angles.[1][8] This subtly changes the shape and accessibility of the chiral pocket. The counterion (e.g., OTf⁻, (ClO₄)⁻, SbF₆⁻, BArF⁻) also plays a critical role.[9][10] Weakly coordinating anions can lead to a more cationic and highly Lewis acidic metal center, which may enhance reactivity but sometimes at the cost of selectivity. Conversely, more coordinating anions can modulate the metal's Lewis acidity and influence the catalyst's stability and stereochemical control.[11][12]

  • Troubleshooting Protocol: Metal Salt & Counterion Screening

    • Setup: Prepare a series of parallel reactions. Use your standard reaction conditions (solvent, temperature, concentrations) as a baseline.

    • Variables: In each reaction, use the same molar percentage of the this compound ligand but vary the metal salt.

    • Execution:

      • To separate, dry flasks, add the this compound ligand (e.g., 10 mol%).

      • Add the corresponding metal salt (e.g., 10 mol%) to each flask under an inert atmosphere (N₂ or Ar).

      • Add the solvent and stir for 30-60 minutes at room temperature to allow for catalyst pre-formation.

      • Add the primary substrate, followed by the second reagent.

      • Run all reactions for the same duration.

    • Analysis: Quench the reactions and determine the diastereomeric ratio (d.r.) for each using ¹H NMR, GC, or HPLC.

  • Data Presentation: Example Metal Salt Screening

EntryMetal Salt (10 mol%)Diastereomeric Ratio (d.r.)Yield (%)
1Cu(OTf)₂75:2595
2Ni(ClO₄)₂·6H₂O92:888
3Zn(OTf)₂60:4099
4Fe(acac)₂85:1575
5Sc(OTf)₃55:4591

Conditions: this compound (10 mol%), CH₂Cl₂, 0 °C, 12 h.

Q6: What is the role of the solvent, and how should I approach solvent screening?

The solvent is not merely an inert medium; it can significantly influence the reaction's stereochemical outcome by stabilizing or destabilizing the diastereomeric transition states.[13]

  • Causality: Solvent properties like polarity, coordinating ability, and viscosity affect catalyst solubility, aggregation state, and the solvation of the transition state complex. A non-coordinating, non-polar solvent like toluene or dichloromethane often allows the intrinsic stereochemical preferences of the catalyst to dominate. In contrast, a coordinating solvent like THF or diethyl ether can compete for binding sites on the metal center, potentially altering the catalyst's structure and reducing its effectiveness.

  • Troubleshooting Protocol: Solvent Screening

    • Setup: Using the optimal metal salt identified previously, set up a series of parallel reactions.

    • Variables: Keep all other parameters constant (catalyst, temperature, concentration) and vary the solvent. Ensure all solvents are anhydrous.

    • Execution: Follow the catalyst preparation and reaction setup steps outlined in the metal screening protocol.

    • Analysis: Determine the d.r. and yield for each solvent.

  • Data Presentation: Example Solvent Screening

EntrySolventDiastereomeric Ratio (d.r.)Yield (%)
1CH₂Cl₂92:888
2Toluene95:591
3THF70:3098
4Et₂O80:2094
5CH₃CN65:3585

Conditions: this compound (10 mol%), Ni(ClO₄)₂·6H₂O (10 mol%), 0 °C, 12 h.

Q7: How does temperature affect diastereoselectivity, and what is the optimal approach for its optimization?

Temperature directly influences the thermodynamics and kinetics of the reaction. Lowering the temperature often enhances diastereoselectivity.

  • Causality: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the diastereomeric ratio. Lowering the temperature amplifies the impact of this energy difference, favoring the pathway through the lower-energy transition state. This generally leads to a higher d.r. However, this comes at the cost of a slower reaction rate. In some cases, a non-linear temperature effect may be observed, suggesting a change in the rate-determining step or catalyst aggregation state at different temperatures.

  • Troubleshooting Protocol: Temperature Optimization

    • Setup: Using the best metal salt and solvent combination, prepare several identical reactions.

    • Variables: Run each reaction at a different, controlled temperature.

    • Execution:

      • Prepare the catalyst solution at room temperature.

      • Cool each reaction vessel to the target temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C) before adding the reagents.

      • Monitor the reactions for completion, as lower temperatures will require longer reaction times.

    • Analysis: Determine the d.r. and yield for each temperature point.

transition_state cluster_0 Reaction Coordinate cluster_1 Reactants Reactants (Substrate + Reagent) TS_major Reactants->TS_major ΔG‡_major TS_minor Reactants->TS_minor ΔG‡_minor Product_major Product_major TS_major->Product_major Product_minor Product_minor TS_minor->Product_minor label_ddG ΔΔG‡ Energy Free Energy (G)

Caption: Energy profile showing diastereomeric transition states.

Q8: Can substrate concentration influence the outcome of the reaction?

Yes, substrate concentration can affect both the reaction rate and, in some cases, the selectivity.[14][15][16][17]

  • Causality: At very high concentrations, substrate or product inhibition can occur. More relevant to selectivity, the concentration can influence the aggregation state of the catalyst (monomer vs. dimer), and these different catalyst species may exhibit different selectivities.[8] In some systems, a background, non-catalyzed reaction might become more prominent at higher concentrations, leading to a decrease in the observed d.r.

  • Troubleshooting Protocol: Concentration Tuning

    • Setup: Using the optimized metal, solvent, and temperature, prepare a series of reactions with varying substrate concentrations (e.g., 0.05 M, 0.1 M, 0.2 M, 0.5 M).

    • Execution: Ensure the catalyst-to-substrate ratio (mol%) remains constant across all reactions.

    • Analysis: Compare the d.r. and reaction times. A balance must be struck between a practical reaction time and optimal selectivity.

References

  • Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. (n.d.). PMC. [Link]

  • Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS. [Link]

  • Inside or outside the box? Effect of substrate location on coordination-cage based catalysis. (n.d.). [Link]

  • Iron bis(oxazoline) complexes in asymmetric catalysis. (2015). RSC Publishing. [Link]

  • Counterion effects in the catalytic stereoselective synthesis of 2,3′-pyrrolidinyl spirooxindoles. (2014). Chemical Communications (RSC Publishing). [Link]

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1997). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 8(1), 1-45. [Link]

  • Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. (2021). MDPI. [Link]

  • Themed collection Mechanistic Studies in Catalysis. (n.d.). [Link]

  • New chiral bis(oxazoline) ligands for asymmetric catalysis. (n.d.). The University of Texas at Austin. [Link]

  • Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. (2021). PubMed. [Link]

  • Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags. (2023). MDPI. [Link]

  • Belokon, Y. N., et al. (2000). Rational design of highly diastereoselective, organic base-catalyzed, room-temperature Michael addition reactions. Journal of the American Chemical Society, 122(8), 1604-1611. [Link]

  • What are the effects of substrate concentration on an enzyme catalyzed reaction?. (2018). Quora. [Link]

  • Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis. (2024). ResearchGate. [Link]

  • Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. (2017). Beilstein Journals. [Link]

  • Rasappan, R., et al. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. [Link]

  • Johnson, J. S., & Johns, D. M. (2010). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. Organic letters, 12(7), 1484-1487. [Link]

  • Counterion Effects in Reductive Catalysis: Synthesis and Reactivity of Low-Valent Cobaltate Salts and Applications in Alkene Hydrogenation. (2025). [Link]

  • Nicastri, M. C., et al. (2021). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic letters, 23(15), 5896-5900. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. (2023). PubMed. [Link]

  • Meggers, E., & Lei, T. (2018). Preparation of chiral-at-metal catalysts and their use in asymmetric photoredox chemistry. Nature protocols, 13(3), 434-453. [Link]

  • Stereoselective Promiscuous Reactions Catalyzed by Lipases. (2018). MDPI. [Link]

  • Chirik, P. J., & Fried, S. D. (2021). Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. Accounts of Chemical Research, 54(17), 3374-3385. [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Counterion Effects in the Nucleophilic Substitution Reaction of the Acetate Ion with Alkyl Bromides in the Synthesis of Esters | Request PDF. (2012). ResearchGate. [Link]

  • Nicastri, M. C., et al. (2022). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society, 144(33), 15065-15070. [Link]

  • Mechanistic Investigations of Transition Metal-Catalyzed C–C and C–O Bond Formation Reactions. (2022). ResearchGate. [Link]

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Technical Support Center: Purification of Products from (Ra,S,S)-SpiroBOX Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (Ra,S,S)-SpiroBOX ligands in asymmetric catalysis. This guide is designed to provide in-depth troubleshooting and practical solutions for the common purification challenges encountered when isolating the chiral products of these powerful reactions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to adapt and optimize your purification strategies.

I. Overview of Purification Challenges

This compound-metal complexes are highly effective catalysts for a variety of enantioselective transformations. However, the success of the synthesis is ultimately determined by the ability to isolate the desired product in high purity and enantiomeric excess. The primary challenges in the purification of products from these reactions can be categorized as follows:

  • Stereoisomer Separations: Even with highly selective catalysts, minor amounts of diastereomers or the undesired enantiomer are often formed. Their separation from the target molecule is a critical and often difficult step.

  • Catalyst and Ligand Removal: The reaction product is contaminated with the metal catalyst and the SpiroBOX ligand. Residual metal, in particular, is a significant concern in pharmaceutical applications and must be reduced to very low levels.

  • Standard Reaction Byproducts: Unreacted starting materials and other reaction-derived impurities must be efficiently removed.

This guide will address each of these challenges with detailed protocols and troubleshooting advice.

II. Troubleshooting Guides & FAQs

This section is formatted as a series of questions and answers to directly address the specific issues you may encounter during your experiments.

FAQ 1: My reaction has produced a mixture of diastereomers. How can I separate them effectively?

Answer:

The separation of diastereomers is achievable because they have different physical properties.[1][2] The most common and effective method for separating diastereomers is silica gel column chromatography .

Underlying Principle: Diastereomers, unlike enantiomers, have distinct three-dimensional arrangements that lead to different interactions with the stationary phase (silica gel). This results in different retention times, allowing for their separation.

Experimental Protocol: Diastereomer Separation by Column Chromatography
  • Initial TLC Analysis:

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to find a solvent system that shows clear separation between the spots corresponding to your diastereomers.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the chosen solvent system (wet or slurry packing).

    • Ensure the silica gel bed is compact and level.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure desired diastereomer.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified diastereomer.

FAQ 2: I'm struggling to remove the metal catalyst from my product. What are the best methods?

Answer:

Residual metal catalysts are a common issue, especially in reactions employing copper or palladium.[3] Effective removal is crucial, particularly for pharmaceutical intermediates. A multi-step approach is often the most effective.

Method 1: Filtration through a Scavenging Agent

Underlying Principle: Metal scavengers are solid supports (often silica-based) functionalized with ligands that have a high affinity for specific metals.[4][5] As the reaction mixture passes through the scavenger, the metal is selectively bound and removed from the solution.

Experimental Protocol: Metal Scavenging
  • Choose the Right Scavenger: Select a scavenger based on the metal used in your reaction (e.g., thiol-based scavengers for palladium).

  • Prepare the Solution: Dissolve the crude product in a suitable solvent.

  • Filtration: Pass the solution through a small plug of the chosen metal scavenger packed in a pipette or a small column.

  • Wash and Concentrate: Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Method 2: Aqueous Wash

Underlying Principle: Certain metal salts have some solubility in aqueous solutions. Washing the organic reaction mixture with an aqueous solution can help partition the metal salts into the aqueous layer.

Experimental Protocol: Aqueous Workup
  • Dilute the Reaction Mixture: Dilute your reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with an aqueous solution, such as saturated ammonium chloride or dilute acid, depending on the nature of your product and the metal.

  • Separate Layers: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Method 3: Crystallization

Underlying Principle: If your product is a solid, crystallization can be a highly effective method for purification. The desired product will crystallize out of the solution, leaving the metal impurities behind in the mother liquor.

FAQ 3: How can I separate the desired enantiomer from the minor, undesired enantiomer?

Answer:

Separating enantiomers is more challenging than separating diastereomers because they have identical physical properties in an achiral environment.[1][2] The resolution of enantiomers requires the introduction of another chiral element.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Underlying Principle: Chiral HPLC utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[6] This is a powerful analytical and preparative technique.

Experimental Protocol: Chiral HPLC Separation
  • Column and Mobile Phase Selection: Choose a chiral column and mobile phase system that is appropriate for your compound class. This often requires screening several different columns and solvent systems.

  • Method Development (Analytical Scale):

    • Inject a small amount of your enantiomeric mixture onto the analytical chiral column.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.

  • Preparative Scale-Up:

    • Once a good separation is achieved on the analytical scale, the method can be scaled up to a preparative column to isolate larger quantities of each enantiomer.

  • Fraction Collection and Solvent Removal:

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

    • Remove the solvent to obtain the purified enantiomers.

Method 2: Diastereomeric Salt Formation and Crystallization

Underlying Principle: This classical resolution method involves reacting the enantiomeric mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts.[2][7] These diastereomeric salts have different solubilities and can be separated by fractional crystallization.

Experimental Protocol: Resolution via Diastereomeric Salt Formation
  • Select a Resolving Agent:

    • If your product is an acid, use a chiral base (e.g., (R)-1-phenylethylamine).

    • If your product is a base, use a chiral acid (e.g., (+)-tartaric acid).

  • Salt Formation: Dissolve your enantiomeric mixture in a suitable solvent and add one equivalent of the chiral resolving agent.

  • Fractional Crystallization:

    • Allow the diastereomeric salts to crystallize. This may require cooling, slow evaporation, or the addition of an anti-solvent.

    • Collect the crystals by filtration. The crystals will be enriched in one diastereomer.

  • Liberation of the Enantiomer:

    • Treat the purified diastereomeric salt with an acid or base to break the salt and liberate the desired pure enantiomer.

    • Extract the enantiomer into an organic solvent, dry, and concentrate.

FAQ 4: The SpiroBOX ligand is difficult to remove from my product by standard chromatography. What can I do?

Answer:

The SpiroBOX ligand can sometimes co-elute with the product during chromatography. Here are a couple of strategies to address this:

  • Optimize Chromatography Conditions: Experiment with different solvent systems, including those with different solvent polarities and compositions (e.g., adding a small amount of a polar solvent like methanol or a basic additive like triethylamine if your product is an amine).

  • Acidic Wash: If your product is stable to acid and does not contain a basic functional group, an acidic wash during the workup can protonate the nitrogen atoms of the SpiroBOX ligand, making it more water-soluble and easier to remove in the aqueous phase.

III. Data and Workflow Summaries

Table 1: Common Purification Techniques and Their Applications
ChallengePrimary TechniqueSecondary/Alternative TechniquesKey Considerations
Diastereomer Separation Silica Gel Column ChromatographyRecrystallizationRequires finding a solvent system with good selectivity.
Metal Catalyst Removal Metal ScavengersAqueous Wash, Crystallization, Activated Carbon TreatmentScavenger choice is metal-specific.[5]
Enantiomer Resolution Chiral HPLCDiastereomeric Salt Formation & CrystallizationChiral HPLC can be expensive for large-scale purification.[6]
Ligand Removal Silica Gel Column ChromatographyAcidic Wash (if product is stable)May require extensive optimization of chromatography conditions.
Workflow Diagram: General Purification Strategy

Purification_Workflow cluster_0 Initial Workup cluster_1 Purification Reaction_Mixture Crude Reaction Mixture Aqueous_Wash Aqueous Wash (e.g., sat. NH4Cl) Reaction_Mixture->Aqueous_Wash Organic_Layer Organic Layer Aqueous_Wash->Organic_Layer Drying Drying (Na2SO4) Organic_Layer->Drying Concentration Concentration Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Removes Diastereomers & Some Impurities Metal_Scavenging Metal Scavenging (if necessary) Column_Chromatography->Metal_Scavenging Chiral_HPLC Chiral HPLC or Diastereomeric Salt Recrystallization Metal_Scavenging->Chiral_HPLC For Enantiomer Separation Pure_Product Pure Product Chiral_HPLC->Pure_Product

Caption: A general workflow for the purification of products from this compound reactions.

IV. References

  • Enantioselective synthesis - Wikipedia. [Link]

  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]

  • Resolution: Separation of Enantiomers - Chemistry LibreTexts. [Link]

  • Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins - ACS Publications. [Link]

  • How do you separate enantiomers? - Chemistry Stack Exchange. [Link]

  • Method for removing heavy metals from organic compounds - Google Patents.

  • Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases - Longdom Publishing. [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in (Ra,S,S)-SpiroBOX Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Ra,S,S)-SpiroBOX catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low conversion rates in their experiments. The unique C2-symmetric and rigid spirocyclic backbone of SpiroBOX ligands offers remarkable enantiocontrol in a variety of asymmetric transformations.[1] However, like any sophisticated catalytic system, achieving optimal performance requires careful attention to several experimental parameters.

This resource provides a structured approach to troubleshooting, moving from common, easily addressable issues to more complex mechanistic considerations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound catalysis.

Q1: What are this compound ligands and why are they used?

This compound ligands are a class of chiral bis(oxazoline) ligands built upon a spirobiindane scaffold.[1] Their rigid structure and C2-symmetry are key features that contribute to their success in asymmetric catalysis, as these characteristics reduce the number of possible transition states and often lead to high enantioselectivity.[1][2] They are particularly effective in metal-catalyzed reactions such as cyclopropanation and allylic oxidation.[1]

Q2: Which metals are typically used with SpiroBOX ligands?

SpiroBOX ligands can be coordinated with a variety of metals. Copper(I) and Copper(II) complexes are frequently used, for instance in asymmetric O-H insertion and chlorination reactions respectively.[1][3] Iron(II) complexes have also been shown to be effective catalysts.[3] The choice of metal is dictated by the specific transformation being targeted.

Q3: What is a "low" conversion rate in the context of these reactions?

While the definition of "low" can be reaction-dependent, a conversion rate significantly below reported literature values for a similar transformation under comparable conditions would be considered low. If you are developing a new reaction, any conversion under 80% after a reasonable reaction time may warrant optimization.

Q4: Can the diastereomer of the ligand, such as (Ra,R,R)-SpiroBOX, be used interchangeably?

No. The stereochemistry of the oxazoline substituents plays a crucial role in determining the enantioselectivity of the reaction. Using a different diastereomer will likely result in the formation of the opposite product enantiomer and may also affect the conversion rate.[3]

Part 2: Troubleshooting Guide for Low Conversion Rates

Low conversion rates can stem from a variety of factors. This guide provides a systematic approach to identifying and resolving the root cause.

Symptom: No or Minimal Reaction (<5% Conversion)

If you observe little to no product formation, it is essential to systematically verify the fundamental components of your reaction.

Initial Checks: Reagent and Catalyst Integrity
  • Purity of Starting Materials: Impurities in substrates or reagents can act as catalyst poisons. Verify the purity of your starting materials by NMR, GC-MS, or other appropriate analytical techniques.

  • Catalyst Precursor Quality: Ensure the metal salt and SpiroBOX ligand are of high purity and have been stored correctly. For example, some metal salts are hygroscopic and should be stored in a desiccator.

  • Solvent Quality: The solvent can significantly impact catalyst activity.[4][5][6] Use dry, deoxygenated solvents, as water and oxygen can deactivate many organometallic catalysts. The polarity of the solvent can also affect the solubility and dispersion of the catalyst, influencing its performance.[4]

Protocol for Solvent Purification

A common method for obtaining dry, deoxygenated solvents is to use a solvent purification system (SPS). If an SPS is not available, the following protocol for distillation can be used for a solvent like Toluene:

  • Pre-drying: Add sodium metal to a flask of toluene. The sodium will react with any water present.

  • Reflux: Heat the toluene to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Distillation: Distill the toluene directly into the reaction flask or a storage flask under an inert atmosphere.

Table 1: Recommended Solvents and Drying Agents

SolventDrying Agent
TolueneSodium/Benzophenone
DichloromethaneCalcium Hydride
TetrahydrofuranSodium/Benzophenone
AcetonitrileCalcium Hydride

This table provides general recommendations. Always consult safety data sheets and literature for specific solvent and drying agent compatibility.

Experimental Workflow for "No Reaction" Scenario

start No Reaction (<5% Conversion) reagent_check Verify Purity of Substrates and Reagents start->reagent_check catalyst_check Confirm Integrity of Metal Precursor and Ligand reagent_check->catalyst_check Purity Confirmed end_fail Issue Persists reagent_check->end_fail Impurity Found solvent_check Use Dry, Deoxygenated Solvent catalyst_check->solvent_check Integrity Confirmed catalyst_check->end_fail Degradation Found inert_check Ensure Rigorous Inert Atmosphere Technique solvent_check->inert_check Solvent is Dry solvent_check->end_fail Wet Solvent temp_check Check Reaction Temperature inert_check->temp_check Inertness Maintained inert_check->end_fail Air Leak Suspected activation_check Verify In Situ Catalyst Formation temp_check->activation_check Temperature Correct temp_check->end_fail Incorrect Temp. end_success Reaction Proceeds activation_check->end_success Activation Confirmed activation_check->end_fail Incomplete Formation

Caption: Troubleshooting workflow for a stalled reaction.

Symptom: Reaction Stalls After Initial Conversion

If the reaction starts but fails to reach completion, catalyst deactivation is a likely culprit.

Potential Causes of Catalyst Deactivation:
  • Product Inhibition: The product of the reaction may coordinate to the metal center more strongly than the substrate, leading to a shutdown of the catalytic cycle.

  • Side Reactions: Undesired side reactions can consume reagents or generate species that poison the catalyst.[7]

  • Thermal Decomposition: The catalyst may not be stable at the reaction temperature over long periods.

  • Reductive Aggregation: For some metal catalysts, such as Palladium, reductive aggregation can lead to deactivation.[8] While less common for the typical metals used with SpiroBOX, it is a possibility to consider.

Investigative Steps:
  • Monitor Reaction by Time-Course Analysis: Take aliquots from the reaction mixture at regular intervals and analyze them by a suitable method (e.g., GC, HPLC, NMR) to determine the conversion over time. A plateau in the conversion rate is a strong indicator of catalyst deactivation.

  • Test for Product Inhibition: Add a portion of the purified product to a fresh reaction. A significant decrease in the initial reaction rate compared to a control reaction without added product suggests product inhibition.

  • Lower the Reaction Temperature: While this may decrease the reaction rate, it can also mitigate thermal decomposition of the catalyst.[9]

  • Consider a Different Catalyst Loading: While counterintuitive, a lower catalyst loading can sometimes lead to higher turnover numbers if catalyst aggregation is the deactivation pathway.

Table 2: Influence of Temperature on Reaction Rate and Catalyst Stability

TemperatureReaction RateCatalyst Stability
LowSlowerGenerally Higher
OptimalFastMay be Compromised
HighVery FastProne to Decomposition
Symptom: Low but Consistent Conversion

If the reaction consistently gives a low yield, the issue may lie in the intrinsic reactivity of the system under the chosen conditions.

Strategies for Optimization:
  • Vary the Solvent: The solvent can influence the solubility of the catalyst and substrates, as well as the stability of intermediates in the catalytic cycle.[6] A screen of different solvents is often a valuable optimization step.

  • Adjust the Ligand-to-Metal Ratio: The optimal ratio is often 1:1, but in some cases, a slight excess of the ligand can be beneficial.

  • Modify the Counter-ion of the Metal Precursor: The counter-ion can affect the Lewis acidity of the metal center and the overall solubility of the catalyst. For example, Cu(OTf)2 and CuCl may exhibit different reactivity.[3]

  • Additives: In some catalytic systems, additives such as Lewis acids or bases can enhance the reaction rate.

Diagram of the Catalytic Cycle and Potential Pitfalls

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Catalyst M-SpiroBOX Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate Poisoning Inhibitor/Poison Binding Catalyst->Poisoning Deactivation Reaction_Step Key Transformation Substrate_Coordination->Reaction_Step Product_Release Product Release Reaction_Step->Product_Release Forms Product Decomposition Thermal Decomposition Reaction_Step->Decomposition Deactivation Product_Release->Catalyst - Product

Caption: A simplified catalytic cycle with potential deactivation points.

Part 3: Experimental Protocols

In Situ Preparation of a Cu(I)-SpiroBOX Catalyst

This protocol describes the in situ formation of a copper(I)-SpiroBOX complex, a common procedure in many catalytic applications.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound ligand (1.05 equivalents).

  • Solvent Addition: Add the desired volume of dry, deoxygenated solvent via syringe.

  • Metal Addition: Add the Copper(I) salt (e.g., CuOTf·0.5C6H6, 1.0 equivalent) to the flask.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The solution should become homogeneous.

  • Substrate Addition: Add the substrate to the flask, and proceed with the reaction at the desired temperature.

This technical support guide provides a comprehensive framework for addressing low conversion rates in this compound catalysis. By systematically evaluating each potential issue, researchers can effectively troubleshoot their experiments and unlock the full potential of these powerful chiral ligands.

References

  • Balula, S. S., & Cunha-Silva, L. (n.d.). Improved catalytic performance of porous metal–organic frameworks for the ring opening of styrene oxide. CrystEngComm. Retrieved from [Link]

  • (2023, January 18). Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. PMC. Retrieved from [Link]

  • (n.d.). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. MDPI. Retrieved from [Link]

  • (2021, May 21). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications. Retrieved from [Link]

  • (n.d.). The main pathways of catalyst deactivation are the reactions of the... ResearchGate. Retrieved from [Link]

  • (n.d.). Catalytic mechanism of S-ribosylhomocysteinase: ionization state of active-site residues. Retrieved from [Link]

  • (n.d.). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. MDPI. Retrieved from [Link]

  • (n.d.). rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • (n.d.). Chemical Hypoxia Brings to Light Altered Autocrine Sphingosine-1-Phosphate Signalling in Rheumatoid Arthritis Synovial Fibroblasts. PMC - NIH. Retrieved from [Link]

  • (n.d.). Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. Retrieved from [Link]

  • (n.d.). Improved Catalyst Performance for the Oxygen Evolution Reaction under a Chiral Bias. NIH. Retrieved from [Link]

  • (n.d.). Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH. Retrieved from [Link]

  • (2021, March 12). Effect of Time, Temperature and Stirring Rate Used in the First Step of the Synthesis of SBA-15 on Its Application as Reductor of Tars in Tobacco Smoke. MDPI. Retrieved from [Link]

  • (2024, July 14). (PDF) Synergistic rheumatoid arthritis therapy by interrupting the detrimental feedback loop to orchestrate hypoxia M1 macrophage polarization using an enzyme-catalyzed nanoplatform. ResearchGate. Retrieved from [Link]

  • (2025, April 8). Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst. PMC - NIH. Retrieved from [Link]

  • (2024, July 23). Synergistic rheumatoid arthritis therapy by interrupting the detrimental feedback loop to orchestrate hypoxia M1 macrophage polarization using an enzyme-catalyzed nanoplatform. Retrieved from [Link]

  • (2018, February 22). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]

  • (2018, April 27). Rheumatoid arthritis: pathological mechanisms and modern pharmacologic therapies. PMC. Retrieved from [Link]

  • (n.d.). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Dr. Ramesh Rasappan. Retrieved from [Link]

  • (n.d.). On the deactivation mechanism of zeolite catalyst in ethanol to butadiene conversion. Retrieved from [Link]

  • (n.d.). The impact of solvent characteristics on performance and process stability of printed carbon resistive materials. ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Chiral Ligands: (Ra,S,S)-SpiroBOX vs. Traditional BOX Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity. Among the privileged C2-symmetric ligands, bis(oxazoline) (BOX) ligands have established themselves as a cornerstone. However, the evolution of ligand design has led to the development of more rigid and sterically demanding scaffolds, such as the spirobiindane-based SpiroBOX ligands. This guide provides an in-depth technical comparison of the performance of a specific diastereomer, (Ra,S,S)-SpiroBOX, with that of traditional BOX ligands, supported by experimental data and detailed protocols.

Structural Distinctions: Flexibility vs. Rigidity

Traditional BOX ligands, such as Ph-BOX and tBu-BOX, feature a flexible backbone, typically a methylene or isopropylidene bridge, connecting the two chiral oxazoline rings. This flexibility can allow the ligand-metal complex to adopt various conformations, which may not always be optimal for achieving high levels of stereocontrol.

In contrast, SpiroBOX ligands are built upon a rigid 1,1'-spirobiindane scaffold. This framework locks the two oxazoline moieties in a well-defined spatial arrangement, creating a more rigid and deeply embedded chiral pocket around the metal center. This rigidity is hypothesized to lead to more predictable and often superior enantioselectivity by limiting the number of available transition states. The (Ra,S,S) designation in SpiroBOX refers to the axial chirality of the spirobiindane backbone (Ra) and the stereochemistry of the two oxazoline rings (S,S).

G cluster_0 Traditional BOX Ligand (e.g., Ph-BOX) cluster_1 This compound Ligand Traditional_BOX Flexible_Backbone Flexible Backbone (e.g., isopropylidene) Traditional_BOX->Flexible_Backbone SpiroBOX Rigid_Scaffold Rigid Spirobiindane Scaffold SpiroBOX->Rigid_Scaffold

Figure 1. Comparison of the flexible backbone in traditional BOX ligands with the rigid spirobiindane scaffold of SpiroBOX.

Performance in Asymmetric Catalysis: A Tale of Two Diastereomers

The rigid nature of the SpiroBOX scaffold leads to a profound influence of the diastereomeric relationship between the spirobiindane backbone and the oxazoline rings on the catalytic outcome. This is a critical point of differentiation from traditional BOX ligands, where such diastereomeric effects are absent.

Experimental evidence from a copper-catalyzed O-H insertion reaction highlights this dramatically. A study by Zhou and coworkers, as cited in a review by K. N. Pu, demonstrated that while the (Sa,S,S)-SpiroBOX diastereomer provided high yields and enantioselectivities, the this compound diastereomer resulted in a nearly racemic product.[1] This stark difference underscores the "mismatched" nature of the (Ra,S,S) combination for this particular transformation, where the chirality of the backbone and the oxazoline rings work against each other, leading to poor stereochemical communication.

In contrast, a different spiro-based ligand, "SphenBOX," was directly compared to traditional BOX ligands in a copper-catalyzed allylic C(sp3)–H oxygenation. The results, summarized in the table below, clearly demonstrate the potential superiority of a rigid spirocyclic framework.

LigandYield (%)Enantiomeric Excess (ee, %)
Traditional BOX (L10)-10
Traditional BOX (L11)-19
SPINOL-derived BOX (L12)-59
(Ss,R,R)-SphenBOX (L7) 87 94
(Data sourced from a study on SphenBOX ligands in photoinduced copper-catalyzed enantioselective allylic C(sp3)–H oxygenation.[2])

While this data is for a different spiro-ligand, it strongly suggests that a well-designed, "matched" spirocyclic ligand can significantly outperform traditional BOX ligands, which in this case, provided low enantioselectivities. The SPINOL-derived BOX, which shares the spirobiindane backbone with SpiroBOX, showed intermediate performance. This reinforces the concept that the rigidity and specific geometry of the spiro scaffold are key to enhancing enantiocontrol.

Causality Behind Experimental Choices: The Importance of a Defined Chiral Pocket

The choice to employ a rigid spirocyclic ligand like SpiroBOX stems from the desire to create a more defined and predictable chiral environment around the metal center. In traditional BOX ligands, the flexible backbone can lead to multiple accessible conformations of the catalyst-substrate complex, potentially resulting in competing reaction pathways that erode enantioselectivity.

The spirobiindane backbone of SpiroBOX pre-organizes the two oxazoline nitrogen atoms for metal chelation in a rigid C2-symmetric fashion. This conformational restriction is intended to:

  • Enhance Facial Discrimination: By creating a more deeply grooved and sterically hindered chiral pocket, the ligand can more effectively differentiate between the two prochiral faces of the incoming substrate.

  • Minimize Non-selective Pathways: The rigidity of the scaffold reduces the likelihood of alternative, less-selective reaction pathways that can arise from ligand flexibility.

The dramatic difference in performance between the (Sa,S,S) and (Ra,S,S) diastereomers of SpiroBOX is a direct consequence of this rigidity. The fixed orientation of the oxazoline substituents relative to the spirobiindane backbone in the "mismatched" (Ra,S,S) case likely creates a chiral environment that is either non-discriminatory or presents conflicting steric cues for the substrate, leading to poor enantioselectivity.

G cluster_0 Traditional BOX Ligand cluster_1 This compound Ligand a Flexible Backbone b Multiple Conformations a->b c Competing Transition States b->c d Lower Enantioselectivity c->d e Rigid Spiro Scaffold f Defined Chiral Pocket e->f g Single Dominant Transition State f->g h Potentially High (or low, if mismatched) Enantioselectivity g->h

Figure 2. Logical workflow illustrating the influence of ligand structure on enantioselectivity.

Experimental Protocols

To provide a practical context for this comparison, the following are detailed, step-by-step methodologies for the synthesis of a traditional Ph-BOX ligand and its application in a representative asymmetric reaction. A detailed protocol for the synthesis of this compound is also provided.

Synthesis of a Traditional BOX Ligand: (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (Ph-BOX)

This protocol is adapted from established literature procedures.

Materials:

  • (S)-(-)-2-Amino-2-phenylethanol

  • 2,2-Dimethoxypropane

  • Zinc triflate (Zn(OTf)₂)

  • Toluene

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of (S)-(-)-2-amino-2-phenylethanol (2.0 equivalents) in toluene, add 2,2-dimethoxypropane (1.0 equivalent) and a catalytic amount of zinc triflate (0.05 equivalents).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the methanol byproduct.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting amino alcohol is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the (S,S)-Ph-BOX ligand.

Synthesis of (Ra,S,S)-7,7'-Bis(4,5-dihydro-4-phenyloxazol-2-yl)-1,1'-spirobiindane (this compound)

This multi-step synthesis starts from the enantiopure (R)-1,1'-spirobiindane-7,7'-diol (SPINOL).

Step 1: Synthesis of (R)-1,1'-Spirobiindane-7,7'-dicarboxylic acid

  • Protect the hydroxyl groups of (R)-SPINOL as their corresponding triflates.

  • Perform a palladium-catalyzed dicarbonylation of the bis(triflate) under a carbon monoxide atmosphere to yield the corresponding dimethyl ester.

  • Hydrolyze the dimethyl ester using a strong base such as potassium hydroxide in a mixture of methanol and water to afford the dicarboxylic acid.

Step 2: Synthesis of this compound

  • Activate the dicarboxylic acid using a coupling reagent such as oxalyl chloride or thionyl chloride to form the diacyl chloride.

  • In a separate flask, prepare a solution of (S)-(-)-2-amino-2-phenylethanol (2.2 equivalents) and a non-nucleophilic base like triethylamine in an anhydrous solvent such as dichloromethane.

  • Slowly add the diacyl chloride solution to the amino alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the formation of the diamide is complete (monitored by TLC).

  • Isolate and purify the diamide.

  • Cyclize the diamide to the bis(oxazoline) using a dehydrating agent such as thionyl chloride or by treatment with a reagent like Deoxo-Fluor.

  • Purify the crude product by column chromatography to yield the this compound ligand.

Representative Application: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

This protocol provides a framework for comparing the catalytic performance of this compound and a traditional BOX ligand.

Materials:

  • Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)·0.5C₇H₈)

  • Chiral ligand (this compound or traditional BOX)

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)·0.5C₇H₈ (1 mol%) and the chiral ligand (1.1 mol%) in anhydrous DCM.

  • Stir the solution at room temperature for 1 hour to allow for complex formation.

  • Add freshly distilled styrene (1.0 equivalent).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of ethyl diazoacetate in anhydrous DCM via a syringe pump over several hours.

  • After the addition is complete, allow the reaction to stir until the EDA is fully consumed (monitored by TLC, watching for the disappearance of the characteristic yellow spot of EDA).

  • Quench the reaction by exposing it to air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the cyclopropane products by chiral HPLC or GC analysis.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Preparation cluster_2 Asymmetric Reaction cluster_3 Workup & Analysis A Starting Materials B Coupling/Condensation A->B C Purification B->C D Cu(I) Precursor + Ligand C->D E Stir in Anhydrous Solvent D->E F Active Chiral Catalyst E->F G Add Substrate (Styrene) F->G H Slow Addition of Reagent (EDA) G->H I Reaction Monitoring H->I J Quench & Purify I->J K Characterization (NMR, etc.) J->K L Determine ee% (Chiral HPLC/GC) K->L

Figure 3. General experimental workflow for asymmetric catalysis.

Conclusion

The comparison between this compound and traditional BOX ligands reveals a fascinating interplay between ligand architecture and catalytic performance. While traditional BOX ligands offer versatility and accessibility, their inherent flexibility can be a limitation in achieving exceptionally high levels of enantioselectivity.

The rigid spirobiindane backbone of SpiroBOX ligands offers the potential for superior performance by creating a more defined and sterically demanding chiral environment. However, this rigidity also introduces the critical element of diastereomeric matching. The "mismatched" this compound serves as a powerful illustration of how an unfavorable arrangement of chiral elements can lead to a dramatic loss of enantioselectivity. Conversely, a "matched" spirocyclic ligand has the potential to significantly outperform its more flexible traditional counterparts.

For researchers in drug development and fine chemical synthesis, this guide underscores the importance of considering not just the chiral substituents on a ligand, but also the nature of the ligand backbone. While traditional BOX ligands remain valuable tools, the exploration of rigid, conformationally restricted scaffolds like SpiroBOX represents a key strategy in the ongoing quest for perfectly selective asymmetric catalysts. The choice between these ligand classes will ultimately depend on the specific transformation and the desired level of stereocontrol, with the understanding that the rigidity of the SpiroBOX framework offers both the potential for exceptional performance and the challenge of identifying the optimal diastereomeric pairing.

References

  • Zhang, G., et al. (2022). Photoinduced Copper-Catalyzed Enantioselective Allylic C(sp3)–H Oxygenation of Acyclic Terminal Olefins Enabled by SphenBOX. Journal of the American Chemical Society.
  • Pu, K. N., et al. (2020). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Molecules, 25(21), 5143. Available at: [Link]

Sources

A Comparative Guide to Chiral Ligands: (Ra,S,S)-SpiroBOX vs. PYBOX in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged C2-symmetric bis(oxazoline) ligands, the PYBOX (pyridine-bis(oxazoline)) and the more recent SpiroBOX families have garnered significant attention. This guide provides an in-depth technical comparison of the performance of (Ra,S,S)-SpiroBOX against various PYBOX ligands, grounded in experimental data and mechanistic insights to inform ligand selection in your synthetic endeavors.

Introduction: Structural Divergence and Mechanistic Implications

The fundamental difference between PYBOX and SpiroBOX ligands lies in their backbone architecture, which dictates the spatial arrangement of the coordinating oxazoline rings and, consequently, the chiral environment around the metal center.

PYBOX (Pyridine-bis(oxazoline)) Ligands: First introduced by Nishiyama in 1989, PYBOX ligands feature a pyridine ring as a central scaffold, rendering them tridentate "pincer-type" ligands.[1] This C2-symmetric structure coordinates with a wide range of metals through the two nitrogen atoms of the oxazoline rings and the central pyridine nitrogen.[1] This coordination creates a rigid and well-defined chiral pocket around the metal, enabling effective stereochemical control.[1]

SpiroBOX (Spiro-bis(oxazoline)) Ligands: The SpiroBOX family of ligands incorporates a spirocyclic core, most notably the 1,1'-spirobiindane scaffold in the case of this compound. This rigid, three-dimensional structure aims to create a more defined and sterically hindered chiral environment compared to the relatively planar pyridine backbone of PYBOX. The fixed spatial orientation of the two oxazoline moieties in SpiroBOX ligands can lead to enhanced enantiofacial discrimination.

Performance in Asymmetric Catalysis: A Tale of Two Ligands

Direct head-to-head comparisons of this compound and PYBOX ligands in the same catalytic reaction under identical conditions are scarce in the literature. However, by examining their applications in similar reaction classes, we can draw valuable insights into their respective strengths and weaknesses.

Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation. In the context of asymmetric catalysis, both SpiroBOX and PYBOX have been employed, albeit with different metal systems, which complicates a direct comparison.

A study by Zhuang and coworkers demonstrated the efficacy of a Ni(II)/spiroBox system in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, achieving excellent yields (up to 99%) and enantiomeric excesses (up to 97% ee).[2][3] In a separate study, Tavakolian and colleagues utilized a chloro-indeno pybox-Yb(OTf)₃ complex for a similar transformation, also reporting excellent catalytic performance.[2] While both ligand classes are effective, the choice of metal (Nickel vs. Ytterbium) and the specific ligand substituents prevent a direct attribution of the catalytic success to the ligand backbone alone.

Table 1: Performance in Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroalkenes

Ligand/Metal SystemYield (%)ee (%)Reference
Ni(II)/(Ra,S,S)-SpiroBOXup to 99up to 97[2][3]
Yb(OTf)₃/chloro-indeno PYBOXHighHigh[2]
Copper-Catalyzed Reactions: A Case of Contrasting Performance

In contrast, various PYBOX ligands have demonstrated high levels of enantioselectivity in a range of copper-catalyzed reactions, including Diels-Alder reactions and 1,4-additions.[5] This suggests that the PYBOX scaffold may be more tolerant to variations in substrate and reaction conditions, offering a more consistently high level of stereocontrol in certain copper-catalyzed transformations.

Experimental Protocols

To provide a practical context for the application of these ligands, detailed experimental protocols for their synthesis are outlined below.

Synthesis of this compound Ligand

The synthesis of this compound is a multi-step process that begins with the resolution of 1,1'-spirobiindane-7,7'-diol and proceeds through the formation of the corresponding dinitrile, followed by cyclization with the appropriate chiral amino alcohol. The key chiral precursor for the oxazoline rings is (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol.

Step 1: Synthesis of (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

A well-established method for the synthesis of enantiopure (1R,2S)-1-amino-2-indanol involves the lipase-catalyzed acylation of racemic trans-1-azidoindan-2-ol, followed by reduction.[4]

Step 2: Synthesis of (Ra)-7,7'-dicyano-1,1'-spirobiindane

This intermediate is prepared from (Ra)-1,1'-spirobiindane-7,7'-diol via a Sandmeyer reaction or a palladium-catalyzed cyanation.

Step 3: Cyclization to form this compound

  • To a solution of (Ra)-7,7'-dicyano-1,1'-spirobiindane (1.0 equiv) in dry chlorobenzene, add (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol (2.2 equiv).

  • Add anhydrous zinc chloride (0.2 equiv) to the mixture.

  • Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound ligand.

Synthesis of a Representative PYBOX Ligand: (S,S)-iPr-PYBOX

The synthesis of PYBOX ligands is generally more straightforward and has been well-documented. A common one-pot method is highly efficient.

One-Pot Synthesis of (S,S)-iPr-PYBOX

  • To a solution of 2,6-pyridinedicarbonitrile (1.0 equiv) in toluene, add (S)-valinol (2.2 equiv).

  • Add zinc triflate (0.1 equiv) to the mixture.

  • Heat the reaction mixture to reflux for 48 hours under an inert atmosphere.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The residue can often be purified by simple trituration or column chromatography to yield the desired (S,S)-iPr-PYBOX ligand with high purity.

Visualization of Ligand Structures and Synthetic Pathways

To visually represent the key components discussed, the following diagrams are provided.

Caption: Structural comparison of SpiroBOX and PYBOX backbones.

Synthesis_Workflow cluster_SpiroBOX SpiroBOX Synthesis cluster_PYBOX PYBOX Synthesis Spiro_Diol Spiro_Diol Spiro_Dinitrile Spiro_Dinitrile Spiro_Diol->Spiro_Dinitrile Multi-step SpiroBOX_Ligand SpiroBOX_Ligand Spiro_Dinitrile->SpiroBOX_Ligand Multi-step Py_Dinitrile Py_Dinitrile PYBOX_Ligand PYBOX_Ligand Py_Dinitrile->PYBOX_Ligand One-pot

Caption: Simplified synthetic workflows for SpiroBOX and PYBOX ligands.

Conclusion and Future Outlook

The choice between this compound and PYBOX ligands is not straightforward and is highly dependent on the specific reaction, metal, and substrate.

  • This compound offers a highly rigid and sterically demanding chiral environment. However, its performance can be highly sensitive to the matching of its axial and central chirality, as evidenced by the poor performance of the (Ra,S,S)-diastereomer in certain copper-catalyzed reactions.[4] This suggests that while it has the potential for exceptional enantioselectivity, careful screening of diastereomers may be necessary.

  • PYBOX ligands, with their more planar and flexible (by comparison) backbone, have demonstrated broad applicability and consistently high performance across a wider range of reactions and metals. Their straightforward synthesis also makes them a more accessible option for many researchers.

For the practitioner, the following recommendations can be made:

  • For initial screenings and well-established transformations, PYBOX ligands represent a robust and reliable choice.

  • When seeking to optimize a reaction that is sensitive to subtle steric changes, or when other ligand classes have failed, the rigid framework of SpiroBOX ligands may offer a unique solution. However, it is crucial to consider the potential for mismatched diastereomers and, if possible, screen multiple isomers.

Future research focused on direct, systematic comparisons of these and other emerging ligand classes in a standardized set of catalytic reactions will be invaluable to the community for making more informed decisions in the pursuit of efficient and highly selective asymmetric transformations.

References

  • G. B. Rowland, H. Zhang, E. B. Rowland, S. Chen, J. C. Antilla, J. Am. Chem. Soc.2005, 127, 15692-15693.
  • Y. Xia, X. Liu, L. Lin, X. Feng, Angew. Chem. Int. Ed.2011, 50, 10486-10489.
  • Zhuang, W.; Hansen, T.; Jørgensen, K. A. Chem. Commun., 2001, 44, 347-348.
  • Shu, W.; Ma, S. Chem. Commun., 2009 , 6198-6200.

  • Sengoku, T.; Anze, W.; Hasegawa, N.; Mizutani, Y.; Yoda, H. Chemistry–A European Journal2022, 28, e202104131.
  • Ghosh, A. K.; Mathivanan, P.; Cappiello, J. Tetrahedron: Asymmetry1998, 9, 1-45.
  • Desimoni, G.; Faita, G.; Jørgensen, K. A. Chem. Rev.2006, 106, 3561-3651.
  • Strem Chemicals. PyBOX Ligands for Asymmetric Catalysis.

Sources

Navigating the Chiral Maze: A Comparative Guide to Validating Enantiomeric Excess in (Ra,S,S)-SpiroBOX Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in asymmetric catalysis, the precise determination of enantiomeric excess (ee) is a critical measure of success. The celebrated (Ra,S,S)-SpiroBOX ligand family, known for its rigid spirocyclic backbone and well-defined chiral environment, has enabled a plethora of highly enantioselective transformations. However, the unique structural features of the resulting products can present challenges for analytical validation. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound-derived products, supported by experimental insights to inform your selection of the most appropriate method.

The accurate quantification of enantiomers is not merely an academic exercise; it is a cornerstone of modern drug development and fine chemical synthesis, where the therapeutic efficacy of a chiral molecule can be intrinsically linked to a single enantiomer, while its mirror image may be inactive or even harmful. This guide will navigate the principles, protocols, and practical considerations of the three most powerful techniques in the analytical chemist's arsenal: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Chromatographic Workhorses: Chiral HPLC and SFC

Chiral chromatography remains the gold standard for the separation and quantification of enantiomers.[1] The underlying principle for both HPLC and SFC is the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely accessible technique for ee determination.[1] The success of this method hinges on the selection of an appropriate CSP that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to their separation.[3]

Causality in Experimental Choices:

The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is often the first line of approach for SpiroBOX products.[4][5][6][7] The rigid, helical structure of these polymers creates chiral grooves and cavities that can effectively discriminate between the enantiomers of the often complex and sterically demanding products of SpiroBOX-catalyzed reactions. The selection between normal-phase and reversed-phase HPLC is dictated by the polarity of the analyte. For many non-polar to moderately polar products, normal-phase HPLC using a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) provides excellent resolution.[8]

Experimental Protocol: Chiral HPLC for a Hypothetical SpiroBOX Product

  • Column Selection: Chiralpak® AD-H or Chiralpak® OD-H (amylose and cellulose-based, respectively).

  • Mobile Phase: A starting isocratic mixture of 90:10 (v/v) n-hexane/isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Injection Volume: 5-10 µL of a ~1 mg/mL solution of the analyte in the mobile phase.

  • Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol).[10] The low viscosity and high diffusivity of the supercritical fluid lead to faster separations and reduced solvent consumption.[11]

Causality in Experimental Choices:

For high-throughput screening of reaction conditions or for the purification of larger quantities of enantiomers, SFC is often the superior choice.[][12] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[10] The ability to rapidly screen different co-solvents and additives allows for quick optimization of the separation. In some cases, SFC can provide better resolution and different elution orders compared to HPLC for the same CSP, offering a complementary separation mechanism.[13][14][15]

Experimental Protocol: Chiral SFC for a Hypothetical SpiroBOX Product

  • Column Selection: Chiralpak® AS-H or Lux® Cellulose-1.

  • Mobile Phase: Supercritical CO2 with a gradient of methanol (5% to 40% over 5 minutes).

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Analysis: Calculation of ee is the same as for HPLC.

The Spectroscopic Approach: Chiral NMR Spectroscopy

NMR spectroscopy offers a fundamentally different and often faster approach to ee determination that does not require physical separation of the enantiomers.[16] The principle relies on converting the pair of enantiomers into a pair of diastereomers in situ through the addition of a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[17][18]

Causality in Experimental Choices:

The use of a CSA is generally preferred as it is a non-covalent interaction and does not require a chemical reaction, thus preserving the sample.[19][20] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts for corresponding protons in the NMR spectrum.[21][22] The integration of these now non-equivalent signals allows for the direct calculation of the enantiomeric ratio. This method is particularly advantageous for rapid screening of a large number of samples.[23]

Experimental Protocol: Chiral NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve ~5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of CSA: Add 1-2 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the enantiomeric ratio and calculate the ee.[24]

Comparative Analysis: Choosing the Right Tool for the Job

The selection of the most appropriate technique depends on a variety of factors including the stage of research, sample availability, required accuracy, and throughput.

FeatureChiral HPLCChiral SFCChiral NMR (with CSA)
Principle Chromatographic separationChromatographic separationIn situ formation of diastereomers
Analysis Time 15-45 minutes5-15 minutes5-10 minutes
Solvent Consumption HighLowVery Low
Sample Requirement Micrograms to milligramsMicrograms to milligramsMilligrams
Sensitivity HighHighModerate
Development Time Can be lengthyGenerally faster than HPLCCan be rapid
Destructive? NoNoNo
Quantitative Accuracy ExcellentExcellentGood to Excellent

Visualizing the Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Experimental Steps cluster_3 Data Analysis Sample SpiroBOX Product Mixture HPLC Chiral HPLC Sample->HPLC High Resolution & Accuracy SFC Chiral SFC Sample->SFC High Throughput & Green Chemistry NMR Chiral NMR Sample->NMR Rapid Screening HPLC_steps Column & Mobile Phase Selection -> Injection -> Separation -> Detection HPLC->HPLC_steps SFC_steps Column & Modifier Screening -> Injection -> Separation -> Detection SFC->SFC_steps NMR_steps Dissolution -> Add Chiral Solvating Agent -> Acquire Spectrum NMR->NMR_steps Chrom_analysis Integrate Peak Areas HPLC_steps->Chrom_analysis SFC_steps->Chrom_analysis NMR_analysis Integrate Diastereotopic Signals NMR_steps->NMR_analysis ee_calc Calculate Enantiomeric Excess Chrom_analysis->ee_calc NMR_analysis->ee_calc

Caption: Workflow for ee determination.

Conclusion: A Multi-faceted Approach to Chiral Purity

Ultimately, the validation of enantiomeric excess for this compound products is best served by a multi-faceted approach. While chiral HPLC remains a reliable and accurate workhorse, the speed and reduced environmental impact of SFC make it an increasingly attractive alternative, especially in high-throughput settings. Chiral NMR spectroscopy provides a rapid and complementary method for initial screening and reaction monitoring. For unequivocal validation, particularly in late-stage drug development, employing at least two of these orthogonal techniques is highly recommended to ensure the utmost confidence in the determined enantiomeric purity.

References

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • NMR Chiral solvating agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Polysaccharide-based CSPs. (2022). Chiralpedia. Retrieved January 21, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (2022). LCGC Europe. Retrieved January 21, 2026, from [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). LibreTexts Chemistry. Retrieved January 21, 2026, from [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Daicel columns with polysaccharide stationary phases. (n.d.). Chiral Technologies. Retrieved January 21, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. Retrieved January 21, 2026, from [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2021). Scientific Research Publishing. Retrieved January 21, 2026, from [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Chiral Stationary Phases for Liquid Chromatography Based on Chitin- and Chitosan-Derived Marine Polysaccharides. (2017). MDPI. Retrieved January 21, 2026, from [Link]

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021). Indian Journal of Pharmaceutical Education and Research. Retrieved January 21, 2026, from [Link]

  • In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. (2017). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

  • Enantiomeric purity determination by NMR: Proving the purity of a single enantiomer. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis. (1990). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved January 21, 2026, from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. (2022). SIOC Journals. Retrieved January 21, 2026, from [Link]

  • Different examples of chiral HPLC analysis of the crude... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Comparison of retention behavior between supercritical fluid chromatography and normal-phase high-performance liquid chromatography with various stationary phases. (2019). Kyushu University. Retrieved January 21, 2026, from [Link]

  • Comparing HPLC-MS and SFC-MS for PFAS analysis : an ionization efficiency-based effect study. (2023). Ghent University Academic Bibliography. Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to Chiral HPLC Analysis of Compounds from (Ra,S,S)-SpiroBOX Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the quest for enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to materials science. The development of chiral ligands has been a cornerstone of this endeavor, with the SpiroBOX ligand family emerging as a powerful tool for a variety of enantioselective transformations. The inherent C₂-symmetry and rigid spirocyclic backbone of these ligands, particularly the (Ra,S,S)-SpiroBOX variants, often lead to high levels of stereocontrol in reactions such as Friedel-Crafts alkylations, Michael additions, and Diels-Alder reactions.

However, the successful synthesis of a chiral molecule is only half the battle. Rigorous and reliable analytical techniques are essential to accurately determine the enantiomeric excess (ee) of the reaction product, a critical parameter for assessing the efficacy of the catalyst and ensuring the quality of the final compound. Among the arsenal of analytical methods, chiral High-Performance Liquid Chromatography (HPLC) stands out as the gold standard for its robustness, versatility, and wide applicability.

This guide provides an in-depth comparison of chiral HPLC methodologies for the analysis of compounds derived from this compound-catalyzed reactions. Drawing upon field-proven insights and experimental data, we will explore the nuances of chiral stationary phase selection, mobile phase optimization, and method validation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Critical Role of Chiral HPLC in Asymmetric Synthesis

The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). This transient diastereomeric interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The resulting chromatogram provides a direct measure of the enantiomeric ratio, from which the enantiomeric excess can be calculated using the formula:

ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

The accuracy of this determination is crucial, as even small variations in ee can have significant implications for the biological activity and safety of a chiral drug.

Navigating the Landscape of Chiral Stationary Phases

The heart of any chiral HPLC separation is the chiral stationary phase. For the spirocyclic and often complex molecules generated from SpiroBOX-catalyzed reactions, polysaccharide-based CSPs are frequently the first choice due to their broad applicability and excellent chiral recognition capabilities.

Chiral Stationary Phase (CSP) TypeChiral SelectorTypical Applications & Key Characteristics
Polysaccharide-based (Coated) Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated on a silica support.Workhorse for a wide range of chiral compounds. Often provides good initial screening results. Solvent compatibility can be limited.
Polysaccharide-based (Immobilized) Amylose or Cellulose derivatives covalently bonded to a silica support.Enhanced solvent flexibility , allowing for a broader range of mobile phases and gradient elution. Increased robustness and column lifetime.
Pirkle-type (Brush-type) Small chiral molecules (e.g., amino acid derivatives) bonded to a silica support.Often used for specific classes of compounds. The separation mechanism is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Macrocyclic Glycopeptide Antibiotics like vancomycin or teicoplanin bonded to silica.Particularly effective for the separation of polar and ionizable compounds, including amino acids and peptides.

For the products of this compound reactions, which often possess aromatic rings and functional groups capable of hydrogen bonding, polysaccharide-based columns such as those from the Daicel CHIRALPAK® and CHIRALCEL® series are highly recommended for initial screening.[1]

Comparison with Alternative Chiral Separation Techniques

While chiral HPLC is the predominant technique, other methods offer complementary advantages and may be suitable for specific applications.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase in a liquid mobile phase.Broad applicability, high resolution, well-established, robust.Can be time-consuming for method development, uses organic solvents.
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the primary mobile phase with a chiral stationary phase.Faster separations, lower organic solvent consumption ("greener"), suitable for preparative scale.Higher initial instrument cost, may not be suitable for all compound classes.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral capillary column.High efficiency and sensitivity for volatile compounds.Limited to thermally stable and volatile analytes, may require derivatization.

For many of the non-volatile and structurally complex products derived from SpiroBOX-catalyzed reactions, chiral HPLC remains the most practical and widely accessible high-performance analytical technique.

Experimental Walk-Through: Chiral HPLC Analysis of a this compound Reaction Product

This section provides a detailed, step-by-step methodology for the chiral HPLC analysis of a typical product from a this compound-catalyzed reaction, drawing on established protocols for similar asymmetric transformations.

Case Study: Analysis of the Product from a Ni(II)/(Ra,S,S)-SpiroBOX-Catalyzed Asymmetric Friedel-Crafts Alkylation

In a study by Li et al., a Ni(II) complex of a chiral spiroBox ligand was used to catalyze the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, achieving excellent yields and enantiomeric excesses.[2][3] The determination of the ee values was performed by chiral HPLC analysis.[2]

Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis Start Racemic Standard Preparation Screen_CSPs Screen Polysaccharide CSPs (e.g., AD-H, OD-H, IA, IB, IC) Start->Screen_CSPs Screen_MP Test Standard Mobile Phases (Hexane/IPA, Hexane/EtOH) Screen_CSPs->Screen_MP Optimize_MP Optimize Mobile Phase Ratio (e.g., 90:10, 80:20, 70:30) Screen_MP->Optimize_MP Promising Separation Found Optimize_Flow Adjust Flow Rate (e.g., 0.5 - 1.5 mL/min) Optimize_MP->Optimize_Flow Optimize_Temp Evaluate Column Temperature (e.g., 25°C, 30°C, 40°C) Optimize_Flow->Optimize_Temp Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Precision, Accuracy) Optimize_Temp->Validation Optimized Method Analysis Analyze Reaction Product Validation->Analysis Calculation Calculate Enantiomeric Excess Analysis->Calculation

Caption: A typical workflow for developing a chiral HPLC method.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Chiral Column: Daicel CHIRALPAK® AD-H (or similar polysaccharide-based column).

  • HPLC-grade solvents: n-hexane, isopropanol (IPA).

  • Racemic standard of the analyte.

  • Sample of the reaction product.

2. Preparation of Mobile Phase and Samples:

  • Mobile Phase: Prepare a mixture of n-hexane and isopropanol. A common starting point is a 90:10 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use to prevent bubble formation in the system.

  • Racemic Standard: Dissolve a small amount of the racemic product in the mobile phase to a concentration of approximately 1 mg/mL. This solution will be used to confirm the separation of the two enantiomers.

  • Sample Solution: Dissolve the crude or purified reaction product in the mobile phase to a similar concentration as the racemic standard.

3. Chromatographic Conditions:

  • Column: Daicel CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (or a wavelength where the analyte has maximum absorbance).

  • Injection Volume: 10 µL.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to verify that the two enantiomers are separated and to determine their retention times.

  • Inject the sample solution from the this compound reaction.

  • Integrate the peak areas of the two enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess (ee) using the peak areas.

5. Method Validation:

For routine analysis or in a regulated environment, the developed method should be validated according to ICH guidelines (Q2(R2)) for parameters such as:[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Causality Behind Experimental Choices

  • Choice of Polysaccharide-based CSP: These CSPs have a helical polymer structure that creates chiral grooves. The enantiomers of the analyte can interact with the functional groups within these grooves through a combination of hydrogen bonding, π-π stacking, and steric interactions. The difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to their separation. For the products of SpiroBOX reactions, which often contain aromatic and polar moieties, these interactions are particularly effective.

  • Normal-Phase Elution (Hexane/IPA): Normal-phase chromatography is often the preferred starting point for chiral separations on polysaccharide-based CSPs. The non-polar mobile phase (hexane) with a polar modifier (IPA) allows for fine-tuning of the analyte's retention time and can enhance the chiral recognition by promoting interactions with the polar carbamate groups on the CSP.

  • UV Detection: Many products from SpiroBOX-catalyzed reactions, especially those involving aromatic substrates like indoles, possess strong chromophores, making UV detection a sensitive and straightforward choice.

Conclusion

The successful application of this compound ligands in asymmetric catalysis hinges on the ability to accurately and reliably determine the enantiomeric purity of the resulting products. Chiral HPLC, particularly with polysaccharide-based chiral stationary phases, provides a robust and versatile platform for this critical analysis. By systematically screening columns and mobile phases, optimizing the separation conditions, and validating the final method, researchers can have high confidence in their results. This guide provides a foundational framework and practical insights to empower scientists in their pursuit of enantiomerically pure compounds, ultimately accelerating the pace of innovation in drug discovery and chemical synthesis.

References

  • Li, Y., Sun, S., Jiao, L., Gao, N., & Cao, G. (2025). Ni(II)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15(10), 7644-7648. [Link]

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A Comparative Guide to NMR Spectroscopy for Stereochemical Assignment in SpiroBOX Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Crucial Role of Stereochemistry in SpiroBOX Catalysis

SpiroBOX ligands, a class of C2-symmetric chiral ligands, have gained significant attention in asymmetric catalysis due to their rigid spirocyclic backbone, which often leads to high enantioselectivities in a variety of chemical transformations.[1] The precise three-dimensional arrangement of atoms, or stereochemistry, in the products of these reactions is paramount, as different stereoisomers can exhibit vastly different biological activities. This is of particular importance in drug development, where the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or even harmful. Therefore, the unambiguous determination of the stereochemistry of molecules synthesized using SpiroBOX catalysts is a critical step in the research and development process.

NMR Spectroscopy: A Versatile Tool for Stereochemical Elucidation

NMR spectroscopy has emerged as a primary technique for determining the absolute and relative stereochemistry of chiral molecules.[2] Unlike enantiomers, which have identical NMR spectra in an achiral environment, diastereomers exhibit distinct NMR signals.[3] This fundamental principle underpins many NMR-based methods for stereochemical assignment.

This guide will focus on two main strategies for stereochemical determination using NMR:

  • Non-derivatization Methods: Primarily utilizing through-space Nuclear Overhauser Effect (NOE) correlations.

  • Derivatization Methods: Employing chiral derivatizing agents (CDAs) to convert enantiomers into diastereomers.

We will explore the theoretical basis, practical application, and comparative advantages of each approach in the context of SpiroBOX-catalyzed reactions.

Part 1: Non-Derivatization Methods - Harnessing the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[4] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it an extremely sensitive probe of internuclear distances up to approximately 5 Å.[4] This allows for the determination of the relative stereochemistry of a molecule by identifying protons that are in close spatial proximity.

Key NOE-based Experiments: NOESY and ROESY
  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR experiment that maps all NOE interactions within a molecule. Cross-peaks in a NOESY spectrum indicate which protons are close in space.[5]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): A related 2D NMR experiment that is particularly useful for medium-sized molecules where the NOE may be close to zero.[4]

Experimental Workflow: Stereochemical Assignment using NOESY/ROESY

The following workflow outlines the key steps for determining the relative stereochemistry of a product from a SpiroBOX-catalyzed reaction.

NOE_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion prep Dissolve purified product in deuterated solvent (e.g., CDCl3, C6D6) acq_1h Acquire 1D ¹H NMR prep->acq_1h acq_cosy Acquire 2D COSY acq_1h->acq_cosy Assign proton signals acq_noesy Acquire 2D NOESY/ROESY acq_cosy->acq_noesy Identify spin systems analysis_peaks Identify key NOE cross-peaks acq_noesy->analysis_peaks analysis_model Build 3D models of possible stereoisomers analysis_peaks->analysis_model analysis_compare Compare observed NOEs with predicted distances in models analysis_model->analysis_compare conclusion Assign relative stereochemistry analysis_compare->conclusion CDA_Workflow cluster_deriv Derivatization cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion deriv React the chiral product with a chiral derivatizing agent (e.g., Mosher's acid chloride) acq_1h Acquire 1D ¹H NMR of the diastereomeric mixture deriv->acq_1h acq_19f Acquire 1D ¹⁹F NMR (if applicable) acq_1h->acq_19f analysis_signals Identify and integrate distinct signals for each diastereomer analysis_model Apply Mosher's model to correlate chemical shifts with absolute configuration analysis_signals->analysis_model conclusion Determine enantiomeric excess and assign absolute configuration analysis_model->conclusion

Caption: Workflow for stereochemical assignment using chiral derivatizing agents.

Step-by-Step Experimental Protocol for Derivatization with Mosher's Acid Chloride
  • Derivatization:

    • In a dry NMR tube, dissolve approximately 1-2 mg of the chiral alcohol or amine product in 0.5 mL of anhydrous deuterated pyridine or chloroform.

    • Add a slight excess (1.1-1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride.

    • Allow the reaction to proceed to completion at room temperature. The reaction can be monitored by ¹H NMR.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the resulting diastereomeric ester mixture.

    • If using Mosher's acid, acquire a ¹⁹F NMR spectrum. The two diastereomers should give two distinct signals for the -CF₃ group.

  • Data Analysis:

    • Identify signals in the ¹H NMR spectrum that are well-resolved for the two diastereomers. These are often protons close to the newly formed ester linkage.

    • Integrate the corresponding signals to determine the diastereomeric ratio, which corresponds to the enantiomeric excess of the starting material.

    • For the assignment of absolute configuration, apply Mosher's model, which correlates the chemical shift differences between the diastereomers to the spatial arrangement of the substituents around the stereocenter.

Comparative Analysis: NOE vs. Chiral Derivatizing Agents

The choice between non-derivatization and derivatization methods depends on the specific molecule and the information required.

FeatureNOE-based Methods (NOESY/ROESY)Chiral Derivatizing Agents (CDAs)
Principle Through-space dipolar couplingFormation of diastereomers
Information Obtained Relative stereochemistryEnantiomeric excess, absolute configuration
Sample Preparation Simple dissolutionChemical reaction required
Potential Issues Weak or ambiguous NOEs, conformational flexibilityIncomplete reaction, kinetic resolution, difficulty in applying the predictive model
Best Suited For Rigid or semi-rigid moleculesMolecules with reactive functional groups (e.g., -OH, -NH₂)

Causality behind Experimental Choices:

  • When to choose NOE: If the primary goal is to determine the relative stereochemistry of a new compound and the molecule has a relatively rigid conformation, NOE-based methods are often the most direct and elegant approach. They avoid the need for chemical modification of the sample.

  • When to choose CDAs: If the enantiomeric excess needs to be accurately quantified, or if the absolute configuration is to be determined, CDAs are the preferred method. This is particularly true for molecules that lack sufficient proton density for a clear NOE analysis or are highly flexible.

Alternative Techniques: A Brief Comparison

While NMR is a powerful tool, it is not the only method for stereochemical assignment.

TechniqueAdvantagesDisadvantages
X-ray Crystallography Unambiguous determination of absolute stereochemistryRequires a single crystal of suitable quality, which can be difficult to obtain. [6]The solid-state structure may not represent the solution-state conformation.
Chiral High-Performance Liquid Chromatography (HPLC) Excellent for determining enantiomeric excessRequires a suitable chiral stationary phase, method development can be time-consuming, does not provide direct structural information.

Self-Validating Systems:

A robust approach to stereochemical assignment often involves the use of multiple techniques. For example, the relative stereochemistry determined by NOE can be corroborated by single-crystal X-ray diffraction. Similarly, the enantiomeric excess determined by NMR with a CDA can be confirmed by chiral HPLC.

Conclusion

NMR spectroscopy offers a versatile and powerful suite of techniques for the stereochemical assignment of products from SpiroBOX-catalyzed reactions. The choice between non-derivatization methods like NOESY/ROESY and derivatization with chiral agents depends on the specific research question and the nature of the molecule under investigation. By understanding the principles and practical considerations of each method, researchers can confidently and accurately determine the three-dimensional structure of their synthesized compounds, a critical step in the advancement of asymmetric catalysis and drug discovery.

References

  • Wikipedia. Chiral derivatizing agent. [Link]

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  • Wenzel, T. J. (2007). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Reviews in Analytical Chemistry, 26(2), 75-121.
  • Ye, B., & Li, Y. (2010). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. Chinese Journal of Chemistry, 23(11), 1469-1472.
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A Comparative Guide to Lewis Acid Activation of (Ra,S,S)-SpiroBOX in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of asymmetric synthesis, the quest for highly efficient and selective catalysts is paramount. The C2-symmetric (Ra,S,S)-SpiroBOX ligand has emerged as a powerful chiral scaffold, capable of inducing high stereoselectivity in a variety of carbon-carbon bond-forming reactions. The efficacy of this ligand is, however, intrinsically linked to the choice of the coordinating Lewis acid. This guide provides a comparative analysis of different Lewis acids in conjunction with this compound, with a focus on the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes—a key transformation in the synthesis of pharmaceutically relevant compounds.

The Synergy of SpiroBOX and Lewis Acids: A Mechanistic Overview

The rigid spirocyclic backbone of the this compound ligand creates a well-defined chiral pocket around the metal center. This steric environment is crucial for effective enantiofacial discrimination of the incoming substrates. The Lewis acid, upon coordination to the bidentate bis(oxazoline) moiety, acts as the catalytic engine, activating the electrophile and bringing it into close proximity with the nucleophile within this chiral environment.

The choice of the Lewis acid influences several key aspects of the catalysis:

  • Lewis Acidity: The strength of the Lewis acid affects its ability to coordinate to and activate the electrophile.

  • Coordination Geometry: Different metal ions favor distinct coordination geometries (e.g., tetrahedral, square planar, octahedral), which in turn dictates the three-dimensional arrangement of the substrates in the transition state.[1]

  • Redox Potential: For certain metals, redox activity can open up alternative reaction pathways.

This guide will delve into a comparative analysis of selected Lewis acids, highlighting how these properties translate into catalytic performance.

Comparative Performance in the Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene

The Friedel-Crafts alkylation of indoles with nitroalkenes is a benchmark reaction to evaluate the performance of chiral Lewis acid catalysts.[2][3] Here, we compare the catalytic prowess of Ni(II), Cu(II), Sc(III), and Zn(II) complexed with bisoxazoline-type ligands in this transformation. While a direct comparison using this compound for all metals under identical conditions is not available in the literature, we can draw valuable insights from studies using structurally similar ligands.

Lewis Acid (Ligand)Yield (%)ee (%)Reference
Ni(II) (this compound) 99 97 [4]
Cu(II) (Thiophene-bisoxazoline)up to 76up to 81[5]
Sc(III) (pybox)--*
Zn(II) (Bisoxazoline)up to 97up to 90[3]

Analysis of Performance:

  • Nickel(II): The Ni(II)-(Ra,S,S)-SpiroBOX complex demonstrates exceptional performance, affording near-quantitative yield and outstanding enantioselectivity (97% ee).[4] This highlights the excellent synergy between the nickel center and the SpiroBOX ligand for this specific transformation. The proposed mechanism involves a square-planar intermediate where the nitroalkene coordinates to the nickel center, and the indole attacks from the less sterically hindered face.

  • Copper(II): Copper(II) complexes with bisoxazoline ligands are also effective catalysts for this reaction, providing good yields and enantioselectivities.[5] The coordination geometry of Cu(II)-bisoxazoline complexes is often described as distorted square planar, which effectively shields one face of the coordinated electrophile.[6]

  • Scandium(III): While direct comparative data for the target reaction is elusive, Sc(III) is a hard Lewis acid known to be highly effective in various other enantioselective transformations, including Friedel-Crafts reactions. Its larger ionic radius and preference for higher coordination numbers can lead to different transition state geometries compared to the d-block metals.

  • Zinc(II): Zn(II)-bisoxazoline complexes have been shown to be excellent catalysts for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, achieving high yields and enantioselectivities up to 90% ee.[3] Zinc(II) typically forms tetrahedral complexes with bisoxazoline ligands.[1] The proposed mechanism involves the activation of the nitroalkene through chelation to the Zn(II) center.[2]

Mechanistic Insights and Transition State Models

The stereochemical outcome of the reaction is determined by the geometry of the transition state. The chiral ligand-Lewis acid complex orchestrates the precise orientation of the reactants.

Proposed Catalytic Cycle for Ni(II)-(Ra,S,S)-SpiroBOX Catalyzed Friedel-Crafts Alkylation

G cluster_0 Catalytic Cycle Catalyst Ni(II)-(Ra,S,S)-SpiroBOX Coordination Coordination with β-Nitrostyrene Catalyst->Coordination Intermediate Chiral Ni(II) Complex Coordination->Intermediate Nucleophilic_Attack Nucleophilic Attack by Indole Intermediate->Nucleophilic_Attack Adduct Ni(II)-Product Adduct Nucleophilic_Attack->Adduct Proton_Transfer Proton Transfer Adduct->Proton_Transfer Product_Release Product Release Proton_Transfer->Product_Release Product_Release->Catalyst Regeneration Product Enantioenriched Product Product_Release->Product

Caption: Proposed catalytic cycle for the Ni(II)-(Ra,S,S)-SpiroBOX catalyzed reaction.

Transition State Models

The enantioselectivity arises from the difference in activation energies between the two diastereomeric transition states leading to the (R) and (S) enantiomers. The bulky substituents on the oxazoline rings of the SpiroBOX ligand effectively block one face of the coordinated electrophile, directing the nucleophilic attack to the other face.

G cluster_favored Favored Transition State (Si-face attack) cluster_disfavored Disfavored Transition State (Re-face attack) M_fav Lewis Acid (Ni, Cu, Zn, Sc) L_fav This compound M_fav->L_fav E_fav β-Nitrostyrene (coordinated) M_fav->E_fav Nu_fav Indole Nu_fav->E_fav Attack on unhindered face M_dis Lewis Acid (Ni, Cu, Zn, Sc) L_dis This compound M_dis->L_dis E_dis β-Nitrostyrene (coordinated) M_dis->E_dis Nu_dis Indole L_dis->Nu_dis Steric Clash Nu_dis->E_dis Steric hindrance

Caption: Steric model for enantioselection in the Friedel-Crafts reaction.

Experimental Protocols

General Procedure for Catalyst Preparation

The chiral Lewis acid catalyst is typically prepared in situ by mixing the this compound ligand and the corresponding metal salt in an appropriate solvent under an inert atmosphere.

Step-by-step methodology:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the this compound ligand (0.12 mmol).

  • Add the appropriate anhydrous solvent (e.g., CH2Cl2, toluene, THF) (2.0 mL).

  • Add the Lewis acid salt (e.g., Ni(ClO4)2·6H2O, Cu(OTf)2, Zn(OTf)2) (0.10 mmol).

  • Stir the mixture at room temperature for 1-2 hours to allow for complex formation.

G Start Start Add_Ligand Add this compound to Schlenk tube Start->Add_Ligand Add_Solvent Add anhydrous solvent Add_Ligand->Add_Solvent Add_Lewis_Acid Add Lewis acid salt Add_Solvent->Add_Lewis_Acid Stir Stir at RT for 1-2h Add_Lewis_Acid->Stir End Catalyst Solution Ready for Use Stir->End

Caption: Workflow for the in-situ preparation of the catalyst.

General Procedure for the Asymmetric Friedel-Crafts Alkylation

The following is a general protocol for the reaction between an indole and a nitroalkene.

Step-by-step methodology:

  • To the freshly prepared catalyst solution, add the nitroalkene (1.0 mmol).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature).

  • Add the indole (1.2 mmol) to the reaction mixture.

  • Stir the reaction under an argon atmosphere and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., CH2Cl2, EtOAc).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The this compound ligand, in combination with various Lewis acids, provides a powerful platform for asymmetric catalysis. The choice of the metal center is a critical parameter that significantly influences the outcome of the reaction in terms of both reactivity and enantioselectivity. While Ni(II) has shown exceptional performance in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, other Lewis acids such as Cu(II) and Zn(II) also offer viable and effective alternatives.

Future research in this area should focus on direct comparative studies of a wider range of Lewis acids with the this compound ligand for various transformations. Such studies, complemented by detailed computational and mechanistic investigations, will enable a more rational design of catalyst systems tailored for specific synthetic challenges, ultimately accelerating the discovery and development of new chiral molecules.

References

  • Rasappan, R., et al. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 702-714. Available at: [Link]

  • Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(4), 669-685. Available at: [Link]

  • Zhou, J., & Tang, Y. (2004). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry, 69(4), 1307-1314. Available at: [Link]

  • Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. (2025). RSC Advances, 15(11), 7644–7648. Available at: [Link]

  • Kraft, J., Golkowski, M., & Ziegler, T. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 12, 166–171. Available at: [Link]

  • Wang, L., Zhou, J., & Tang, Y. (2018). Sidearm Modified Bisoxazoline Ligands and Their Applications. Chinese Journal of Chemistry, 36(12), 1123–1129. Available at: [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2010). Linear Regression Model Development for Analysis of Asymmetric Copper-Bisoxazoline Catalysis. ACS Catalysis, 1(1), 107-111. Available at: [Link]

  • Sun, S., Diaz, N. A., & Nagorny, P. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Symmetry, 13(9), 1667. Available at: [Link]

  • Evans, D. A., et al. (2000). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research, 33(6), 325-335. Available at: [Link]

  • Li, Y., Sun, S., Jiao, L., Gao, N., & Cao, G. (2025). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15(11), 7644-7648. Available at: [Link]

  • Zhang, J., et al. (2012). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, 48(84), 10425-10427. Available at: [Link]

  • Kurosaki, Y., et al. (1999). Design and Synthesis of the First Spiro Bis(isoxazoline) Derivatives as Asymmetric Ligands. Organic Letters, 1(8), 1231-1233. Available at: [Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Available at: [Link]

  • Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 5134-5147. Available at: [Link]

  • Li, Y., Sun, S., Jiao, L., Gao, N., & Cao, G. (2025). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15(11), 7644-7648. Available at: [Link]

  • Al-Majid, A. M., et al. (2020). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 25(11), 2588. Available at: [Link]

  • Wang, Y., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega, 5(20), 11533-11540. Available at: [Link]

  • Lin, S., & Willard, A. P. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research, 56(24), 3469-3482. Available at: [Link]

  • Vahrenkamp, H. (2004). Models for Zn(II)-Binding Sites in Enzymes. In A. Sigel, H. Sigel, & R. K. O. Sigel (Eds.), Metal Ions in Biological Systems (Vol. 43, pp. 1-36). Taylor & Francis. Available at: [Link]

  • A Broadly Applicable Strategy for Entry into Homogeneous Nickel(0) Catalysts from Air-Stable Nickel(II) Complexes. (2025). ChemRxiv. Available at: [Link]

  • Kraft, J., Golkowski, M., & Ziegler, T. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 12, 166–171. Available at: [Link]

  • Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Wang, L., Zhou, J., & Tang, Y. (2018). Sidearm Modified Bisoxazoline Ligands and Their Applications. Chinese Journal of Chemistry, 36(12), 1123–1129. Available at: [Link]

  • Di Nicola, C., et al. (2023). Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine: Luminescence and Structural Dependence. Molecules, 28(9), 3698. Available at: [Link]

  • Friedel-Crafts Alkylation of Indoles with Nitroalkenes through Hydrogen-Bond-Donating Metal-Organic Framework. (2025). ResearchGate. Available at: [Link]

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  • Darensbourg, D. J., et al. (2004). Solid-state Structures of zinc(II) Benzoate Complexes. Catalyst Precursors for the Coupling of Carbon Dioxide and Epoxides. Inorganic Chemistry, 43(20), 6315-6322. Available at: [Link]

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A Comparative Guide to Confirming the Absolute Configuration of Products from (Ra,S,S)-SpiroBOX Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for chiral ligands that offer high enantioselectivity and broad applicability is perpetual. Among the elite class of "privileged" chiral ligands, Spirobox ligands, particularly the (Ra,S,S)-SpiroBOX isomer, have emerged as powerful tools for forging stereogenic centers with remarkable precision. However, the successful synthesis of an enantiomerically enriched product is only half the battle; unambiguous confirmation of its absolute configuration is a critical, and often challenging, final step.

This guide, designed for the discerning researcher, moves beyond a simple recitation of analytical techniques. It delves into the causality behind stereochemical outcomes in this compound catalysis, provides a comparative analysis of the most robust methods for absolute configuration determination, and offers detailed, field-proven protocols. Our objective is to equip you with a self-validating framework for not only predicting but also empirically confirming the absolute stereochemistry of your reaction products.

The Foundation of Stereochemical Control with this compound

The efficacy of this compound in inducing chirality stems from its rigid C2-symmetric spirobiindane backbone. This framework minimizes conformational flexibility, creating a well-defined and predictable chiral environment around the coordinated metal center. The stereochemical outcome of a reaction is dictated by the facial selectivity imposed by the ligand-metal complex on the approaching substrate.

A prevailing model for rationalizing the stereochemical induction involves a square-planar geometry of the metal-SpiroBOX complex. The bulky substituents on the oxazoline rings effectively shield two quadrants of the metal center, leaving the other two quadrants accessible for substrate coordination and subsequent reaction.

For instance, in the Ni(II)/(Ra,S,S)-SpiroBOX catalyzed Friedel-Crafts alkylation of indoles with nitroalkenes, a proposed transition state model suggests that the nitroalkene coordinates to the nickel center in a way that minimizes steric hindrance with the phenyl groups of the SpiroBOX ligand. The indole then attacks the Re-face of the coordinated nitroalkene, leading to the observed (S)-configured product. This facial bias is a direct consequence of the specific spatial arrangement of the spiro backbone and the oxazoline substituents.

A Comparative Analysis of Techniques for Absolute Configuration Determination

While predictive models provide a valuable hypothesis, empirical confirmation is non-negotiable. The choice of analytical technique depends on several factors, including the nature of the product (e.g., crystallinity, presence of suitable functional groups), available instrumentation, and the amount of material. Here, we compare the three most definitive methods: X-ray Crystallography, NMR Spectroscopy using Chiral Derivatizing Agents (Mosher's Ester Analysis), and Vibrational Circular Dichroism (VCD) Spectroscopy.

Technique Principle Advantages Limitations Best Suited For
Single-Crystal X-ray Diffraction Direct determination of the three-dimensional arrangement of atoms in a crystal lattice.Unambiguous and definitive assignment of both relative and absolute stereochemistry.Requires a high-quality single crystal of the compound, which can be challenging to obtain. The presence of a heavy atom is often beneficial.Crystalline solids.
Mosher's Ester Analysis (NMR) Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent (Mosher's acid), which can be distinguished by NMR spectroscopy.Relatively small sample size required (mg scale). Does not require crystallization. Can also be used to determine enantiomeric excess.Indirect method; relies on a well-defined conformational model of the diastereomeric esters. Can be complex to interpret for molecules with multiple chiral centers or conformational flexibility.Chiral alcohols and amines.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Applicable to a wide range of molecules in solution, including oils and non-crystalline solids. Provides conformational information.Requires specialized instrumentation. The absolute configuration is determined by comparing the experimental spectrum with a computationally predicted spectrum, which can be computationally intensive.A broad range of chiral molecules, especially when crystallization is not feasible.

Experimental Protocols

I. Single-Crystal X-ray Diffraction: From Molecule to Structure

The unambiguous nature of single-crystal X-ray diffraction makes it the gold standard for absolute configuration determination.[1] The primary challenge lies in obtaining a suitable crystal.

Step-by-Step Protocol for Crystal Growth by Slow Evaporation

  • Purification: Ensure the compound is of the highest possible purity. Trace impurities can significantly inhibit crystal growth.

  • Solvent Screening: In a series of small vials, test the solubility of a small amount of your compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which your compound is moderately soluble.[2]

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of your compound in the chosen solvent at room temperature. If the compound is poorly soluble, gentle heating can be used to aid dissolution.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Patience is key; crystal growth can take anywhere from a few days to several weeks.[2]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent in which the compound is sparingly soluble and allow them to air-dry briefly before analysis.

G cluster_prep Sample Preparation cluster_growth Crystal Growth cluster_analysis Analysis Purify Purify Compound Solvent Screen Solvents Purify->Solvent Saturate Prepare Saturated Solution Solvent->Saturate Filter Filter Solution Saturate->Filter Evaporate Slow Evaporation Filter->Evaporate Incubate Incubate Undisturbed Evaporate->Incubate Harvest Harvest Crystal Incubate->Harvest XRD X-ray Diffraction Harvest->XRD

Caption: Workflow for obtaining a single crystal for X-ray diffraction analysis.

II. Mosher's Ester Analysis: An NMR-Based Approach

Mosher's ester analysis is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[3] It involves the formation of diastereomeric esters with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

Step-by-Step Protocol for Mosher's Ester Preparation and Analysis

  • Sample Preparation (Two Tubes):

    • In two separate, dry NMR tubes, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of deuterated pyridine or deuterated chloroform.

  • Reagent Addition:

    • To the first NMR tube, add a slight molar excess (1.1-1.2 equivalents) of (R)-(-)-MTPA chloride.

    • To the second NMR tube, add a slight molar excess (1.1-1.2 equivalents) of (S)-(+)-MTPA chloride.

  • Reaction:

    • Cap both tubes and gently agitate to mix. The reaction is typically complete within 1-2 hours at room temperature. Monitor by TLC or ¹H NMR if necessary.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.

  • Data Analysis:

    • Assign the proton signals for the substituents on either side of the newly formed ester linkage for both diastereomers.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the (S)-MTPA ester from the (R)-MTPA ester (Δδ = δR - δS).

    • Protons with a positive Δδ value are located on one side of the Mosher ester plane, while those with a negative Δδ value are on the other. This spatial arrangement allows for the assignment of the absolute configuration of the original alcohol.

G cluster_prep Esterification cluster_analysis NMR Analysis Alcohol Chiral Alcohol R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA R_Ester (R)-MTPA Ester R_MTPA->R_Ester S_Ester (S)-MTPA Ester S_MTPA->S_Ester R_NMR ¹H NMR of (R)-Ester R_Ester->R_NMR S_NMR ¹H NMR of (S)-Ester S_Ester->S_NMR Analysis Calculate Δδ = δR - δS R_NMR->Analysis S_NMR->Analysis Config Assign Absolute Configuration Analysis->Config

Caption: Workflow for Mosher's ester analysis.

III. Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-Phase Method

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[4][5] It is particularly useful for non-crystalline compounds or when only small amounts of material are available.

Step-by-Step Protocol for VCD Analysis

  • Experimental Spectrum Acquisition:

    • Dissolve the chiral compound in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio.

    • Acquire the VCD and IR spectra of the sample.

  • Computational Modeling:

    • Generate a 3D model of one enantiomer of the molecule.

    • Perform a conformational search to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using density functional theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

  • Spectral Prediction:

    • Calculate the theoretical IR and VCD spectra for each conformer.

    • Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

    • If the signs of the major VCD bands match, the absolute configuration of the sample is the same as the one used for the calculation.

    • If the signs are opposite, the sample has the opposite absolute configuration.

G cluster_exp Experimental cluster_comp Computational cluster_assign Assignment Sample Prepare Solution Acquire Acquire VCD/IR Spectra Sample->Acquire Compare Compare Spectra Acquire->Compare Model Build 3D Model Conform Conformational Search Model->Conform DFT DFT Calculations Conform->DFT Predict Predict VCD/IR Spectra DFT->Predict Predict->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Performance of this compound in Asymmetric Catalysis: A Data-Driven Comparison

The true measure of a chiral ligand's utility is its performance across a range of reactions. The this compound ligand has demonstrated excellent enantioselectivity in several key C-C bond-forming reactions.

Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes Catalyzed by Ni(II)/(Ra,S,S)-SpiroBOX [6]

EntryIndoleNitroalkeneYield (%)ee (%)Product Configuration
1Indoleβ-Nitrostyrene9895(S)
22-Methylindoleβ-Nitrostyrene9997(S)
35-Methoxyindoleβ-Nitrostyrene9796(S)

Table 2: Enantioselective Mukaiyama-Mannich Reaction Catalyzed by Co(II)/(Ra,S,S)-SpiroBOX [7]

EntryEnol Silyl EtherN-sulfonyl ketimino esterYield (%)ee (%)Product Configuration
1Silyl enol ether of acetophenonePhenyl substituted9999Not Reported
2Silyl enol ether of propiophenonePhenyl substituted9898Not Reported
3Silyl enol ether of acetophenone4-Chlorophenyl substituted9999Not Reported

Comparison with Alternative Ligands

While this compound is a highly effective ligand, it is important to consider its performance relative to other common chiral ligands. The rigid spirocyclic backbone of SpiroBOX often leads to superior enantioselectivity compared to more flexible bis(oxazoline) (BOX) ligands.

For example, in the Zn(II)-catalyzed enantioselective hydroxylation of β-keto esters, a spiro-bichroman-based bisoxazoline ligand (SPANbox), which shares the spirocyclic feature of SpiroBOX, was found to be significantly superior to classic BOX ligands like (R,R)-Ph-Box and (S,S)-tBu-PyBox. This highlights the advantage of the rigid spiro scaffold in pre-organizing the catalytic center for optimal stereochemical control.

Conclusion

The this compound ligand provides a powerful platform for a variety of asymmetric transformations. A thorough understanding of the underlying stereochemical models allows for a rational prediction of the reaction outcome. However, rigorous experimental confirmation of the absolute configuration is paramount. By judiciously selecting from the array of available analytical techniques—X-ray crystallography for crystalline products, Mosher's ester analysis for chiral alcohols and amines, and VCD spectroscopy for solution-phase analysis—researchers can confidently and unequivocally establish the absolute stereochemistry of their products. This integrated approach of prediction and confirmation ensures the scientific integrity of the research and accelerates the development of new chiral molecules in academia and industry.

References

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Li, Y., Sun, S., Jiao, L., Gao, N., & Cao, G. (2025). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 15, 7644.
  • Gong, L.-Z., Chen, X.-H., & Song, J. (2009). A catalyst-controlled, geometrically divergent asymmetric Michael addition of azlactones to methyl propiolate has been achieved under the catalysis of P-spiro chiral triaminoiminophosphoranes. Chemical Science.
  • G. C. Hargaden and P. J. Guiry. (2021, May 21).
  • Albright, T. A., & White, P. S. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-34). Elsevier.
  • Li, Y., Wang, Y., Jiao, L., & Cao, G. (2022). The Co(ii)
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Determination of absolute configuration of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

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The SpiroBOX Advantage: A Comparative Guide to a Privileged Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the relentless pursuit of enantiopure compounds for pharmaceuticals, agrochemicals, and advanced materials has placed a premium on the development of effective chiral ligands. Among the pantheon of "privileged ligands"—a class of chiral structures demonstrating broad utility and high stereoselectivity across a range of reactions—the SpiroBOX family has emerged as a powerful and versatile tool.[1][2] This guide provides an in-depth comparison of SpiroBOX with other privileged ligands, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in harnessing the full potential of this unique ligand architecture.

The Concept of Privileged Ligands: A Foundation for Asymmetric Synthesis

The term "privileged ligand," coined by Jacobsen, refers to a select group of chiral scaffolds that are not only effective for a specific transformation but demonstrate remarkable success across a diverse array of mechanistically distinct reactions.[1] This privileged status is attributed to their rigid and well-defined three-dimensional structures, which create a highly specific chiral environment around the metal center, thereby dictating the stereochemical outcome of the reaction. Prominent examples of privileged ligands include BINAP, with its axial chirality, and the versatile bis(oxazoline) (BOX) and phosphoramidite ligand families.[3][4] These ligands have become indispensable tools in the synthetic chemist's arsenal, enabling the efficient construction of complex chiral molecules.[2]

SpiroBOX: A Unique Architecture for Enhanced Stereocontrol

SpiroBOX ligands are a class of C₂-symmetric bis(oxazoline) ligands that incorporate a rigid spirocyclic backbone, most commonly derived from 1,1'-spirobiindane-7,7'-diol (SPINOL).[5] This spirocyclic core imparts a unique set of structural features that distinguish SpiroBOX from other privileged ligands and are key to its exceptional performance.

The defining characteristic of the spirocyclic scaffold is its rigid, three-dimensional structure, which significantly restricts the conformational flexibility of the resulting metal complex.[5] This rigidity is crucial for creating a well-defined and predictable chiral pocket around the metal's active site, leading to higher levels of enantioselectivity. The spirocyclic framework also projects the chiral oxazoline moieties into a specific spatial arrangement, which can effectively shield one face of the substrate, thereby directing the approach of the reacting partner.

Structural Comparison of Privileged Ligands cluster_SpiroBOX SpiroBOX cluster_BINAP BINAP cluster_BOX Standard BOX SpiroBOX SpiroBOX (Rigid Spirocyclic Backbone) Spiro_Feature1 C₂-Symmetric Bis(oxazoline) SpiroBOX->Spiro_Feature1 Spiro_Feature2 Rigid Spirocyclic Core SpiroBOX->Spiro_Feature2 Spiro_Feature3 Defined Chiral Pocket Spiro_Feature2->Spiro_Feature3 BINAP BINAP (Axial Chirality) BINAP_Feature1 C₂-Symmetric Diphosphine BINAP->BINAP_Feature1 BINAP_Feature2 Atropisomeric Chirality BINAP->BINAP_Feature2 BINAP_Feature3 Flexible Naphthyl Rings BINAP->BINAP_Feature3 BOX BOX (Acyclic Linker) BOX_Feature1 C₂-Symmetric Bis(oxazoline) BOX->BOX_Feature1 BOX_Feature2 Flexible Linker BOX->BOX_Feature2 BOX_Feature3 Variable Conformations BOX_Feature2->BOX_Feature3 Proposed Transition State in SpiroBOX Catalysis cluster_TS Transition State Assembly Metal Metal Center (e.g., Cu, Ni) SpiroBOX SpiroBOX Ligand Metal->SpiroBOX Coordination Substrate Substrate Metal->Substrate Coordination Reagent Reagent SpiroBOX->Reagent Steric Shielding Reagent->Substrate Favored Approach (Least Steric Hindrance)

Caption: A simplified model of the transition state in a SpiroBOX-catalyzed reaction.

In this model, the SpiroBOX ligand creates a chiral pocket around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric interactions with the bulky groups on the oxazoline rings and the spirocyclic backbone. This preferential binding dictates the face of the substrate that is accessible to the incoming reagent, leading to the formation of one enantiomer over the other. The rigidity of the spirocyclic core is key to maintaining this well-defined geometry throughout the catalytic cycle, thus ensuring high fidelity in the transfer of chiral information.

Experimental Protocols

To facilitate the application of SpiroBOX ligands in the laboratory, the following sections provide detailed, step-by-step methodologies for their synthesis and use in a representative asymmetric reaction.

General Synthesis of SpiroBOX Ligands from (S)-SPINOL

This protocol outlines a general procedure for the synthesis of SpiroBOX ligands, which can be adapted for various substituents on the oxazoline ring.

Synthesis of SpiroBOX from SPINOL SPINOL (S)-SPINOL Dicarboxylic_Acid Spiro Dicarboxylic Acid SPINOL->Dicarboxylic_Acid Oxidation Diamine Spiro Diamide Dicarboxylic_Acid->Diamine Amide Coupling Amino_Alcohol Chiral Amino Alcohol Amino_Alcohol->Diamine SpiroBOX SpiroBOX Ligand Diamine->SpiroBOX Cyclization

Caption: General synthetic route to SpiroBOX ligands.

Step 1: Oxidation of (S)-SPINOL to the Dicarboxylic Acid

  • To a solution of (S)-SPINOL in a suitable solvent (e.g., acetone), add a strong oxidizing agent (e.g., Jones reagent) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with isopropanol and filter the mixture.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude dicarboxylic acid, which can be purified by recrystallization.

Step 2: Amide Coupling with a Chiral Amino Alcohol

  • To a solution of the spiro dicarboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Add the desired chiral amino alcohol (e.g., (S)-tert-leucinol) to the mixture and stir at room temperature overnight.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diamide by column chromatography.

Step 3: Cyclization to the SpiroBOX Ligand

  • To a solution of the diamide in a suitable solvent (e.g., dichloromethane), add a dehydrating agent (e.g., thionyl chloride or Deoxo-Fluor) at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final SpiroBOX ligand by column chromatography or recrystallization.

Representative Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene

This protocol is adapted from the literature and demonstrates the use of a Ni(II)-SpiroBOX complex in a highly enantioselective C-C bond-forming reaction. [1]

Asymmetric Friedel-Crafts Alkylation Workflow Start Start Catalyst_Prep Prepare Catalyst Complex: Ni(ClO₄)₂·6H₂O + SpiroBOX Start->Catalyst_Prep Reaction_Setup Set up Reaction: Indole + β-Nitrostyrene Catalyst_Prep->Reaction_Setup Reaction Run Reaction (Solvent, Temp, Time) Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Analyze Product: Yield and ee (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the SpiroBOX-catalyzed Friedel-Crafts reaction.

Materials:

  • Ni(ClO₄)₂·6H₂O

  • SpiroBOX ligand

  • Indole

  • β-Nitrostyrene

  • Anhydrous solvent (e.g., chloroform)

  • Molecular sieves (4 Å)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add Ni(ClO₄)₂·6H₂O (0.02 mmol, 10 mol%) and the SpiroBOX ligand (0.022 mmol, 11 mol%).

  • Add anhydrous chloroform (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add 4 Å molecular sieves and cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Add indole (0.2 mmol, 1.0 equiv) and β-nitrostyrene (0.24 mmol, 1.2 equiv).

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion and Future Outlook

SpiroBOX ligands represent a significant advancement in the field of asymmetric catalysis. Their rigid, C₂-symmetric spirocyclic backbone provides a unique and highly effective chiral environment for a variety of metal-catalyzed transformations, often leading to exceptional levels of enantioselectivity. While direct, comprehensive comparative studies with other privileged ligands like BINAP are still emerging, the available data strongly suggests that SpiroBOX is a powerful tool for challenging asymmetric syntheses.

The modular nature of the SpiroBOX synthesis, allowing for facile modification of the oxazoline substituents and the spirocyclic core, opens up exciting avenues for future ligand design and catalyst optimization. As our understanding of the subtle interplay between ligand structure and catalytic performance deepens, we can expect the development of even more selective and active SpiroBOX-based catalysts, further expanding their application in the synthesis of complex, enantiopure molecules for the advancement of science and medicine.

References

  • Li, Y., Sun, S., Jiao, L., Gao, N., & Cao, G. (2015). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. RSC Advances, 5(34), 26739-26742.
  • Li, Y., Sun, S., Jiao, L., Gao, N., & Cao, G. (2015). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. .

  • BenchChem. (2025). A Comparative Guide to Chiral Ligands: Phenyl-bis(oxazoline) (Ph-BOX) vs.
  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665.
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P-and N,N-ligands to non-symmetric P,N-ligands. Accounts of Chemical Research, 37(8), 534-543.
  • BenchChem. (2025). a comparative study of dppe and BINAP in asymmetric synthesis. BenchChem.
  • Zhang, J., & Che, C. M. (1999). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organic Letters, 1(1), 127-130.
  • Sun, S., Diaz, N. A., & Nagorny, P. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Symmetry, 13(9), 1667.
  • ResearchGate. (n.d.). Asymmetric cyclopropanation reaction of styrene.
  • ResearchGate. (n.d.). Scheme 9: Synthesis of spiro bis(oxazoline).
  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines.
  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Semantic Scholar.
  • Etesami, M., & Zareyee, D. (2023). Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex. Scientific Reports, 13(1), 14736.
  • BenchChem. (2025).
  • Singh, F. V., & Wirth, T. (2020). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 120(5), 2839-2891.
  • Strieth-Kalthoff, F., et al. (2017). A Stereoconvergent Cyclopropanation Reaction of Styrenes.
  • Wang, Y., et al. (2019). Box-copper catalyzed asymmetric inverse-electron-demand oxa-hetero-Diels–Alder reaction for efficient synthesis of spiro pyranyl-oxindole derivatives. Organic Chemistry Frontiers, 6(18), 3271-3275.
  • Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Semantic Scholar.
  • Etesami, M., & Zareyee, D. (2023). Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex.
  • Li, Y., et al. (2025). Photoinduced Copper-Catalyzed Enantioselective Allylic C(sp3)–H Oxygenation of Acyclic Terminal Olefins Enabled by SphenBOX. Journal of the American Chemical Society.
  • Noyori, R., & Ikeda, T. (2008). The hydrogenation/transfer hydrogenation network in asymmetric reduction of ketones catalyzed by [RuCl2(binap)(pica)] complexes. Chemistry–An Asian Journal, 3(10), 1801-1810.
  • Pfrengle, F., et al. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 12, 268-276.
  • Wallace, S., & Balskus, E. P. (2014). Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction.
  • van der Heijden, F. (2022).
  • Rowley, J. H., et al. (2025). Cyclopropanation Reactions by a Class I Unspecific Peroxygenase. Chemical Science.
  • Coelho, P. S., et al. (2013). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. Journal of the American Chemical Society, 135(51), 19024-19027.
  • Wang, Y., et al. (2025). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. Journal of the American Chemical Society.
  • Jablonka, K. M., et al. (2023). Automated prediction of ground state spin for transition metal complexes. Chemical Science, 14(18), 4826-4840.
  • ResearchGate. (n.d.). Enantioselective Diels−Alder Reactions Results between 3 and 2 Catalyzed by [BOX/MXn].
  • Jørgensen, K. A., et al. (2003). Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates. Organic & Biomolecular Chemistry, 1(21), 3749-3753.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (Ra,S,S)-SpiroBOX

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The specialized reagents we employ, such as the chiral ligand (Ra,S,S)-SpiroBOX, are powerful tools in asymmetric catalysis. However, their lifecycle extends beyond the reaction flask. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring that our groundbreaking work is conducted with the utmost integrity from discovery to disposal.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations designed to protect laboratory personnel and the environment. Key principles include:

  • Waste Characterization: Understanding the potential hazards of the chemical is the first step. Given its nature as a complex organic molecule, this compound should be considered a chemical hazardous waste.

  • Segregation: To prevent dangerous reactions, chemical waste must be segregated based on compatibility. This compound waste should not be mixed with other waste streams unless their compatibility is known.

  • Proper Containment: Waste must be stored in appropriate, labeled, and sealed containers to prevent leaks and spills.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, as well as institutional policies.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of pure, unused this compound and materials lightly contaminated with it.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. For handling larger quantities or in case of potential spills, double-gloving is advisable.

  • Body Protection: A standard laboratory coat should be worn.

Waste Characterization and Segregation
  • Pure this compound: Unused or expired this compound should be disposed of in its original container if possible. The container must be clearly labeled as hazardous waste.

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are lightly contaminated with this compound should be collected in a designated, sealed plastic bag or a labeled container for solid chemical waste.[1]

  • Solutions: Solutions containing this compound should be collected in a dedicated, properly labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

Waste Container Selection and Labeling

Proper containment is crucial for safe waste management.[2][3] The table below provides guidance on selecting and labeling waste containers for this compound.

Waste TypeRecommended ContainerLabeling Requirements
Solid this compound Original container or a clearly labeled, sealable, chemically resistant container (e.g., HDPE or glass)."Hazardous Waste," "Solid Chemical Waste," "this compound," CAS No. 890090-21-8, and the date.
Contaminated Labware Lined, puncture-resistant container or a designated solid waste bin with a lid."Hazardous Waste," "Solid Chemical Waste Contaminated with this compound," and the date.
Liquid Solutions Sealable, chemically compatible solvent waste container (e.g., HDPE or glass). Avoid metal containers for corrosive solutions."Hazardous Waste," "Liquid Chemical Waste," list all components with approximate percentages (e.g., "this compound, <1% in Dichloromethane"), and the date.
Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (Pure or Contaminated) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by EH&S or Licensed Waste Hauler storage->pickup

Caption: Decision tree for segregating and disposing of this compound waste.

Storage and Collection
  • Store all this compound waste in a designated and clearly marked satellite accumulation area within the laboratory.

  • Ensure all waste containers are tightly sealed to prevent the release of vapors.

  • Do not accumulate large quantities of waste. Once a container is full, or if it has been in storage for a prolonged period (typically no more than one year), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]

Decontamination of Glassware

Glassware that has come into contact with this compound must be decontaminated before being returned to general use or disposed of as non-hazardous waste.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove the majority of the residual compound.

  • Collect Rinsate: The first rinse solvent must be collected and disposed of as hazardous liquid chemical waste.[2]

  • Subsequent Cleaning: After the initial rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

  • Disposal of Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing and air-drying, the original labels should be defaced or removed, and the container can then be disposed of as regular solid waste or recycled, in accordance with institutional policies.[2]

Spill Management

In the event of a spill of this compound:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.

  • Containment: For small spills, use an absorbent material from a chemical spill kit to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.

  • Dispose: Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Concluding Remarks

The responsible disposal of chemical reagents like this compound is a critical component of our professional practice. By adhering to these guidelines, we not only ensure a safe working environment for ourselves and our colleagues but also uphold our commitment to environmental protection. Always consult your institution's specific waste management policies and your EH&S department for guidance tailored to your location and facilities.

References

  • Wikipedia. Bisoxazoline ligand. Retrieved from [Link]

  • Grokipedia. Bisoxazoline ligand. Retrieved from [Link]

  • ORGANIC CHEMISTRY SELECT. Iron bis(oxazoline) complexes in asymmetric catalysis. Retrieved from [Link]

  • CP Lab Safety. (Ra, S, S)-SpiroBOX, min 97%, 100 mg. Retrieved from [Link]

  • Seidel, D. (2018). Chiral bisoxazoline ligands designed to stabilize bimetallic complexes. Beilstein Journal of Organic Chemistry, 14, 2002–2009.
  • Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Rasappan, R. Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Roylan Developments. Compound storage made simple. Retrieved from [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Garrison, A. W. (2013). Chiral pesticides: identification, description, and environmental implications. Environmental Toxicology and Chemistry, 32(5), 969-983.
  • Karolinska Institutet. Laboratory waste. Retrieved from [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2018). Chemical chiral pollution: Impact on the society and science and need of the regulations in the 21st century. Chirality, 30(4), 402-406.
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043.
  • Ali, I., & Aboul-Enein, H. Y. (2018). Chemical chiral pollution: Impact on the society and science and need of the regulations in the 21st century. Chirality, 30(4), 402-406.
  • Angeletti, C., Centi, G., Minelli, G., & Trifirò, F. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Open Library Publishing Platform. 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Li, A., Zhang, Q., Zhang, W., & Song, W. (2017). Risk assessment of the endocrine-disrupting effects of nine chiral pesticides. Environmental pollution (Barking, Essex : 1987), 229, 1033–1040.
  • Science.gov. heterocyclic nitrogenous compounds: Topics. Retrieved from [Link]

  • Suter, M. J. F., & Giger, W. (1997). Environmental Fate of Chiral Pollutants - the Necessity of Considering Stereochemistry. CHIMIA International Journal for Chemistry, 51(12), 947-951.
  • Wikipedia. Heterocyclic compound. Retrieved from [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of (Ra,S,S)-SpiroBOX: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

(Ra,S,S)-SpiroBOX , a chiral ligand frequently employed in asymmetric synthesis, demands meticulous handling to ensure personnel safety and maintain the integrity of the compound. Due to its high purity and use in sensitive catalytic systems, exposure to atmospheric oxygen and moisture should be minimized.[1] Furthermore, as with many complex organic molecules, the potential for irritant effects or other health hazards necessitates the use of appropriate personal protective equipment (PPE).[2]

Core Principles of Safe Handling

Before initiating any work with this compound, a thorough risk assessment is paramount. This assessment should consider the scale of the reaction, the specific solvents and reagents being used in conjunction with the ligand, and the potential for aerosol generation. The overarching principle is to minimize all routes of exposure: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the final and critical barrier between the researcher and the chemical.[3] The following PPE is mandatory when handling this compound.

Eye and Face Protection

Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required at all times.[4] When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to safety goggles.[4][5]

Hand Protection

Given that dermal contact is a primary route of exposure, appropriate glove selection is critical. Disposable nitrile gloves provide short-term protection against a broad range of chemicals.[4] For handling this compound, particularly when dissolved in a solvent, double gloving is strongly recommended to provide an additional layer of protection.[3] The outer glove should be removed and disposed of immediately upon known or suspected contact with the chemical.[3] Gloves should be changed regularly, at a minimum every 30 to 60 minutes, or more frequently if signs of degradation are observed.[3] Always inspect gloves for any signs of damage before use.[4]

Body Protection

A flame-resistant laboratory coat should be worn and kept fully buttoned.[4] Long pants and closed-toe shoes are also mandatory to protect the skin from potential spills.[4] For operations with a higher risk of significant spillage, chemical-resistant coveralls, also known as "bunny suits," can offer enhanced protection.[6]

Respiratory Protection

If there is a potential for generating dust or aerosols of this compound, or if working outside of a certified chemical fume hood, respiratory protection is necessary.[7] An air-purifying respirator with an appropriate organic vapor cartridge and particulate filter should be used.[7][8] All respirator use must be in accordance with a documented respiratory protection program, which includes fit testing and medical clearance.[4]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z.87.1)Protects eyes from splashes and aerosols.
Face Protection Face shield (in addition to goggles)Provides broader protection for the face from splashes and exothermic events.[4]
Hand Protection Double-layered nitrile glovesMinimizes risk of dermal exposure; outer glove can be removed if contaminated.[3]
Body Protection Flame-resistant lab coat, long pants, closed-toe shoesProtects skin from accidental spills.[4]
Respiratory Protection Air-purifying respirator with organic vapor/particulate cartridgesPrevents inhalation of dust or aerosols.[7][8]

Operational Plan: Step-by-Step Handling Procedures

Working in an Inert Atmosphere

Many reactions involving SpiroBOX ligands are air-sensitive.[1][9] Therefore, handling of the solid and preparation of its solutions should ideally be performed in an inert atmosphere glove box.[1]

Weighing and Transferring the Solid
  • Preparation: Before starting, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and septa-sealed vials.

  • Inert Atmosphere: If using a glove box, ensure the atmosphere is purged and maintained at a low oxygen and moisture level.[1]

  • Weighing: Carefully weigh the desired amount of this compound onto tared weighing paper. Avoid creating dust.

  • Transfer: Promptly transfer the solid to the reaction vessel or a vial that can be securely sealed.

  • Cleaning: After transfer, decontaminate the spatula and weighing paper with an appropriate solvent (e.g., isopropanol) and dispose of them as hazardous waste.

Preparing Solutions
  • Solvent Addition: If preparing a solution, add the degassed, anhydrous solvent to the vial containing the solid this compound via a syringe through a rubber septum.[10]

  • Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved.

  • Storage: If the solution is not for immediate use, store it under an inert atmosphere in a clearly labeled, sealed container.[1]

PPE_Decision_Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment is_splash_risk Significant Splash Risk? risk_assessment->is_splash_risk wear_goggles Wear Chemical Splash Goggles is_splash_risk->wear_goggles No wear_face_shield Wear Face Shield over Goggles is_splash_risk->wear_face_shield Yes is_aerosol_risk Aerosol/Dust Generation Risk? use_fume_hood Work in a Fume Hood is_aerosol_risk->use_fume_hood No use_respirator Use Air-Purifying Respirator is_aerosol_risk->use_respirator Yes wear_gloves Wear Double Nitrile Gloves wear_goggles->wear_gloves wear_face_shield->wear_goggles wear_lab_coat Wear Lab Coat, Long Pants, Closed-toe Shoes wear_gloves->wear_lab_coat wear_lab_coat->is_aerosol_risk proceed Proceed with Handling Protocol use_fume_hood->proceed use_respirator->proceed

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Managing Waste Streams

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[8]

Solid Waste
  • Contaminated Materials: All items that have come into direct contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[11]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of the contents.

Liquid Waste
  • Unused Solutions: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams.[12]

  • Neutralization: Do not attempt to neutralize or treat the chemical waste unless you are following a validated and approved institutional procedure.[13]

General Disposal Guidelines
  • Local Regulations: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[13]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their experimental work.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Rivaroxaban. [Link]

  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • CP Lab Safety. (Ra, S, S)-SpiroBOX, min 97%, 100 mg. [Link]

  • CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Stanford University. Air-Sensitive or Highly Reactive Compounds. Stanford Environmental Health & Safety. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • National Center for Biotechnology Information. Personal Protective Equipment. In: Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US); 1999. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.